molecular formula C12H24O B128124 10-Methylundecanal CAS No. 68820-37-1

10-Methylundecanal

Cat. No.: B128124
CAS No.: 68820-37-1
M. Wt: 184.32 g/mol
InChI Key: TUMDWYVQVPWJDR-UHFFFAOYSA-N
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Description

10-Methylundecanal is a fine organic compound with the molecular formula C12H24O and a molecular weight of 184.32 g/mol . It is identified by its CAS Registry Number 68820-37-1 . Its structure, represented by the SMILES notation CC(C)CCCCCCCCC=O, features a long aliphatic chain terminated with an aldehyde functional group and a methyl branch at the 10-position . This structure classifies it as a medium-chain aldehyde, which influences its physical properties and reactivity . As a specialty chemical, 10-Methylundecanal serves as a valuable intermediate in organic synthesis and research applications. It is typically offered as a high-purity material for professional laboratories and industrial settings . Our supply chain is supported by multiple production facilities capable of custom synthesis and contract manufacturing, ensuring scale from laboratory kilograms to industrial ton quantities . Important Notice: This product is intended for research and manufacturing purposes only. It is strictly for professional, research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use . It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methylundecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMDWYVQVPWJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448759
Record name Undecanal, 10-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68820-37-1
Record name 10-Methylundecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68820-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanal, 10-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID30448759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 10-Methylundecanal: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanal, a branched-chain aliphatic aldehyde, represents a molecule of significant interest in the realm of organic synthesis and chemical research. While its isomer, 2-Methylundecanal, has been extensively studied and utilized, particularly in the fragrance industry, 10-Methylundecanal offers a unique structural motif that warrants a detailed technical exploration. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 10-Methylundecanal, tailored for professionals in research and development.

Chemical Identity and Structure

10-Methylundecanal is characterized by an eleven-carbon chain with a methyl group at the tenth position and a terminal aldehyde functional group. This structure imparts specific physicochemical properties that differentiate it from its linear and other branched-chain isomers.

IUPAC Name: 10-Methylundecanal[1] Molecular Formula: C₁₂H₂₄O[1] Molecular Weight: 184.32 g/mol [1] CAS Number: 68820-37-1[1]

The presence of a chiral center at the C10 position means that 10-Methylundecanal can exist as two enantiomers, (R)-10-Methylundecanal and (S)-10-Methylundecanal. The specific stereochemistry can be a critical factor in its biological activity and sensory properties, a crucial consideration in drug development and fine chemical synthesis.

Molecular Structure Diagram

10-Methylundecanal C1 CH C2 CH2 C1->C2 O =O C1->O H_aldehyde H C1->H_aldehyde C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 C8 CH2 C7->C8 C9 CH2 C8->C9 C10 CH C9->C10 C11 CH3 C10->C11 C12 CH3 C10->C12

Caption: 2D structure of 10-Methylundecanal.

Physicochemical Properties

PropertyValueSource
Molecular Weight 184.32 g/mol PubChem[1]
Boiling Point 248.3 °C (estimated)ChemicalBook[2]
Density 0.8363 g/cm³ (estimated)ChemicalBook[2]
Melting Point 12 °C (estimated)ChemicalBook[2]
Refractive Index 1.4316 (estimate)ChemicalBook[2]
XLogP3 4.6PubChem[1]

Synthesis of 10-Methylundecanal

The synthesis of 10-Methylundecanal can be approached through several strategic routes in organic chemistry. A logical and common approach involves the oxidation of the corresponding primary alcohol, 10-methylundecan-1-ol.

Conceptual Synthesis Workflow

Synthesis_of_10_Methylundecanal start Starting Material (e.g., 10-Methylundec-1-ene or Citronellol derivative) step1 Hydroboration-Oxidation or Grignard reaction followed by hydrolysis start->step1 intermediate 10-Methylundecan-1-ol step1->intermediate step2 Oxidation (e.g., PCC, Swern, or Dess-Martin periodinane) intermediate->step2 product 10-Methylundecanal step2->product

Caption: A conceptual workflow for the synthesis of 10-Methylundecanal.

Detailed Experimental Protocol: Oxidation of 10-Methylundecan-1-ol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC), a common and effective method for this transformation.

Causality: PCC is chosen as the oxidizing agent because it is selective for the conversion of primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids, which can be a concern with stronger oxidizing agents. Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the alcohol and the PCC. The use of a mild acid scavenger like pyridine can be beneficial in preventing side reactions.

Step-by-Step Methodology:

  • Setup: A dry, round-bottomed flask equipped with a magnetic stir bar is charged with a solution of 10-methylundecan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) is added to the stirred solution in one portion. The reaction mixture will typically turn into a dark brown or black slurry.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the disappearance of the starting alcohol and the appearance of the aldehyde product.

  • Workup: Upon completion, the reaction mixture is diluted with a nonpolar solvent such as diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 10-Methylundecanal.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

While a comprehensive set of experimental spectra for 10-Methylundecanal is not widely published, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The most characteristic signal would be the aldehyde proton (CHO), which is expected to appear as a triplet around 9.7 ppm with a small coupling constant (J ≈ 1-3 Hz) due to coupling with the adjacent CH₂ group. The protons of the methyl groups at the C10 position would appear as a doublet around 0.8-0.9 ppm. The remaining methylene protons would resonate in the 1.2-2.4 ppm region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 200-205 ppm. The carbons of the two methyl groups at the C10 position would be observed around 22 ppm. The other aliphatic carbons would appear in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde is expected around 1725-1740 cm⁻¹. Additionally, two weaker bands corresponding to the aldehyde C-H stretch are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 184. Characteristic fragmentation patterns for aliphatic aldehydes would also be expected, including McLafferty rearrangement.

Applications and Research Interest

The primary documented application of 10-Methylundecanal is as an intermediate in the synthesis of complex organic molecules.

  • Natural Product Synthesis: 10-Methylundecanal is a known intermediate in the synthesis of Liposidomycin-B, a nucleoside antibiotic.[2] This highlights its utility as a building block for constructing complex molecular architectures with potential biological activity.

While not as prominent as its 2-methyl isomer in the fragrance industry, the unique structural features of 10-Methylundecanal may offer interesting, yet unexplored, sensory properties. Further research into its odor profile could reveal potential applications in perfumery and flavor chemistry.

Safety and Handling

Based on the GHS classification from a single notification to the ECHA C&L Inventory, 10-Methylundecanal is considered to have the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

10-Methylundecanal, while less studied than its isomers, presents a valuable synthon for organic chemists, particularly in the field of natural product synthesis. Its defined structure and the potential for stereochemical control offer opportunities for the creation of complex and biologically active molecules. Further investigation into its experimental physicochemical properties, spectroscopic data, and potential applications in areas such as fragrance chemistry is warranted to fully elucidate the utility of this versatile aldehyde.

References

  • PubChem. 2-Methylundecanal. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2-methyl undecanal (aldehyde C-12 mna). [Link]

  • Wikipedia. 2-Methylundecanal. [Link]

  • PubChem. 10-Methylundecanal. National Center for Biotechnology Information. [Link]

  • Fragrance University. methyl undecanal (aldehyde C-12 mna). [Link]

  • Google Patents. Process for preparing methyl-nonyl-acetaldehyde.
  • Perflavory. 2-methyl undecanal (aldehyde C-12 mna), 110-41-8. [Link]

  • Kao Chemicals. Material Safety Data Sheet. [Link]

Sources

An In-Depth Technical Guide to 10-Methylundecanal: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 10-Methylundecanal

10-Methylundecanal is a saturated fatty aldehyde characterized by a twelve-carbon backbone with a methyl branch at the C10 position. While its isomer, 2-methylundecanal, is well-documented in the fragrance and flavor industry, 10-methylundecanal holds its own significance as a chemical intermediate and a subject of study in chemical signaling. For drug development professionals, its primary relevance lies in its utility as a starting material for the synthesis of complex, biologically active molecules. One notable example is its use as an intermediate in the synthesis of Liposidomycin-B, a nucleoside antibiotic.[1] Furthermore, its identification in the neonatal recognition cues of sheep suggests a role in chemical ecology, opening avenues for research into mammalian pheromonal communication.[2]

This guide aims to provide a consolidated resource on 10-methylundecanal, moving beyond basic identification to offer practical insights into its synthesis and analysis, thereby supporting its application in advanced chemical research.

Chemical Identifiers and Physicochemical Properties

Accurate identification is paramount in chemical research. The following tables summarize the key identifiers and physicochemical properties of 10-methylundecanal.

Table 1: Chemical Identifiers for 10-Methylundecanal

IdentifierValueSource
CAS Number 68820-37-1PubChem[3]
IUPAC Name 10-methylundecanalPubChem[3]
Molecular Formula C12H24OPubChem[3]
Molecular Weight 184.32 g/mol ChemicalBook[1]
InChI Key TUMDWYVQVPWJDR-UHFFFAOYSA-NPubChem[3]
SMILES CC(C)CCCCCCCCC=OPubChem[3]
PubChem CID 10932114PubChem[3]

Table 2: Physicochemical Properties of 10-Methylundecanal

PropertyValueSource
Melting Point 12°C (estimate)ChemicalBook[1]
Boiling Point 248.3°C (estimate)ChemicalBook[1]
Density 0.8363 g/cm³ (estimate)ChemicalBook[1]
Refractive Index 1.4316 (estimate)ChemicalBook[1]

Synthesis and Manufacturing

The synthesis of 10-methylundecanal can be achieved through a multi-step process commencing from commercially available starting materials. The causality behind this experimental choice lies in the robust and well-understood nature of Grignard reactions for carbon-carbon bond formation and subsequent selective oxidation to yield the desired aldehyde.

Experimental Protocol: Synthesis of 10-Methylundecanal

This protocol is adapted from a method described for the synthesis of analogous long-chain branched aldehydes.

Step 1: Grignard Coupling Reaction

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a Grignard reagent from isobutyl bromide and magnesium turnings in anhydrous diethyl ether.

  • In a separate flask, dissolve an appropriate ω-bromo-α-alkanol (e.g., 9-bromonon-1-ol) in anhydrous tetrahydrofuran (THF).

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Slowly add the solution of the bromo-alkanol to the Grignard reagent with constant stirring. The rationale for slow addition is to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to ensure the completion of the coupling reaction.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 10-methylundecan-1-ol.

Step 2: Oxidation to 10-Methylundecanal

  • Dissolve the crude 10-methylundecan-1-ol in dichloromethane (DCM).

  • To this solution, add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). TEMPO is chosen as the catalyst for its high efficiency and selectivity in oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.

  • In a separate flask, prepare an aqueous solution of sodium hypochlorite (NaOCl) and sodium bicarbonate.

  • Slowly add the NaOCl solution to the alcoholic solution at 0°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude aldehyde by column chromatography on silica gel to obtain pure 10-methylundecanal.

SynthesisWorkflow cluster_step1 Step 1: Grignard Coupling cluster_step2 Step 2: TEMPO-mediated Oxidation A Isobutylmagnesium Bromide (Grignard Reagent) C Reaction in Anhydrous Ether/THF A->C B 9-Bromonon-1-ol B->C D 10-Methylundecan-1-ol (Crude Alcohol) C->D E 10-Methylundecan-1-ol D->E Purification/ Solvent Exchange G Reaction in DCM E->G F TEMPO (catalyst), NaOCl F->G H 10-Methylundecanal (Purified Aldehyde) G->H

Caption: Synthesis workflow for 10-methylundecanal.

Analytical Methodologies

The identification and quantification of long-chain aldehydes like 10-methylundecanal are typically performed using gas chromatography-mass spectrometry (GC-MS). The long hydrocarbon chain provides sufficient volatility for GC analysis, while the mass spectrum gives a unique fragmentation pattern for confident identification.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a known quantity of 10-methylundecanal in a high-purity solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC-MS System: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250°C, using a splitless injection mode to maximize sensitivity.

  • GC Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Hold: Maintain 280°C for 5 minutes. This temperature program ensures the separation of the analyte from any potential impurities.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the 10-methylundecanal peak based on its retention time and the fragmentation pattern in its mass spectrum. Characteristic fragments for long-chain aldehydes include [M-18]+ (loss of water) and a series of alkyl fragments.

AnalyticalWorkflow A Sample Preparation (Dissolution in Hexane) B GC Injection (1 µL, Splitless) A->B C Chromatographic Separation (Capillary Column) B->C D Electron Ionization (EI) (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition & Analysis (Retention Time & Mass Spectrum) E->F

Caption: General workflow for GC-MS analysis of 10-methylundecanal.

Applications in Research and Development

While not as extensively studied as other aldehydes, 10-methylundecanal has demonstrated utility in specific, high-value applications.

  • Synthetic Intermediate in Drug Development: The most significant application for the target audience is its role as a precursor in the synthesis of Liposidomycin-B.[1] Liposidomycins are a class of lipid-containing nucleoside antibiotics that inhibit bacterial peptidoglycan synthesis, a well-validated target for antibacterial drugs. The synthesis of such complex natural products relies on the availability of precisely structured chiral building blocks like 10-methylundecanal.

  • Chemical Ecology and Pheromone Research: 10-Methylundecanal has been identified as a volatile organic compound in the cranial wool of Dohne Merino lambs, where it is believed to function as part of a neonatal recognition cue.[2] This has implications for research into animal behavior, chemical signaling, and the development of synthetic lures for ecological studies or pest management. It has also been explored as a potential component in synthetic pheromone blends for trapping cerambycid beetles.[4]

  • Organic Synthesis: As a functionalized long-chain molecule, it can serve as a versatile starting material in various organic syntheses, allowing for the introduction of a C12 branched chain into larger molecules through reactions such as aldol condensations, Wittig reactions, and reductive aminations.

Safety, Handling, and Storage

Adherence to safety protocols is critical when handling any chemical reagent. 10-Methylundecanal is classified as an irritant and requires careful handling.

Table 3: GHS Hazard Classification for 10-Methylundecanal

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowedPubChem[4]
Skin Corrosion/IrritationH315Causes skin irritationPubChem[4]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[4]
Specific Target Organ ToxicityH335May cause respiratory irritationPubChem[4]
Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Aldehydes can be susceptible to oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • First-Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

10-Methylundecanal, while a less common branched aldehyde, presents significant opportunities for specialized research and development. Its established role as a synthetic intermediate for a complex antibiotic underscores its value to the drug development community. Furthermore, its emergence as a compound of interest in chemical ecology highlights the potential for new discoveries in biochemical signaling. The protocols and data presented in this guide provide a solid foundation for scientists to safely handle, analyze, and utilize 10-methylundecanal in their research endeavors. Future investigations into its biological activities and those of its derivatives may reveal new applications in pharmacology and beyond.

References

  • The Good Scents Company. (n.d.). decanal (aldehyde C-10). Retrieved from [Link]

  • Variations on a Theme: Two Structural Motifs Create Species-Specific Pheromone Channels for Multiple Species of South American Cerambycid Beetles. (2020). PMC. Retrieved from [Link]

  • Burger, B. V., et al. (2014). Temporal Changes in the Neonatal Recognition Cue of Dohne Merino Lambs (Ovis aries). Chemical Senses. Retrieved from [Link]

  • Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. (n.d.). PMC. Retrieved from [Link]

  • Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. (n.d.). PMC. Retrieved from [Link]

  • Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds. (n.d.). PMC. Retrieved from [Link]

  • Aldehydes and Acetals - Part 1* ingredients. (2009). Perfumer & Flavorist. Retrieved from [Link]

  • Aldehydes in relation to Absorption of Fat from the Intestine and Metabolism of Fat in the Liver. (n.d.). Journal of Cell Science. Retrieved from [Link]

  • UniProt. (n.d.). ALDH3A1 - Aldehyde dehydrogenase, dimeric NADP-preferring - Bos taurus (Bovine). Retrieved from [Link]

  • INCHEM. (n.d.). 907. Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 10-Methylundecanal. PubChem Compound Database. Retrieved from [Link]

Sources

The Elusive Presence of 10-Methylundecanal in Essential Oils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the current scientific understanding of 10-methylundecanal's presence in natural essential oils. While the world of phytochemistry is vast and ever-expanding, the natural occurrence of this specific branched-chain aldehyde remains a subject of limited direct evidence in peer-reviewed literature. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the context of aldehydes in essential oils, the analytical methodologies available for their detection, and a discussion of potential biosynthetic pathways.

Introduction: The Significance of Aldehydes in Essential Oils

Aldehydes are a class of organic compounds characterized by a carbonyl functional group (C=O) bonded to a hydrogen atom and a hydrocarbon radical. In the realm of essential oils, aldehydes are pivotal contributors to the characteristic aromas and bioactive properties of many botanicals.[1][2][3] Straight-chain aldehydes such as decanal and undecanal are well-documented constituents of citrus and coriander essential oils, lending them their distinctive fresh and waxy scents.[4][5][6] These compounds are not only significant for the fragrance and flavor industries but also exhibit various biological activities, including antimicrobial and anti-inflammatory effects.[2]

Branched-chain aldehydes, such as 10-methylundecanal, represent a more structurally nuanced subgroup. While their presence is less commonly reported in essential oils compared to their straight-chain counterparts, they can offer unique and complex aromatic profiles. For instance, the structurally related 2-methylundecanal is a classic perfumery ingredient known for its powerful aldehydic top note.[7] The investigation into the natural occurrence of specific branched-chain aldehydes like 10-methylundecanal is therefore a compelling area of research for the discovery of novel aromatic and therapeutic agents.

However, a thorough review of the current scientific literature reveals a scarcity of direct reports identifying 10-methylundecanal as a natural constituent of essential oils. While its isomer, 10-undecenal, has been identified in sources like coriander leaf extract, the methylated form remains elusive.[8][9][10] This guide will, therefore, proceed by providing the foundational knowledge and technical frameworks necessary for researchers to explore the potential presence of this compound.

Analytical Methodologies for the Detection and Quantification of 10-Methylundecanal

The analysis of volatile compounds within the complex matrix of an essential oil necessitates high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of individual components.[11][12]

Core Principles of GC-MS for Aldehyde Analysis

GC-MS analysis involves the volatilization of the essential oil sample, separation of its components in a capillary column based on their boiling points and affinities for the stationary phase, and subsequent detection by a mass spectrometer.[12][13] The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" for each compound. This mass spectrum serves as a chemical fingerprint for identification.

For the specific analysis of 10-methylundecanal, a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) would be suitable for separation. The identification would rely on matching the obtained mass spectrum with a reference spectrum from a commercial or in-house library. Quantification can be achieved by integrating the peak area of the corresponding chromatogram and comparing it to a calibration curve generated with a pure standard of 10-methylundecanal.

Validated Experimental Protocol for GC-MS Analysis

The following protocol provides a robust framework for the analysis of essential oils for the presence of 10-methylundecanal. This protocol is designed to be a self-validating system, incorporating essential quality control steps.

Objective: To identify and quantify 10-methylundecanal in an essential oil sample.

Materials:

  • Essential oil sample

  • 10-Methylundecanal analytical standard (purity ≥95%)

  • High-purity solvent (e.g., hexane or dichloromethane, GC grade)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler vials and inserts

  • Microsyringes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 10-methylundecanal (1000 µg/mL) in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 to 50 µg/mL.

  • Sample Preparation:

    • Dilute the essential oil sample in the chosen solvent. A starting dilution of 1:100 (v/v) is recommended, with further adjustments based on the concentration of volatile components.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 3°C/min.

      • Hold: Maintain 240°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of each calibration standard and the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

    • Identify the 10-methylundecanal peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

    • Construct a calibration curve by plotting the peak area of the 10-methylundecanal standard against its concentration.

    • Quantify the amount of 10-methylundecanal in the sample by interpolating its peak area on the calibration curve.

Trustworthiness and Self-Validation:

  • Linearity: The calibration curve should have a correlation coefficient (R²) of ≥0.995 to ensure a linear response of the detector.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) to define the sensitivity of the method.

  • Repeatability: Multiple injections of the same sample should yield a relative standard deviation (RSD) of <15% for the peak area.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the GC-MS analytical workflow for the detection of 10-methylundecanal in essential oils.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Essential Oil Sample Dilution_Sample Dilution Sample->Dilution_Sample Standard 10-Methylundecanal Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard Injection Autosampler Injection Dilution_Sample->Injection Prepared Sample Dilution_Standard->Injection Calibration Standards GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry Detection GC->MS Chromatogram Chromatogram & Mass Spectra MS->Chromatogram Identification Compound Identification Chromatogram->Identification Quantification Quantification via Calibration Curve Identification->Quantification Result Concentration of 10-Methylundecanal Quantification->Result

Caption: GC-MS analytical workflow for 10-methylundecanal.

Potential Biosynthetic Pathways of Branched-Chain Aldehydes in Plants

While the direct biosynthetic pathway for 10-methylundecanal in plants is not established due to its apparent rarity, we can hypothesize a plausible route based on known metabolic processes for fatty acids and aldehydes.[14][15] The biosynthesis of fatty acids is a fundamental process in plants, and the formation of aldehydes often occurs through the reduction of fatty acyl-CoAs or fatty acyl-ACPs.

The proposed pathway for 10-methylundecanal would likely diverge from the canonical fatty acid synthesis. It would necessitate the incorporation of a methyl group at a specific position on the growing acyl chain. This methylation step is a critical and likely rate-limiting factor, potentially explaining the low natural abundance of such compounds.

Hypothetical Biosynthetic Route

The following diagram outlines a potential biosynthetic pathway for 10-methylundecanal, starting from primary metabolism.

Biosynthesis_Pathway cluster_fas Fatty Acid Synthesis (FAS) Malonyl_CoA Malonyl-CoA Acyl_Carrier_Protein Acyl Carrier Protein (ACP) Malonyl_CoA->Acyl_Carrier_Protein Elongation Chain Elongation Cycles Acyl_Carrier_Protein->Elongation Methyltransferase Methyltransferase Enzyme Elongation->Methyltransferase C10-Acyl-ACP Intermediate Methyl_Donor Methyl Donor (e.g., SAM) Methyl_Donor->Methyltransferase Methylated_Acyl_ACP 10-Methyl-undecanoyl-ACP Methyltransferase->Methylated_Acyl_ACP Acyl_ACP_Reductase Acyl-ACP Reductase Methylated_Acyl_ACP->Acyl_ACP_Reductase Target_Aldehyde 10-Methylundecanal Acyl_ACP_Reductase->Target_Aldehyde

Caption: Hypothetical biosynthesis of 10-methylundecanal.

This proposed pathway highlights the key enzymatic steps that would be required for the synthesis of 10-methylundecanal. The identification and characterization of the specific methyltransferase and reductase enzymes would be crucial for validating this hypothesis and for potential biotechnological applications.

Conclusion and Future Directions

The natural occurrence of 10-methylundecanal in essential oils remains an open question in the field of phytochemistry. While direct evidence is currently lacking in the public domain, the analytical frameworks and biosynthetic hypotheses presented in this guide provide a solid foundation for future research.

For researchers and drug development professionals, the pursuit of novel branched-chain aldehydes from natural sources holds significant promise. The unique aromatic and potential bioactive properties of these molecules could lead to the development of new fragrances, flavors, and therapeutic agents. Future research should focus on:

  • Broad Screening of Essential Oils: A systematic screening of a diverse range of essential oils, particularly from plant families known to produce unique secondary metabolites, using sensitive and validated GC-MS methods.

  • Isolation and Structural Elucidation: If a potential candidate for 10-methylundecanal is detected, its isolation and unequivocal structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy will be essential.

  • Transcriptome and Genome Analysis: For plants found to produce 10-methylundecanal, transcriptome and genome sequencing can help identify the genes encoding the enzymes involved in its biosynthesis.

By employing the rigorous scientific approach outlined in this guide, the research community can move closer to understanding the natural world's complex chemistry and harnessing its potential for innovation.

References

  • Sci-Hub. (n.d.). Coupled gas chromatographic-electroantennographic detection (GC-EAD) analysis of the female gland extract showed the presence of two EAD-active peaks...
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  • Fragrance University. (n.d.). methyl undecanal (aldehyde C-12 mna).
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  • Perflavory. (n.d.). 10-undecenal (aldehyde C-11 undecylenic), 112-45-8.
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  • PubMed. (2023, July 26). Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals.
  • The Good Scents Company. (n.d.). 2-methyl undecanal (aldehyde C-12 mna) 2-methylundecanal.
  • Wikipedia. (n.d.). Undecanal.
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Section 1: Core Identification and Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylundecanal

For the attention of researchers, scientists, and professionals in drug development and chemical synthesis, this document provides a comprehensive scientific guide to 2-Methylundecanal. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical, field-proven insights, moving beyond simple data tabulation to explain the causality behind the compound's characteristics and the methodologies used to determine them.

2-Methylundecanal, also known by trade names such as Aldehyde C-12 MNA and methylnonylacetaldehyde, is a branched-chain aliphatic aldehyde. Its significance in various industries, primarily fragrance and flavor, stems from its unique organoleptic profile and its utility as a chemical intermediate.[1]

Nomenclature & Identifiers:

  • IUPAC Name: 2-methylundecanal[2]

  • CAS Number: 110-41-8[1]

  • Molecular Formula: C₁₂H₂₄O[1]

  • Molecular Weight: 184.32 g/mol [1][2]

  • SMILES: CCCCCCCCCC(C)C=O[2][3]

  • InChI Key: NFAVNWJJYQAGNB-UHFFFAOYSA-N[2][3]

The structure features a ten-carbon chain (nonyl group) attached to an acetaldehyde core, with the methyl group at the alpha-position (C2) relative to the carbonyl group. This alpha-branching is crucial as it introduces a stereocenter, making the molecule chiral.[3]

Sources

Chirality and enantiomers of methylundecanal compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chirality and Enantiomers of 2-Methylundecanal

Foreword

In the intricate world of molecular science, the spatial arrangement of atoms can dictate the entirety of a compound's biological and sensory profile. This principle is nowhere more evident than in the study of chirality. 2-Methylundecanal, a cornerstone of the modern fragrance palette, presents a classic yet compelling case study in stereochemistry. While its racemic form is widely known for a characteristic aldehydic, waxy, and ambergris-like scent, a deeper investigation into its constituent enantiomers—(R)- and (S)-2-methylundecanal—reveals the subtle yet critical impact of three-dimensional structure on olfactory perception. This guide is designed for researchers, chemists, and professionals in the fragrance and pharmaceutical industries, providing a comprehensive exploration of the core stereochemistry, enantioselective synthesis, analytical separation, and distinct properties of 2-methylundecanal's chiral forms. Our objective is to move beyond mere description, offering insights into the causality behind experimental choices and the self-validating systems required for robust chiral analysis.

The Molecular Architecture: Chirality in 2-Methylundecanal

2-Methylundecanal, also known by trade names such as Aldehyde C-12 MNA, is a C12 aliphatic aldehyde.[1][2] Its molecular structure is characterized by a ten-carbon chain (nonyl group) attached to a carbon atom that is bonded to both a methyl group and an aldehyde functional group. This specific carbon, at the second position (C2), is a stereocenter, meaning it is bonded to four different substituent groups: a hydrogen atom, a methyl group (-CH₃), an aldehyde group (-CHO), and a nonyl group (-C₉H₁₉).

The presence of this single asymmetric carbon atom confers chirality upon the molecule, resulting in the existence of two non-superimposable mirror-image forms known as enantiomers: (R)-2-methylundecanal and (S)-2-methylundecanal.[3] While these enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), their interaction with other chiral entities, such as biological olfactory receptors, can differ significantly.[4][5]

PropertyRacemic 2-Methylundecanal
Molecular Formula C₁₂H₂₄O[2]
Molar Mass 184.32 g/mol [2]
Appearance Colorless to pale yellow liquid[1][3][6]
Density ~0.822 - 0.830 g/cm³ @ 25°C[1][2]
Refractive Index ~1.431 - 1.436 @ 20°C[1][2]
Boiling Point ~171 °C @ 760 mmHg[1]
Solubility Soluble in organic solvents like ethanol; insoluble in water.[2][3]

Diagram 1: Enantiomers of 2-Methylundecanal This diagram illustrates the stereocenter at the C2 position and the mirror-image relationship between the (R) and (S) enantiomers.

Caption: Molecular structures of (R)- and (S)-2-methylundecanal.

Synthesis and Stereochemical Control

The method of synthesis directly determines the stereochemical outcome. Industrial production often prioritizes cost and yield, typically resulting in a racemic mixture, whereas targeted research and high-fidelity fragrance creation necessitate enantiomerically pure compounds.

Racemic Synthesis Pathways

Commercial synthesis of 2-methylundecanal generally follows one of two primary routes, both of which yield a 1:1 mixture of the (R) and (S) enantiomers.[3]

  • Darzens Condensation Route: The first reported synthesis in 1904 involves the reaction of methyl nonyl ketone with an alkyl chloroacetate to form a glycidic ester, which then undergoes saponification and decarboxylation to yield the target aldehyde.[3]

  • Aldol Condensation-Hydrogenation Route: A more modern industrial approach begins with the hydroformylation of 1-decene to produce undecanal. This is followed by a base-catalyzed aldol condensation with formaldehyde to form 2-methyleneundecanal. The final step is the hydrogenation of the carbon-carbon double bond to yield 2-methylundecanal.[3]

Diagram 2: Industrial Racemic Synthesis This workflow outlines the common industrial synthesis of racemic 2-methylundecanal starting from undecanal.

G Industrial Synthesis of Racemic 2-Methylundecanal undecanal Undecanal intermediate 2-Methyleneundecanal undecanal->intermediate Aldol Condensation (Base Catalyst) formaldehyde Formaldehyde formaldehyde->intermediate product Racemic (R/S)-2-Methylundecanal intermediate->product Hydrogenation h2 Hydrogen (H2) h2->product

Caption: Workflow for the industrial synthesis of racemic 2-methylundecanal.

Enantioselective Synthesis: The SAMP/RAMP Hydrazone Method

To obtain enantiomerically pure or enriched forms of 2-methylundecanal, an asymmetric synthesis strategy is required. The Enders SAMP/RAMP hydrazone alkylation method is a well-established and highly effective technique for this purpose.[3]

Causality of Experimental Choice: This method's efficacy stems from the use of a chiral auxiliary—(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). This auxiliary temporarily introduces a chiral influence, directing the alkylation step to occur stereoselectively on one face of the molecule. After the key bond is formed, the auxiliary is cleaved, leaving behind an enantiomerically enriched product.

Protocol 1: Conceptual Steps for SAMP/RAMP Synthesis of (R)-2-Methylundecanal

  • Hydrazone Formation: An achiral starting aldehyde (e.g., propanal) is reacted with the (R)-amino-2-(methoxymethyl)pyrrolidine (RAMP) chiral auxiliary to form the corresponding RAMP-hydrazone.

  • Deprotonation: The hydrazone is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to selectively deprotonate the α-carbon, forming a chiral aza-enolate. The RAMP auxiliary directs this deprotonation.

  • Stereoselective Alkylation: The chiral aza-enolate is then reacted with a suitable electrophile, in this case a nonyl halide (e.g., 1-iodononane). The steric bulk and conformation of the RAMP auxiliary block one face of the aza-enolate, forcing the alkyl group to add to the opposite face with high stereoselectivity.

  • Cleavage of Auxiliary: The resulting alkylated hydrazone is subjected to ozonolysis or another suitable cleavage method to remove the chiral auxiliary, yielding the desired (R)-2-methylundecanal with high enantiomeric purity.[3]

Diagram 3: Enantioselective Synthesis Workflow This diagram visualizes the key stages of the SAMP/RAMP hydrazone method for asymmetric synthesis.

G SAMP/RAMP Method for Asymmetric Synthesis start Achiral Aldehyde + RAMP Auxiliary hydrazone RAMP-Hydrazone Formation start->hydrazone deprotonation Deprotonation (LDA) hydrazone->deprotonation azaenolate Chiral Aza-enolate deprotonation->azaenolate alkylation Alkylation (Nonyl Halide) azaenolate->alkylation alkylated_hydrazone Alkylated Hydrazone alkylation->alkylated_hydrazone cleavage Auxiliary Cleavage (Ozonolysis) alkylated_hydrazone->cleavage product Enantiopure (R)-2-Methylundecanal cleavage->product

Caption: Key stages of the SAMP/RAMP hydrazone asymmetric synthesis method.

Chiral Analysis and Separation

The analytical confirmation of enantiomeric purity and the preparative separation of racemates are critical procedures in both quality control and research. Due to the identical physical properties of enantiomers, specialized chiral recognition techniques are mandatory.[4][7]

Chiral Gas Chromatography (GC)

For volatile compounds like 2-methylundecanal, chiral gas chromatography is the analytical method of choice.[8][9] The technique relies on a chiral stationary phase (CSP) within the GC column. These phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification.[8][10] Cyclodextrin derivatives are common and highly effective CSPs for this purpose.[8][10]

Protocol 2: Self-Validating Chiral GC Analysis of 2-Methylundecanal

  • Objective: To separate and quantify the (R) and (S) enantiomers of 2-methylundecanal and determine the enantiomeric excess (% ee).

  • Instrumentation & Consumables:

    • Gas Chromatograph with Flame Ionization Detector (FID).

    • Chiral Capillary Column: e.g., Rt-betaDEXcst or similar beta-cyclodextrin-based CSP (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium or Hydrogen, high purity.

    • Sample: 2-methylundecanal (racemic standard and sample for analysis), diluted to ~100 ppm in a suitable solvent (e.g., hexane).

  • Methodology:

    • System Preparation: Install the chiral column. Condition the column according to the manufacturer's instructions to ensure a stable baseline.

    • Instrument Parameters (Typical Starting Conditions):

      • Injector: Split mode (e.g., 50:1 split ratio), 250°C.

      • Carrier Gas: Constant flow, e.g., 1.5 mL/min Helium.

      • Oven Program: 60°C initial, hold for 2 min. Ramp at 2°C/min to 200°C, hold for 5 min. Rationale: A slow temperature ramp is crucial for resolving enantiomers, as it maximizes the differential interaction time with the CSP.

      • Detector (FID): 250°C.

    • System Suitability Test (Self-Validation):

      • Inject the racemic (1:1) standard of 2-methylundecanal.

      • Verify that two distinct, well-separated peaks are observed. The resolution between the peaks should be >1.5 to ensure accurate quantification. This step validates that the column and conditions are capable of chiral separation.

    • Sample Analysis:

      • Inject the unknown sample using the same method.

      • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (requires injection of pure standards if elution order is unknown).

    • Data Analysis & Calculation:

      • Integrate the peak areas for each enantiomer (Area_R and Area_S).

      • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_major - Area_minor| / (Area_major + Area_minor)) * 100

Diagram 4: Chiral GC Analytical Workflow This flowchart details the process from sample preparation to the final determination of enantiomeric excess.

G Workflow for Chiral GC Analysis prep Sample Preparation (Dilution in Hexane) inject Injection into GC (Chiral Column) prep->inject separation Separation in Oven (Temperature Program) inject->separation detection Detection (FID) separation->detection chromatogram Generate Chromatogram (Two Peaks) detection->chromatogram analysis Peak Integration & Area Calculation chromatogram->analysis ee_calc Calculate % Enantiomeric Excess analysis->ee_calc

Caption: Process flowchart for the chiral analysis of 2-methylundecanal via GC.

Olfactory Properties and Applications

The primary application of 2-methylundecanal is in the flavor and fragrance industry.[2][6] It is valued for its powerful and diffusive character, providing a classic "aldehydic" top note that imparts freshness and sparkle to compositions.[1][12] It is famously a component of iconic perfumes like Chanel No. 5.[3]

While the racemic mixture has a well-documented scent profile, the individual enantiomers exhibit subtle differences. Sensory evaluation by professional perfumers has indicated only a slight variation in odor quality and intensity between the (R) and (S) forms.[3] This is a significant finding, as in many other chiral odorants, the differences can be dramatic (e.g., carvone smelling of spearmint and caraway). The subtlety in this case suggests that the olfactory receptors interacting with 2-methylundecanal may have a binding pocket that is less sensitive to the stereochemistry at the C2 position compared to other chiral molecules.

CompoundReported Odor Profile
Racemic 2-Methylundecanal Herbaceous, orange, ambergris-like, waxy, mossy, with metallic and citrus nuances.[1][3] At high dilution, notes of honey and nuts can emerge.[3]
(R)-2-Methylundecanal Reported to have a slightly different odor quality and intensity compared to the (S)-enantiomer.[3]
(S)-2-Methylundecanal Reported to have a slightly different odor quality and intensity compared to the (R)-enantiomer.[3]

Its versatility allows it to blend well with a wide range of materials, including floral, woody, and tobacco accords.[1][12] It is particularly effective in creating "ambre" and "tabac" bases and adds unique dry notes to mimosa compositions.[12]

Conclusion and Future Outlook

2-Methylundecanal serves as an exemplary model for understanding the fundamentals of chirality in a commercially significant molecule. The established methods for its racemic and enantioselective synthesis provide a robust platform for producing material with desired stereochemical purity. Furthermore, the application of chiral gas chromatography offers a reliable and precise system for validating this purity, a critical step for both quality control in the fragrance industry and for fundamental research into structure-odor relationships.

While the reported olfactory differences between the (R)- and (S)-enantiomers are subtle, they underscore the principle that biological systems can and do differentiate between stereoisomers. For drug development professionals, this case reinforces the absolute necessity of chiral analysis, as such subtle differences in recognition can translate to vast disparities in pharmacological activity and toxicity.[4][5] Future research may focus on more granular sensory analysis and molecular modeling to elucidate the precise nature of the interaction between each enantiomer and its corresponding olfactory receptors, further refining our understanding of the chemical senses.

References

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  • 2-Methylundecanal | C12H24O | CID 61031. PubChem, National Center for Biotechnology Information. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Cureus. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2020). Molecules. [Link]

  • (PDF) Chiral Gas Chromatography. ResearchGate. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2022). Molecules. [Link]

  • Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. (2009). Journal of Agricultural and Food Chemistry. [Link]

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Biological Activity of Long-Chain Aliphatic Aldehydes: From Endogenous Modulators to Pathological Mediators

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic aldehydes, a class of reactive carbonyl species, occupy a fascinating and critical junction in cellular biology. Generated endogenously from the metabolism of key lipids such as fatty alcohols, sphingolipids, and ether glycerolipids, and as byproducts of lipid peroxidation under oxidative stress, these molecules are far from being mere metabolic intermediates.[1] At physiological concentrations, they function as signaling molecules, modulating pathways that influence cell proliferation and differentiation.[1][2][3] However, their inherent reactivity means that at elevated concentrations, a hallmark of many pathological states, they become potent cytotoxic agents. This guide provides a comprehensive exploration of the dual nature of long-chain aliphatic aldehydes, detailing their metabolic origins, their physiological and pathophysiological roles, the analytical methodologies for their detection, and the emerging therapeutic strategies aimed at targeting their activity.

Endogenous Generation and Metabolic Fate

The steady-state intracellular concentration of long-chain aliphatic aldehydes is a tightly regulated balance between their generation from various metabolic pathways and their detoxification by dedicated enzyme systems.[2] Understanding this balance is fundamental to appreciating their biological impact.

Primary Generation Pathways

Long-chain aliphatic aldehydes are not dietary essentials but are produced within the cell through several key processes:

  • Lipid Peroxidation: Under conditions of oxidative stress, reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cellular membranes, initiating a chain reaction that yields lipid hydroperoxides.[4][5] These unstable intermediates decompose to form a complex mixture of aldehydes, including long-chain aliphatic aldehydes.[2][6]

  • Metabolism of Precursor Lipids: Several enzymatic pathways catabolize complex lipids, resulting in the formation of fatty aldehydes.[1] These include the breakdown of ether glycerolipids (plasmalogens), fatty alcohols, sphingolipids, and wax esters.[1][7] For instance, the cleavage of the vinyl ether bond in plasmalogens directly yields a long-chain fatty aldehyde.[8]

  • Enzymatic Oxidation of Alcohols: Enzymes such as copper-radical alcohol oxidases can convert long-chain aliphatic alcohols into their corresponding aldehydes, a process with potential applications in green chemistry and biocatalysis.[9]

G cluster_sources Sources of Aldehydes cluster_processes Generation Processes cluster_fate Metabolic Fate / Effects PUFAs Polyunsaturated Fatty Acids (PUFAs) LipidPerox Lipid Peroxidation (via ROS) PUFAs->LipidPerox ComplexLipids Complex Lipids (Plasmalogens, Sphingolipids) EnzymaticCat Enzymatic Catabolism ComplexLipids->EnzymaticCat FattyAlcohols Long-Chain Fatty Alcohols EnzymaticOx Enzymatic Oxidation FattyAlcohols->EnzymaticOx Aldehydes Long-Chain Aliphatic Aldehydes LipidPerox->Aldehydes EnzymaticCat->Aldehydes EnzymaticOx->Aldehydes Oxidation Oxidation to Carboxylic Acids (ALDHs) Aldehydes->Oxidation Reduction Reduction to Alcohols (AKRs) Aldehydes->Reduction Adduction Adduct Formation (Proteins, DNA, Lipids) Aldehydes->Adduction Signaling Cell Signaling (Low Conc.) Adduction->Signaling Toxicity Cytotoxicity (High Conc.) Adduction->Toxicity

Caption: Overview of aldehyde generation, metabolism, and biological effects.

Metabolic Detoxification

Due to their reactivity, cells have evolved efficient mechanisms to metabolize and detoxify aldehydes:

  • Oxidation: The primary route for aldehyde catabolism is oxidation to the corresponding, less reactive carboxylic acid. This is catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[2][10] Fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2, is particularly important for metabolizing long-chain aldehydes.[1]

  • Reduction: Aldehydes can be reduced back to their corresponding alcohols by aldo-keto reductases (AKRs) or alcohol dehydrogenases.[2]

  • Glutathione Conjugation: Aldehydes can form adducts with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[2]

The efficiency of these detoxification pathways is crucial in preventing the accumulation of aldehydes to toxic levels.[2]

The Dual Role: Physiological Signaling vs. Pathological Damage

The biological effect of long-chain aliphatic aldehydes is highly concentration-dependent. This duality positions them as both beneficial signaling molecules and potent drivers of pathology.

Physiological Roles: Aldehydes as Signaling Molecules

At low, tightly regulated concentrations, certain aldehydes participate in cellular communication and physiological regulation.[2][3] They can modulate signaling pathways and gene expression, thereby influencing fundamental cellular processes like proliferation, differentiation, and apoptosis.[3] For example, the aldehyde retinaldehyde is essential for vision, and other fatty aldehydes have been implicated in thyroid function and cell proliferation.[1]

Pathophysiological Roles: Aldehydes as Cytotoxic Agents

When production outpaces detoxification, aldehyde concentrations rise, leading to widespread cellular damage.[2] This is a common feature in diseases associated with high oxidative stress.

  • Mechanism of Toxicity: The primary mechanism of aldehyde toxicity is their high electrophilicity, which allows them to form covalent adducts with nucleophilic sites on cellular macromolecules.[11] They readily form Schiff base adducts with the free amino groups of lysine residues in proteins and with lipids like phosphatidylethanolamine (PE).[1] These modifications can disrupt protein structure and function, alter membrane properties, and lead to cellular dysfunction.[1][2]

  • Propagation of Injury: Due to their amphiphilic nature and greater stability compared to ROS, aldehydes can diffuse from their site of origin, such as the plasma membrane, to react with targets in the cytoplasm and nucleus, thereby propagating oxidative injury throughout the cell and to neighboring cells.[2][6]

Disease Category Associated Aldehydes Key Pathological Mechanisms References
Neurodegenerative Diseases 4-hydroxy-2-nonenal (HNE), Malondialdehyde (MDA), AcroleinProtein aggregation, mitochondrial dysfunction, DNA damage, disruption of neurotransmission.[2][4]
Cardiovascular Diseases 4-HNE, AcroleinImpaired myocardial function, endothelial dysfunction, promotion of inflammation.[12][13]
Cancer Various (endogenous & exogenous)DNA damage, degradation of tumor suppressors (e.g., BRCA2), promotion of chemoresistance.[14][15][16]
Autoimmune Diseases HNEModification of self-antigens, formation of neoantigens, breaking of immune tolerance.[2]
Metabolic Syndrome 4-HNEDisruption of insulin signaling pathways.[2]

Modulation of Key Signaling Pathways

Long-chain aldehydes can profoundly impact cellular function by directly or indirectly modulating critical signaling cascades. Their ability to form adducts with key signaling proteins, such as kinases and phosphatases, can lead to either inhibition or aberrant activation of these pathways.

  • MAPK and PI3K Cascades: In certain cell types, 4-HNE has been shown to inhibit the autophosphorylation of the PDGF receptor, leading to the downregulation of the mitogen-activated protein kinase (MAPK) and PI3K signaling pathways and a subsequent decrease in cell proliferation.[2]

  • NF-κB Signaling: Acrolein, a highly reactive aldehyde, can trigger inflammation by activating the nuclear factor kappa B (NF-κB) signaling pathway, which controls the expression of numerous pro-inflammatory mediators.[3]

  • Insulin Signaling: The formation of HNE adducts with proteins involved in the insulin signaling cascade can impair the transmission of the insulin signal, contributing to insulin resistance.[2]

G cluster_pathway Signaling Pathway Components cluster_response Cellular Response LCA High Concentration Long-Chain Aldehyde (e.g., 4-HNE) Receptor Growth Factor Receptor (e.g., PDGFR) LCA->Receptor Adduct Formation (Inhibition) Kinase2 Kinase 2 (e.g., Akt/MAPK) LCA->Kinase2 Adduct Formation (Dysregulation) TranscriptionFactor Transcription Factor (e.g., NF-κB) LCA->TranscriptionFactor Activation Apoptosis Apoptosis LCA->Apoptosis Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Normal Signal Kinase1->Kinase2 Normal Signal Proliferation Altered Proliferation Kinase2->Proliferation Normal Signal Kinase2->Apoptosis Inflammation Inflammation TranscriptionFactor->Inflammation

Caption: Aldehyde-mediated dysregulation of a generic signaling pathway.

Analytical Methodologies for Aldehyde Quantification

Accurate and sensitive quantification of long-chain aliphatic aldehydes in complex biological matrices is essential for both basic research and clinical biomarker discovery.[3] Due to their volatility and reactivity, direct measurement is challenging, and most methods rely on derivatization followed by chromatography.[17]

Common Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds.[3] Aldehydes are typically derivatized to form more stable and less volatile products, which improves chromatographic separation and detection sensitivity.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wide range of aldehydes and complex matrices.[3] It offers high sensitivity and selectivity, allowing for quantification based on mass spectra and retention times.[3]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: These are robust and widely used methods, often employed after derivatization with a UV-absorbing or fluorescent tag.[18] While sensitive, they may lack the structural confirmation provided by mass spectrometry.[18]

Experimental Protocol: GC-MS Quantification of Long-Chain Aldehydes in Plasma

This protocol describes a self-validating system for the quantification of aldehydes, adapted from established methodologies.[8] The core principle is the conversion of aldehydes into stable oxime derivatives using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which allows for sensitive detection by GC-MS in negative ion chemical ionization (NICI) mode.

Rationale: PFBHA derivatization is chosen because it reacts quantitatively with aldehydes to form stable oximes that are easily resolved by GC and are highly sensitive to electron capture detection, a feature of NICI-MS, thus enabling very low detection limits.

Step-by-Step Methodology:

  • Sample Preparation & Lipid Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated aldehyde analog) to correct for extraction efficiency and derivatization variability.

    • Extract total lipids using a modified Folch method (chloroform:methanol, 2:1 v/v). Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids and aldehydes. Dry the solvent under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried lipid extract in 100 µL of a PFBHA solution (e.g., 10 mg/mL in pyridine or a buffered solution).

    • Incubate the mixture at 60°C for 60 minutes to ensure complete reaction. This step converts all aldehydes to their PFBHA-oxime derivatives.

  • Purification of Derivatives:

    • After incubation, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

    • The PFBHA-oxime derivatives, being hydrophobic, will partition into the upper hexane layer. Collect the hexane layer.

    • Wash the hexane layer with water twice more to remove excess reagent and other polar contaminants.

    • Dry the final hexane extract under nitrogen and reconstitute in a small volume (e.g., 50 µL) of hexane suitable for GC injection.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer with a NICI source.

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the oxime derivatives.

    • Injection: Inject 1-2 µL of the prepared sample.

    • GC Program: Use a temperature gradient starting at a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatives based on their boiling points.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic fragment ions of the aldehyde-PFBHA derivatives and the internal standard. This provides high specificity and sensitivity.

  • Quantification and Validation:

    • Generate a standard curve using known concentrations of authentic aldehyde standards and the internal standard, subjected to the same extraction and derivatization procedure.

    • Calculate the concentration of each aldehyde in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Controls: Process a blank sample (e.g., water or buffer) to check for background contamination. A spiked plasma sample should be run to determine recovery and matrix effects.

Caption: Experimental workflow for GC-MS analysis of aldehydes.

Therapeutic Targeting and Drug Development

The central role of aldehydes in the pathophysiology of numerous diseases makes their metabolic pathways attractive targets for therapeutic intervention.[19] The primary goal of such strategies is to reduce the "aldehydic load" and mitigate downstream cellular damage.

  • Enhancing ALDH Activity: A promising strategy is to increase the catalytic activity of ALDH enzymes, particularly the mitochondrial ALDH2, which is crucial for detoxifying aldehydes like 4-HNE.[12] Small molecule activators of ALDH2 have shown protective effects in preclinical models of cardiovascular disease by enhancing the clearance of toxic aldehydes and reducing oxidative stress-induced injury.[12][13]

  • Aldehyde Sequestration: Another approach involves the use of "aldehyde scavenger" molecules. These are compounds with nucleophilic centers (e.g., hydrazines, amines) that can react with and neutralize aldehydes, preventing them from forming adducts with cellular macromolecules.

  • Inhibition of Aldehyde Production: Targeting the upstream sources of aldehyde production, such as inhibiting specific enzymes involved in lipid peroxidation or modulating lipid metabolism, represents a more complex but potentially effective long-term strategy.

Given the overexpression of certain ALDH isoforms in cancer stem cells, which contributes to chemoresistance, the development of ALDH inhibitors is also a major area of cancer drug development.[15] This highlights the context-dependent nature of targeting aldehyde metabolism.

Conclusion and Future Perspectives

Long-chain aliphatic aldehydes are critical metabolic players with a profound and context-dependent impact on cell biology. Their roles as both essential signaling molecules and potent toxins underscore the importance of maintaining cellular redox homeostasis. The accumulation of these reactive species is a key pathogenic mechanism in a host of human diseases, including neurodegenerative, cardiovascular, and malignant disorders.

Future research must focus on developing more sophisticated analytical tools to measure the flux and subcellular localization of specific aldehydes in real-time. This will allow for a more nuanced understanding of their signaling roles versus their toxic effects. Furthermore, the development of isoform-specific ALDH modulators and highly targeted aldehyde scavengers holds significant promise for creating novel therapeutic interventions for diseases driven by aldehyde toxicity and oxidative stress.

References

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  • Le V, Q., et al. (2009). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Journal of Chromatography B, 877(27), 3011-8. [Link]

  • Gautam, A., & Kumar, R. (2023). Oxidative Stress-mediated Lipid Peroxidation-derived Lipid Aldehydes in the Pathophysiology of Neurodegenerative Diseases. Current Neuropharmacology, 21(10), 1874-1891. [Link]

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  • Yin, Y., et al. (2022). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. MDPI. [Link]

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  • Zhang, Y., et al. (2021). Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention. International Journal of Molecular Sciences, 22(19), 10816. [Link]

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  • Tomita, H., et al. (2016). Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance. Oncotarget, 7(12), 15038-51. [Link]

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The Darzens Reaction: A Technical Guide to its Discovery, Mechanism, and Application in Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

First reported by Georges Darzens in 1904, the Darzens reaction, or glycidic ester condensation, has remained a cornerstone of synthetic organic chemistry for over a century.[1] This technical guide provides an in-depth exploration of the Darzens reaction, with a specific focus on its historical context, mechanistic intricacies, and its pivotal role in the synthesis of aldehydes. We will delve into the evolution of the reaction from its initial discovery to modern-day applications, offering field-proven insights for researchers, scientists, and professionals in drug development. This guide will dissect the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for understanding and applying this powerful carbon-carbon bond-forming reaction.

Historical Perspective: The Genesis of a Name Reaction

In the early 20th century, the field of organic chemistry was rapidly expanding, with a growing toolkit for the construction of complex molecules. It was in this environment of burgeoning discovery that French chemist Auguste Georges Darzens reported a novel method for the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a "glycidic ester".[1] This discovery was first published in a series of notes in the French scientific journal Comptes Rendus beginning in 1904. The significance of this reaction was twofold: it provided a direct route to epoxides and, more importantly for the scope of this guide, the resulting glycidic esters could be readily transformed into aldehydes and ketones with an extended carbon chain.[2][3] This latter transformation proved to be of immense value, particularly in the synthesis of fragrance components, an industry in which Darzens himself was actively involved.[4]

The Core Mechanism: A Stepwise Journey from Aldehyde to Glycidic Ester

The Darzens reaction is a multi-step process that begins with the deprotonation of an α-haloester by a base to form a resonance-stabilized enolate.[1] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde in a manner analogous to an aldol addition, forming a halohydrin intermediate.[5] The final step is an intramolecular SN2 reaction, where the newly formed alkoxide displaces the adjacent halide to form the characteristic three-membered epoxide ring of the glycidic ester.[1]

The overall transformation can be visualized as follows:

Caption: The three-step mechanism of the Darzens reaction.

Stereochemical Considerations

The classical Darzens reaction is often not stereoselective, typically producing a mixture of cis and trans glycidic esters with the ratio often falling between 1:1 and 1:2.[6] The final stereochemistry is determined by the relative energies of the transition states during the intramolecular SN2 ring closure of the diastereomeric halohydrin intermediates.[6] The initial aldol-type addition creates two new stereocenters, leading to the formation of these diastereomeric intermediates.[6] Under basic conditions, the halohydrin can sometimes epimerize before cyclization, further complicating the stereochemical outcome.[6] However, modern advancements have introduced chiral auxiliaries and catalysts that can achieve high levels of diastereoselectivity and enantioselectivity.[4][6]

From Glycidic Ester to Aldehyde: The Homologation Pathway

The true power of the Darzens reaction in the context of aldehyde synthesis lies in the subsequent transformation of the glycidic ester. This two-step process involves saponification of the ester followed by decarboxylation of the resulting glycidic acid.

Caption: The two-step conversion of a glycidic ester to a homologated aldehyde.

This sequence effectively adds a carbon atom to the original aldehyde, making it a valuable homologation method.[2][6]

Experimental Protocols and Practical Considerations

The success of a Darzens reaction is highly dependent on the choice of base, solvent, and reaction conditions. This section provides a detailed protocol for a classic Darzens condensation followed by conversion to the aldehyde, as well as a discussion of modern variations.

Classical Protocol: Synthesis of Phenylacetaldehyde from Benzaldehyde

This two-part protocol illustrates the synthesis of a glycidic ester from benzaldehyde and its subsequent conversion to phenylacetaldehyde.

Part A: Synthesis of Ethyl 3-phenyl-2,3-epoxypropanoate

Materials:

  • Benzaldehyde

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), prepare a suspension of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of freshly distilled benzaldehyde (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous diethyl ether.

  • Add the aldehyde/ester solution dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully pouring the mixture into ice-cold water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester. Purification can be achieved by vacuum distillation.

Part B: Synthesis of Phenylacetaldehyde

Materials:

  • Crude ethyl 3-phenyl-2,3-epoxypropanoate

  • 10% Aqueous sodium hydroxide solution

  • 10% Sulfuric acid

Procedure:

  • To the crude glycidic ester, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Heat the mixture with vigorous stirring to reflux for 1-2 hours to effect saponification.

  • Cool the reaction mixture to room temperature and carefully acidify with 10% sulfuric acid until the solution is acidic to litmus paper.

  • Gently heat the acidified solution. Decarboxylation will occur, evidenced by the evolution of carbon dioxide.

  • After gas evolution ceases, cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phenylacetaldehyde can be purified by vacuum distillation.

Modern Variations and Choice of Base

The choice of base is critical and can significantly influence the reaction's yield and stereoselectivity. While classical bases like sodium ethoxide and sodium amide are effective, they can have limitations.[2] Modern organic synthesis has seen the advent of a variety of bases for the Darzens reaction, each with its own advantages.

Base TypeExamplesAdvantagesDisadvantages
Alkoxides Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOt-Bu)Readily available, inexpensive.Can lead to side reactions like ester hydrolysis or transesterification.[5]
Metal Amides Sodium amide (NaNH₂), Lithium diisopropylamide (LDA)Strong, non-nucleophilic bases.Moisture-sensitive, require anhydrous conditions.
Phosphazene Bases P1-t-Bu, P4-t-BuExtremely strong, non-ionic, highly soluble in organic solvents, can lead to high yields in short reaction times.[7]More expensive and less readily available than classical bases.
Organocatalysts CyclopropeniminesCan be used in catalytic amounts, can be designed for asymmetric synthesis.[8]May require specific reaction conditions and longer reaction times.
Phase-Transfer Catalysts (PTC) Quaternary ammonium saltsAllows for the use of inorganic bases (e.g., NaOH, K₂CO₃) in a biphasic system, milder conditions.[6]Reaction rates can be slower.

The use of sterically hindered bases like potassium tert-butoxide or LDA can be advantageous in minimizing intermolecular SN2 side reactions.[2] Phosphazene superbases have been shown to promote the Darzens condensation of α-halo esters with aromatic aldehydes in nearly quantitative yields under mild conditions.[7]

Applications in Drug Development and Industry

The Darzens reaction is not merely of academic interest; it is a powerful tool in the synthesis of complex molecules with significant biological activity and industrial applications.

Synthesis of the Taxol® Side Chain

One of the most prominent examples of the Darzens reaction in pharmaceutical synthesis is its application in the construction of the C-13 side chain of the potent anticancer drug, Taxol® (Paclitaxel). The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for the drug's bioactivity. One synthetic approach involves a Darzens condensation between benzaldehyde and an α-haloacetate to generate a racemic α,β-epoxy carboxylate, which serves as a key precursor to the optically pure side chain after several subsequent steps.[9]

Caption: The Darzens reaction as a key step in the synthesis of the Taxol® side chain.

Fragrance Industry

As alluded to earlier, the Darzens reaction has historical and ongoing importance in the fragrance industry. The ability to synthesize a wide variety of aldehydes, many of which possess characteristic scents, makes this reaction a valuable tool for creating synthetic aroma chemicals.[4]

Troubleshooting and Common Side Reactions

While the Darzens reaction is robust, there are potential pitfalls that researchers should be aware of:

  • Self-Condensation of Aldehydes: Aliphatic aldehydes, particularly those with α-hydrogens, can undergo self-aldol condensation under basic conditions, leading to lower yields of the desired glycidic ester.[10] Using a non-nucleophilic, sterically hindered base and slow addition of the aldehyde to the reaction mixture can help mitigate this side reaction.

  • Epimerization: As mentioned previously, the halohydrin intermediate can epimerize, leading to a mixture of diastereomeric products.[6] Running the reaction at lower temperatures can sometimes minimize this.

  • Ester Hydrolysis: In the presence of strong, nucleophilic bases and protic solvents, the ester functionality of both the starting material and the product can be hydrolyzed. Using a non-nucleophilic base or aprotic solvents can prevent this.[7]

  • Low Reactivity of Ketones: Ketones are generally less reactive than aldehydes in the Darzens reaction due to steric hindrance. Higher temperatures and stronger bases may be required to achieve good conversion.

Conclusion and Future Outlook

For over a century, the Darzens reaction has proven to be an indispensable tool in the arsenal of the synthetic organic chemist. Its ability to form carbon-carbon bonds and create a versatile epoxide intermediate, which can then be readily converted into a homologated aldehyde, underscores its enduring utility. From its historical roots in the fragrance industry to its modern applications in the synthesis of life-saving pharmaceuticals like Taxol®, the Darzens reaction continues to be a testament to the power and elegance of classical name reactions. As the quest for more efficient and stereoselective synthetic methods continues, we can anticipate further innovations in the Darzens reaction, particularly in the development of novel catalytic systems that will broaden its scope and applicability in the years to come.[2]

References

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • MDPI. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Molecules, 29(18), 4235. [Link]

  • Scentspiracy. (2025, April 7). Georges Darzens (1867–1954) – Organic Chemistry & Perfumery Pioneer. [Link]

  • PMC. (2022, October 7). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(10), e202200179. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • YouTube. (2025, December 4). Can You Figure Out the Mechanism of the Darzens Reaction? [Link]

  • PMC. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. [Link]

  • Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications. [Link]

  • Google Patents. (Original Assignee: Fudan University). Process of synthesizing taxol and docetaxel. CN100593024C.

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Synonyms and alternative names for 10-Methylundecanal

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nomenclature and Scientific Profile of 10-Methylundecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylundecanal is a branched-chain fatty aldehyde whose precise identification is critical for research and development in fields ranging from chemical synthesis to potential biological applications. This guide provides a comprehensive overview of its nomenclature, including systematic names, synonyms, and unique chemical identifiers. It delineates the key physicochemical properties and discusses the common confusion with its more commercially prevalent isomer, 2-methylundecanal. Furthermore, this document presents illustrative technical protocols for its synthesis and analysis, explores its potential biological relevance in areas such as pheromone research, and outlines essential safety and handling information. The objective is to equip researchers and drug development professionals with a foundational understanding of 10-Methylundecanal, enabling accurate sourcing, experimentation, and innovation.

Introduction and Chemical Identity

10-Methylundecanal is an aliphatic aldehyde with the molecular formula C₁₂H₂₄O.[1] The structure consists of an eleven-carbon (undecane) chain with a methyl group at the 10th position and a terminal aldehyde functional group. The presence and position of the methyl branch distinguish it from its linear isomer, dodecanal, and other branched isomers like the commercially significant 2-methylundecanal. Understanding the precise nomenclature is paramount, as these structural isomers can exhibit vastly different chemical, physical, and biological properties. This guide serves as a central repository for the identification, properties, and technical context of 10-Methylundecanal.

Nomenclature and Identification

Accurate identification of a chemical compound is the bedrock of reproducible science. For 10-Methylundecanal, several identifiers are used across different databases and regulatory systems.

Synonyms and Alternative Names

While not as extensively varied as its 2-methyl isomer, several names are used to refer to 10-Methylundecanal in chemical literature and databases:

  • Systematic IUPAC Name: 10-methylundecanal[1]

  • Depositor-Supplied Synonyms:

    • Undecanal, 10-methyl-[1]

It is crucial for researchers to note the frequent confusion with its isomer, 2-methylundecanal (CAS 110-41-8), which is often referred to by trade names such as Aldehyde C-12 MNA.[2][3]

Unique Chemical Identifiers

For unambiguous identification in procurement, database searches, and regulatory filings, the following identifiers should be used.

IdentifierValueSource
CAS Registry Number 68820-37-1PubChem[1]
Molecular Formula C₁₂H₂₄OPubChem[1]
Molecular Weight 184.32 g/mol PubChem[1]
IUPAC Name 10-methylundecanalPubChem[1]
InChI InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3PubChem[1]
InChIKey TUMDWYVQVPWJDR-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC(C)CCCCCCCCC=OPubChem[1]
PubChem CID 10932114PubChem[1]

Physicochemical Properties

The following table summarizes the key computed and experimental properties of 10-Methylundecanal and its common isomer, 2-methylundecanal, for comparison.

Property10-Methylundecanal2-Methylundecanal (for comparison)Source
Appearance Colorless to pale yellow liquid (predicted)Colorless to pale yellow liquidPubChem[4]
Odor N/AHerbaceous, orange, amber-likeWikipedia[5]
Boiling Point N/A259 - 260 °CChem-Impex[6]
Density N/A0.822 - 0.830 g/cm³ @ 25 °CThe Good Scents Co.[2]
Refractive Index N/A1.430 - 1.436 @ 20 °CThe Good Scents Co.[2]
Solubility Insoluble in water (predicted)Soluble in alcohol and fixed oils; insoluble in glycerol.PubChem[4]
Flash Point N/A93.3 °C (200 °F)The Good Scents Co.[2]

Illustrative Experimental Protocols

While specific, validated protocols for 10-Methylundecanal are not widely published, standard organic chemistry methodologies can be adapted for its synthesis and analysis. The following sections provide technically grounded, illustrative procedures.

Synthesis Workflow: Grignard Reaction followed by Oxidation

A plausible and controlled method for synthesizing 10-Methylundecanal involves the reaction of a Grignard reagent with an appropriate aldehyde, followed by oxidation of the resulting secondary alcohol. This approach provides excellent control over the carbon skeleton.

Causality: The Grignard reaction is chosen for its reliability in forming carbon-carbon bonds. The subsequent oxidation using a mild agent like PCC (Pyridinium chlorochromate) is selected to prevent over-oxidation of the intermediate alcohol to a carboxylic acid, ensuring a good yield of the target aldehyde.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Oxidation A 9-Bromo-2-methylnonane C (9-Methylnonyl)magnesium bromide (Grignard Reagent) A->C Anhydrous Ether B Magnesium Turnings B->C Anhydrous Ether E Intermediate Alkoxide C->E 1. Add Acetaldehyde 2. Stir @ 0°C D Acetaldehyde D->E F 10-Methylundecan-2-ol (Secondary Alcohol) E->F Aqueous NH4Cl Workup H 10-Methylundecanal (Final Product) F->H G PCC in DCM G->H

Caption: Synthesis workflow for 10-Methylundecanal.

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Slowly add a solution of 9-bromo-2-methylnonane in anhydrous diethyl ether to initiate the reaction.

  • Reaction with Acetaldehyde: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of acetaldehyde in anhydrous ether dropwise, maintaining the temperature below 10°C.

  • Workup and Hydrolysis: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract the aqueous layer with ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Oxidation: Prepare a suspension of Pyridinium chlorochromate (PCC) in dichloromethane (DCM). Add a solution of the 10-methylundecan-2-ol from the previous step. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of silica gel to remove chromium salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield pure 10-Methylundecanal.

Analytical Workflow: GC-MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds like aldehydes.

Causality: GC is selected for its ability to separate volatile compounds based on their boiling points and polarity. MS is used as the detector for its high sensitivity and ability to provide structural information based on the fragmentation pattern of the analyte, allowing for confident identification.

G A Sample Preparation (Dilution in Hexane) B GC Injection (Split/Splitless Inlet) A->B C GC Column Separation (e.g., DB-5ms) B->C D Elution C->D E MS Ionization (Electron Impact, 70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detection & Data Acquisition F->G H Data Analysis (Retention Time & Mass Spectrum) G->H

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the sample containing 10-Methylundecanal in a high-purity solvent such as hexane. Create a series of calibration standards by serial dilution. Add a suitable internal standard if quantification is required.

  • GC-MS Instrument Setup:

    • GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Injector: Set to 250°C with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Setup:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject 1 µL of each standard and sample.

  • Data Processing: Identify the 10-Methylundecanal peak by its characteristic retention time and mass spectrum (looking for the molecular ion and key fragment ions). For quantification, generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

Biological Relevance and Potential Applications

While 10-Methylundecanal itself is not extensively studied for its biological activity, related long-chain branched aldehydes are known to function as insect pheromones.

Pheromone Research

A structurally similar compound, 10-methyldodecanal (containing one additional carbon), has been identified as a novel attractant pheromone produced by males of the South American Cerambycid beetle, Eburodacrys vittata.[7] This discovery suggests that aldehydes with a methyl branch near the end of the carbon chain may represent a conserved motif for chemical communication in certain insect families.[7] This opens a potential avenue of research for 10-Methylundecanal as a candidate for pest management or biodiversity monitoring programs.

Pheromone 10-Methylundecanal (Potential Pheromone) Antenna Insect Antenna Pheromone->Antenna Binds OR Odorant Receptor (OR) Antenna->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Signal Signal Transduction (Ion Channel Opening) ORN->Signal AP Action Potential Signal->AP Generates Brain Antennal Lobe (Brain) AP->Brain Transmits to Behavior Behavioral Response (e.g., Mating, Attraction) Brain->Behavior Processes & Elicits

Caption: Hypothetical insect olfactory signaling pathway.

Safety and Handling

Based on GHS classifications provided from notifications to the ECHA C&L Inventory, 10-Methylundecanal is considered hazardous.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

10-Methylundecanal is a distinct chemical entity whose scientific profile is still emerging, especially when compared to its isomer, 2-methylundecanal. Accurate identification through its CAS number (68820-37-1) and IUPAC name is essential to avoid ambiguity in research and procurement. While primarily defined by its chemical structure, the potential for biological activity, particularly in chemical ecology, presents exciting opportunities for future investigation. The illustrative protocols provided herein offer a technical foundation for scientists to synthesize and analyze this compound, paving the way for new discoveries in both chemistry and biology.

References

  • PubChem. 10-Methylundecanal. National Center for Biotechnology Information. [Link]

  • BOSS CHEMICAL. 2-METHYLUNDECANAL CAS 110-41-8. [Link]

  • Meier, L. R., et al. (2016). 10-Methyldodecanal, a Novel Attractant Pheromone Produced by Males of the South American Cerambycid Beetle Eburodacrys vittata. PLoS ONE, 11(8), e0160713. [Link]

  • Wikipedia. 2-Methylundecanal. [Link]

  • NIST. 2-Methyl-decanal. NIST Chemistry WebBook, SRD 69. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Methylundecanal, 95%. [Link]

  • The Good Scents Company. methyl undecanal (aldehyde C-12 mna). [Link]

  • The Good Scents Company. 2-methyl undecanal (aldehyde C-12 mna). [Link]

  • PubChem. 2-Methylundecanal. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. decanal (aldehyde C-10). [Link]

  • LookChem. Cas 110-41-8,2-METHYLUNDECANAL. [Link]

  • The Good Scents Company. 2-methyl decanal (aldehyde C-11 MOA). [Link]

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Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Methylundecanal Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the asymmetric synthesis of the enantiomers of 2-methylundecanal, a chiral aldehyde of significant importance in the fragrance and fine chemical industries. We delve into the core principles and provide field-proven protocols for two robust methodologies: chiral auxiliary-mediated synthesis using Enders' SAMP/RAMP hydrazone chemistry and modern organocatalytic α-alkylation. The guide is designed for researchers, chemists, and process development professionals, offering not just step-by-step instructions but also the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying stereochemical control.

Introduction

The Significance of 2-Methylundecanal in Fragrance Chemistry

2-Methylundecanal (also known as aldehyde C-12 MNA) is a cornerstone aroma chemical, celebrated for its complex and powerful scent profile, which is often described as herbaceous, orange-like, and possessing ambergris nuances.[1] At high dilution, it imparts honey and nutty notes. Its most famous application is as a key component in the iconic Chanel No. 5 perfume, where it was one of the first synthetic aldehydes to be used in a major fragrance, revolutionizing the industry.[1] Beyond fine perfumery, it is widely used to add freshness and complexity to soaps, detergents, and other scented consumer products.[1][2][3]

The Importance of Chirality and Enantiomeric Purity

2-Methylundecanal possesses a single stereocenter at the C2 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-methylundecanal and (S)-2-methylundecanal.[1] While in this specific case the odor profiles of the two enantiomers are reported to be only slightly different, the stereochemistry of chiral molecules is often critical in biological systems.[1] The physiological activity of pharmaceuticals, for instance, is frequently associated with only one enantiomer.[4][5] Therefore, the development of synthetic methods to access single enantiomers in high purity is a fundamental goal in modern organic chemistry, with applications extending from drug development to materials science.[5]

Overview of Asymmetric Synthetic Strategies

Achieving high enantioselectivity in the synthesis of α-chiral aldehydes can be challenging. Traditional industrial syntheses often produce a racemic mixture (an equal mix of both enantiomers).[6] To produce enantiomerically enriched 2-methylundecanal, several advanced strategies can be employed:

  • Chiral Auxiliary-Mediated Synthesis: A chiral molecule (the auxiliary) is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, leaving the desired chiral product. The SAMP/RAMP hydrazone method is a classic and highly effective example of this approach.[1][7][8]

  • Asymmetric Organocatalysis: Small, chiral organic molecules are used in catalytic amounts to induce enantioselectivity.[9] This field has provided powerful tools for the direct α-alkylation of aldehydes.[10][11][12]

  • Asymmetric Hydroformylation: An atom-economical process that introduces a formyl group and a hydrogen atom across a double bond, creating a chiral center.[13][14]

  • Enzymatic Resolution: An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two.[15]

This guide will provide detailed protocols for the first two methods, which offer excellent control and versatility for laboratory-scale synthesis.

Key Asymmetric Synthetic Methodologies

Method A: Chiral Auxiliary-Mediated α-Alkylation (SAMP/RAMP Hydrazone Method)

This method, developed by Dieter Enders, is one of the most reliable and well-established techniques for the asymmetric α-alkylation of aldehydes and ketones.[1] It relies on the use of the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).

The core of the method involves three key steps:

  • Hydrazone Formation: The achiral starting aldehyde (undecanal) is condensed with the chiral auxiliary (e.g., RAMP) to form a chiral hydrazone.

  • Diastereoselective Alkylation: The hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral aza-enolate. The pyrrolidine ring of the auxiliary sterically blocks one face of the aza-enolate. The incoming electrophile (a methylating agent like methyl iodide or dimethyl sulfate) can therefore only approach from the less hindered face, leading to a highly diastereoselective alkylation.

  • Auxiliary Cleavage: The resulting alkylated hydrazone is cleaved, typically by ozonolysis or hydrolysis, to release the chiral aldehyde and recover the auxiliary.[1]

The choice of SAMP or RAMP determines which enantiomer of the final product is formed, making the method highly versatile.

  • Advantages: High enantioselectivity (often >95% ee), reliable, well-documented, and the chiral auxiliary can be recovered.

  • Limitations: The process is stoichiometric with respect to the chiral auxiliary and requires multiple steps (protection, alkylation, deprotection), reducing overall atom economy. It also necessitates the use of strong bases and cryogenic temperatures.

Method B: Organocatalytic Asymmetric α-Alkylation

Organocatalysis has emerged as a powerful alternative to metal- and auxiliary-based methods.[9] For α-alkylation of aldehydes, catalysis by chiral secondary amines (e.g., derivatives of proline or imidazolidinones) is particularly effective.[16][17]

This catalytic cycle leverages the transient formation of two key intermediates:

  • Enamine Formation: The catalyst, a chiral secondary amine, reversibly reacts with the substrate aldehyde (e.g., propanal, which will be methylated) to form a chiral enamine. This step lowers the LUMO of the carbonyl, activating it.

  • Asymmetric Alkylation: The nucleophilic enamine attacks an electrophile. The stereochemistry of the catalyst directs the approach of the electrophile to one face of the enamine, establishing the new stereocenter with high enantioselectivity.

  • Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-alkylated aldehyde product and regenerate the chiral amine catalyst, allowing the cycle to continue.

This approach allows for the direct, enantioselective alkylation of aldehydes in a single step using only a sub-stoichiometric amount of the catalyst.[11]

  • Advantages: Catalytic in nature (low catalyst loading), operationally simpler (often at room temperature), avoids stoichiometric chiral reagents, and is environmentally benign.

  • Limitations: Catalyst development can be complex, and finding optimal conditions for specific substrates may require screening. Some electrophiles may not be suitable for this type of activation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle strong bases (LDA) and reactive reagents (methyl iodide, ozone) with extreme caution.

Protocol 1: Synthesis of (R)-2-Methylundecanal via RAMP Hydrazone Method

This protocol is adapted from the general principles of Enders' hydrazone chemistry.[1]

  • Undecanal (≥97%)

  • (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP, ≥98%)

  • Diisopropylamine (≥99.5%, freshly distilled)

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Methyl iodide (CH₃I, ≥99.5%)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous pentane

  • Ozone (O₃, from an ozone generator)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Part A: Formation of the RAMP-Hydrazone

  • To a solution of undecanal (1.0 eq) in anhydrous Et₂O (approx. 0.5 M), add RAMP (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours until TLC or GC analysis indicates complete conversion of the aldehyde.

  • Remove the solvent under reduced pressure. The resulting crude hydrazone is typically a pale yellow oil and is used directly in the next step without further purification.

Part B: Asymmetric Methylation

  • Prepare a solution of lithium diisopropylamide (LDA) in a separate flask. To a solution of diisopropylamine (1.2 eq) in anhydrous THF (approx. 0.5 M) at -78 °C (dry ice/acetone bath), add n-BuLi (1.15 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Dissolve the crude RAMP-hydrazone from Part A (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the freshly prepared LDA solution to the hydrazone solution via cannula. A color change to deep yellow/orange indicates the formation of the aza-enolate. Stir for 2-3 hours at -78 °C.

  • Add methyl iodide (1.5 eq) dropwise to the aza-enolate solution at -100 °C (liquid N₂/ether bath).

  • Allow the reaction to stir for 4-6 hours, letting the temperature slowly rise to -78 °C.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

Part C: Cleavage of the Hydrazone

  • Extract the aqueous mixture with Et₂O (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude methylated hydrazone in anhydrous pentane or CH₂Cl₂ (approx. 0.1 M) and cool to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon for 15 minutes to remove excess ozone.

  • The reaction mixture can be worked up by adding a reducing agent like dimethyl sulfide or triphenylphosphine and stirring for 2 hours at room temperature before concentrating.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure (R)-2-methylundecanal.

  • Alternatively, aldehydes can be purified via a bisulfite extraction protocol, which selectively removes the aldehyde from non-carbonyl impurities.[18]

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) using chiral GC or HPLC.

Protocol 2: Organocatalytic Asymmetric α-Alkylation of Undecanal

This protocol is a conceptual representation based on established methods for organocatalytic α-alkylation of aldehydes.[11][16]

  • Undecanal (≥97%)

  • A suitable electrophilic methylating agent (e.g., a methyl sulfonium salt).

  • Chiral imidazolidinone catalyst (e.g., MacMillan's first- or second-generation catalyst, 10-20 mol%).

  • A suitable acid co-catalyst (e.g., trifluoroacetic acid, TFA, 10-20 mol%).

  • A suitable base (e.g., 2,6-lutidine).

  • Anhydrous solvent (e.g., CHCl₃, CH₂Cl₂).

  • Standard workup and purification reagents as listed in Protocol 1.

  • In a dry flask under a nitrogen atmosphere, dissolve the chiral imidazolidinone catalyst (0.2 eq) and the acid co-catalyst in the anhydrous solvent.

  • Add undecanal (1.0 eq) and the base (1.5 eq).

  • Add the electrophilic methylating agent (1.2 eq).

  • Stir the reaction at the optimal temperature (often between 0 °C and room temperature) for 24-48 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Perform an aqueous workup as described in Protocol 1 (extraction, washing, drying).

  • Purify the crude product by flash column chromatography.

  • Characterize the product by NMR and MS, and determine the enantiomeric excess by chiral GC or HPLC.

Analysis and Data Interpretation

Determination of Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of a chiral sample.[19] It is calculated using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively.[20]

Chiral Chromatography (GC/HPLC): This is the most common method for determining ee.[21]

  • A sample of the purified 2-methylundecanal is injected into a chromatograph equipped with a chiral stationary phase (CSP).

  • The two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times (different retention times).

  • The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer. The ee can be calculated directly from the peak areas.

Summary of Expected Results

The following table summarizes typical, expected outcomes for the described synthetic methods. Actual results will vary based on specific reaction conditions, reagent purity, and experimental technique.

ParameterMethod A: SAMP/RAMP HydrazoneMethod B: Organocatalysis
Starting Aldehyde UndecanalUndecanal
Chiral Source RAMP or SAMP (Stoichiometric)Chiral Amine Catalyst (10-20 mol%)
Key Reagents LDA, Methyl IodideElectrophilic Methylating Agent, Acid/Base
Temperature -100 °C to -78 °C0 °C to Room Temperature
Typical Yield 60-80% (over 3 steps)70-90%
Typical ee >95%85-99%

Process Visualization

The following diagrams illustrate the key workflows and mechanistic cycles described in this guide.

G cluster_0 General Workflow for Asymmetric Synthesis Start Achiral Starting Material (e.g., Undecanal) Reaction Asymmetric Synthesis (Method A or B) Start->Reaction Introduce Chirality Workup Reaction Workup & Crude Product Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (NMR, MS, Chiral GC) Purification->Analysis End Enantiopure Product ((R)- or (S)-2-Methylundecanal) Analysis->End

Caption: General workflow for the asymmetric synthesis and analysis of chiral 2-methylundecanal.

G cluster_1 SAMP/RAMP Hydrazone Catalytic Cycle A Chiral Hydrazone (from Aldehyde + RAMP*) B Chiral Aza-enolate A->B + LDA - LiCl, - Amine C Alkylated Hydrazone B->C + CH3I (Diastereoselective Attack) D Chiral Aldehyde Product C->D Ozonolysis (Cleavage) D->A + RAMP* (Cycle Restart)

Caption: Mechanistic cycle for the SAMP/RAMP auxiliary-mediated α-alkylation.

G cluster_2 Organocatalytic Enamine Cycle Cat Chiral Amine Catalyst Enamine Chiral Enamine Cat->Enamine + Aldehyde - H2O Aldehyde Aldehyde Substrate Aldehyde->Enamine Iminium Alkylated Iminium Ion Enamine->Iminium + Electrophile (E+) (Asymmetric Attack) Iminium->Cat (Hydrolysis) Product Chiral Aldehyde Product Iminium->Product + H2O

Caption: The enamine activation cycle in organocatalytic α-alkylation of aldehydes.

References

  • Wikipedia. (n.d.). 2-Methylundecanal. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring Synthesis: Key Routes to 2-Methylundecanal Production. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylundecanal. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2000). The First and Highly Enantioselective Crotylation of Aldehydes via an Allyl-Transfer Reaction from a Chiral Crotyl-Donor. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). A New Organocatalytic Concept for Asymmetric α-Alkylation of Aldehydes. Retrieved from [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • PolyU Institutional Research Archive. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Retrieved from [Link]

  • Sci-Hub. (2010). Rhodium-Catalyzed Asymmetric Hydroformylation of N-Allyl Amides. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl undecanal (aldehyde C-12 mna). Retrieved from [Link]

  • Macmillan Group - Princeton University. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2007). Rhodium-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Organocatalytic stereoselective alpha-alkylation of aldehydes with stable carbocations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • MIT Open Access Articles. (2010). Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • ResearchGate. (2016). Organocatalytic Enantioselective α-Alkylation of Aldehydes. Retrieved from [Link]

  • PubMed. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

  • European Journal of Chemistry. (2014). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines.... Retrieved from [Link]

  • MDPI. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Retrieved from [Link]

  • Semantic Scholar. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • PubMed. (1994). Two-Step biocatalytic conversion of an ester to an aldehyde in reverse micelles. Retrieved from [Link]

  • PubMed Central. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]

  • SOTAX. (2024). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric Hydroformylation Using a Rhodium Catalyst Encapsulated in a Chiral Capsule. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • Medium. (2020). Properties and Uses of Chiral Molecules. Retrieved from [Link]

  • Journal of the American Chemical Society. (2009). Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Rapid 1H NMR Assay for Enantiomeric Excess of r-Substituted Aldehydes. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Synthesis of Chiral Sulfamide–Amine Alcohol Ligands for Enantioselective Alkylation of Aldehydes. Retrieved from [Link]

  • ResearchGate. (1977). Resolution and Partial Characterization of Two Aldehyde Reductases of Mammalian Liver. Retrieved from [Link]

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Application Note: High-Resolution GC-MS Analysis of 10-Methylundecanal for Quality Control in Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust methodology for the qualitative and quantitative analysis of 10-Methylundecanal using Gas Chromatography-Mass Spectrometry (GC-MS). 10-Methylundecanal is a branched-chain aliphatic aldehyde with potential applications in the flavor and fragrance industries. Ensuring its purity and identity is critical for product consistency and quality. The protocol herein is designed for researchers, quality control scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. We will delve into the causality behind instrumental parameter selection and predict the characteristic mass spectral fragmentation pattern of the analyte, offering a self-validating system for its unambiguous identification.

Introduction and Scientific Background

10-Methylundecanal (C₁₂H₂₄O, M.W. 184.32 g/mol ) is a C12 aldehyde belonging to a class of compounds widely utilized for their distinct aromatic profiles.[1] While its isomer, 2-Methylundecanal, is a well-established fragrance component, the analysis of other isomers like 10-Methylundecanal is equally important for new product development and impurity profiling.[2] The volatility and chemical nature of such aldehydes make Gas Chromatography (GC) an ideal technique for their separation.[3] When coupled with Mass Spectrometry (MS), it provides a powerful tool for definitive identification and quantification based on a molecule's unique mass-to-charge ratio (m/z) and fragmentation pattern.[4]

The core challenge in analyzing long-chain aldehydes lies in achieving good chromatographic resolution and interpreting their mass spectra, which can be complex.[5] This guide provides a validated starting point, explaining the rationale for selecting a non-polar stationary phase for the GC, developing an optimal temperature gradient for elution, and interpreting the resulting Electron Ionization (EI) mass spectrum through an understanding of fundamental fragmentation mechanisms.[6][7]

Experimental Workflow and Rationale

The overall analytical process is streamlined for efficiency and reproducibility. The workflow begins with simple sample dilution, followed by instrumental analysis and data processing.

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation Prep 10-Methylundecanal Standard or Sample Solvent Hexane (High Purity) Dilution Prepare 100 µg/mL Working Solution Prep->Dilution Analyte Solvent->Dilution Diluent Vial Transfer to 2 mL GC Vial Dilution->Vial GC GC Separation (HP-5ms Column) Vial->GC 1 µL Injection MS MS Detection (EI, 70 eV) GC->MS Analyte Transfer TIC Total Ion Chromatogram (TIC) MS->TIC Spectrum Mass Spectrum Acquisition MS->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library

Caption: Overall workflow for the GC-MS analysis of 10-Methylundecanal.

Detailed Methodology

Sample and Standard Preparation

The "dilute and shoot" method is the most direct and effective approach for analyzing neat fragrance materials or concentrated solutions, minimizing sample preparation errors.

  • Rationale for Solvent Choice: Hexane is an excellent choice as a solvent. It is non-polar, matching the general character of the long-chain aldehyde, ensuring good solubility. Its high volatility allows for a clean injection without significant solvent peak tailing that could interfere with early-eluting compounds. Furthermore, it is compatible with standard non-polar capillary GC columns like those coated with 5% phenyl-methylpolysiloxane.[8]

  • Protocol:

    • Prepare a stock solution of 10-Methylundecanal at 1 mg/mL (1000 µg/mL) in high-purity hexane.

    • Perform a serial dilution from the stock solution to create a working standard of 100 µg/mL in hexane.

    • Transfer the final solution into a 2 mL autosampler vial with a PTFE-lined cap.

Gas Chromatography (GC) Parameters

The GC method is optimized to provide sharp peaks and good separation from potential isomers or impurities within a reasonable runtime.

  • Rationale for Column and Conditions: A 30-meter, 0.25 mm internal diameter, 0.25 µm film thickness HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) column is chosen. This column offers excellent resolving power and thermal stability, making it a versatile standard for fragrance and essential oil analysis.[4] The temperature program is designed with a gentle ramp to effectively separate compounds with different boiling points. The initial hold at 80°C ensures sharp peak focusing at the head of the column, while the ramp to 280°C is sufficient to elute the C12 aldehyde.

GC_Oven_Program cluster_0 GC Temperature Program y_axis Temperature (°C) x_axis Time (minutes) p1 80 A p1->A p2 280 B p2->B p3 2 p3->A p4 22 p4->B A->B 10°C/min C B->C Hold 1 min

Caption: Recommended GC oven temperature program for 10-Methylundecanal analysis.

Table 1: Recommended GC-MS Parameters

Parameter Value Rationale
GC System Agilent 8890 GC or equivalent Provides excellent retention time reproducibility and thermal control.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm Industry-standard column for robust separation of semi-volatile compounds.[4]
Carrier Gas Helium, Constant Flow Inert gas providing good efficiency. Constant flow ensures stable retention times.
Flow Rate 1.2 mL/min Optimal flow for a 0.25 mm ID column, balancing speed and resolution.
Inlet Temp. 250°C Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split, 20:1 ratio Prevents column overloading for a 100 µg/mL standard, ensuring sharp peaks.
Injection Vol. 1.0 µL Standard volume for reproducible injections.
Oven Program 80°C (hold 2 min), then 10°C/min to 280°C (hold 1 min) Balances separation efficiency with analysis time.
MS System Agilent 5977B MSD or equivalent High-sensitivity single quadrupole MS for reliable detection.
Ion Source Electron Ionization (EI) Standard ionization technique for creating reproducible, library-searchable spectra.[9]
EI Energy 70 eV Universal standard energy for EI, maximizing fragmentation and reproducibility.
Source Temp. 230°C Reduces contamination and ensures consistent ionization.
Quad Temp. 150°C Maintains ion path integrity and reduces neutral noise.
Mass Scan Range m/z 40 - 250 Covers the expected molecular ion (184) and all significant fragments.

| Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |

Mass Spectrometry (MS) Data Interpretation

The molecular ion of 10-Methylundecanal is expected at m/z 184. The fragmentation pattern is predictable based on established rules for aliphatic aldehydes.[6] The process of fragmentation is initiated by the removal of an electron, typically from the oxygen lone pair, to form an energetically unstable molecular ion (M⁺•).[7]

  • Predicted Fragmentation Pathways:

    • McLafferty Rearrangement: This is a highly characteristic fragmentation for aldehydes containing a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group). A six-membered ring transition state is formed, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized radical cation. For 10-Methylundecanal, this involves the transfer of a hydrogen from C8 to the carbonyl oxygen, followed by cleavage of the C9-C10 bond. This results in the loss of a neutral butene molecule (C₄H₈, 56 Da) and the formation of a prominent ion at m/z 128 .

    • Alpha (α) Cleavage: Cleavage of the bond adjacent to the carbonyl group. Loss of a hydrogen radical (•H) results in an [M-1]⁺ ion at m/z 183 . Loss of the formyl radical (•CHO) results in an alkyl ion at m/z 155 .

    • Beta (β) Cleavage: Cleavage of the bond at the β-position relative to the carbonyl group can lead to the formation of characteristic alkyl ions, such as the ion at m/z 43 ([C₃H₇]⁺).

    • Loss of Water: A common fragmentation for longer-chain aldehydes is the loss of a neutral water molecule (18 Da), leading to an [M-18]⁺• ion at m/z 166 .[10]

Fragmentation_10_Methylundecanal cluster_frags Key Predicted Fragments M 10-Methylundecanal (M.W. = 184) M_ion [M]+• m/z = 184 M->M_ion EI (70 eV) f183 [M-H]+ m/z = 183 M_ion->f183 α-Cleavage (-•H) f166 [M-H₂O]+• m/z = 166 M_ion->f166 Dehydration (-H₂O) f128 [C₈H₁₆O]+• m/z = 128 M_ion->f128 McLafferty Rearrangement (-C₄H₈) f43 [C₃H₇]+ m/z = 43 M_ion->f43 β-Cleavage

Caption: Predicted major fragmentation pathways for 10-Methylundecanal under EI conditions.

Expected Results and Data Analysis

Upon analysis, the Total Ion Chromatogram (TIC) should show a sharp, symmetric peak for 10-Methylundecanal. The retention time can be confirmed using a known standard. For higher confidence, the calculation of a Kovats Retention Index (RI) by running a series of n-alkanes is recommended.[11]

The mass spectrum extracted from the apex of the chromatographic peak should be compared against a reference library (e.g., NIST). In the absence of a direct match, the predicted fragmentation pattern serves as a reliable confirmation of identity.

Table 2: Predicted Key Mass Fragments for 10-Methylundecanal

m/z Proposed Ion Structure / Formula Fragmentation Mechanism Expected Intensity
184 [C₁₂H₂₄O]⁺• Molecular Ion (M⁺•) Low to Medium
183 [C₁₂H₂₃O]⁺ α-Cleavage (Loss of •H) Low
166 [C₁₂H₂₂]⁺• Dehydration (Loss of H₂O) Medium
155 [C₁₁H₂₃]⁺ α-Cleavage (Loss of •CHO) Low
128 [C₈H₁₆O]⁺• McLafferty Rearrangement High / Base Peak
57 [C₄H₉]⁺ Alkyl Fragmentation Medium to High

| 43 | [C₃H₇]⁺ | β-Cleavage / Alkyl Fragmentation | Medium to High |

Step-by-Step Laboratory Protocol

Objective: To identify and confirm the presence of 10-Methylundecanal in a sample.

Materials:

  • 10-Methylundecanal standard or sample

  • High-purity hexane (GC grade or equivalent)

  • Class A volumetric flasks and pipettes

  • Autosampler vials (2 mL) with PTFE-lined septa caps

Procedure:

  • Standard Preparation:

    • Accurately weigh ~10 mg of 10-Methylundecanal and dissolve it in hexane in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with hexane to create a 100 µg/mL working standard.

    • Transfer the working standard to an autosampler vial and cap securely.

  • Instrument Setup:

    • Install an HP-5ms (or equivalent) column in the GC.

    • Condition the column according to the manufacturer's instructions if it is new.

    • Set up the GC-MS method using the parameters outlined in Table 1 .

    • Perform an instrument tune (e.g., autotune) to ensure the MS is operating within specifications.

  • Sequence Setup and Execution:

    • Create a sequence in the instrument software.

    • Include a solvent blank (hexane) injection first to ensure system cleanliness.

    • Add the 100 µg/mL working standard to the sequence.

    • Add any unknown samples, bracketing them with standard injections periodically for quality control.

    • Run the sequence.

  • Data Analysis:

    • For the standard injection, integrate the peak corresponding to 10-Methylundecanal in the TIC.

    • Extract the mass spectrum from the peak apex.

    • Verify that the retention time is stable and the peak shape is good.

    • Compare the acquired mass spectrum to the predicted fragments in Table 2 . Note the presence of the molecular ion (m/z 184) and the key fragment ions (m/z 128, 166, 43).

    • If available, perform a search against the NIST mass spectral library for confirmation.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of 10-Methylundecanal. By understanding the rationale behind the selection of GC parameters and the predictable nature of mass spectral fragmentation, researchers and QC analysts can confidently identify this compound. The provided step-by-step protocol serves as a validated starting point for routine analysis in the flavor, fragrance, and broader chemical industries, ensuring high standards of quality and product integrity.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. [Link]

  • Shimadzu. (2024). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. [Link]

  • Agilent Technologies. (2017). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. [Link]

  • ResearchGate. (2020). Fragmentation pattern of compound 10. [Link]

  • The Pherobase. The Kovats Retention Index: Decanal (C10H20O). [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Mass spectrometry of fatty aldehydes. Journal of Mass Spectrometry, 38(5), 469-488. [Link]

  • PerkinElmer. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. ResearchGate. [Link]

  • Wang, M. C., et al. (2019). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 27(1), 237-248. [Link]

  • Scientific Research Publishing. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]

  • Chem Help ASAP. (2021). predicting likely fragments in a mass spectrum. YouTube. [Link]

  • Wikipedia. (n.d.). 2-Methylundecanal. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. [Link]

  • The Good Scents Company. (n.d.). 2-methyl undecanal (aldehyde C-12 mna). [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: (E,E,E)-2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene (C15H24). [Link]

Sources

High-performance liquid chromatography (HPLC) methods for aldehyde quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Methods for Aldehyde Quantification Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quantification of aldehydes presents a significant analytical challenge due to their high reactivity, volatility, and general lack of a strong native chromophore for UV-Vis detection. These compounds are critical to monitor as impurities in pharmaceutical products, environmental contaminants, and key components in various industrial processes. This document provides a detailed guide to the robust and widely adopted method of aldehyde quantification via High-Performance Liquid Chromatography (HPLC) following pre-column derivatization. The primary focus is on the "gold standard" derivatizing agent, 2,4-dinitrophenylhydrazine (DNPH), with comprehensive, field-proven protocols. We will explore the causality behind experimental choices, from reagent selection to chromatographic separation, to ensure scientifically sound and reproducible results.

The Analytical Imperative for Derivatization

Direct analysis of low-molecular-weight aldehydes by HPLC is often impractical. The core problem lies in their poor spectrophotometric properties. Without a suitable chromophore (a part of a molecule responsible for its color), detection using standard UV-Vis detectors lacks the sensitivity and specificity required for trace-level quantification.

Derivatization elegantly circumvents this limitation by chemically modifying the aldehyde into a new, stable compound—a derivative—with highly favorable analytical characteristics. An ideal derivatizing agent:

  • Reacts specifically and stoichiometrically with the target carbonyl group.

  • Proceeds to completion under mild conditions.

  • Forms a stable, non-volatile product.

  • Introduces a high-molar-absorptivity chromophore, enabling sensitive UV detection.

For these reasons, pre-column derivatization followed by reverse-phase HPLC (RP-HPLC) is the most common and reliable strategy for aldehyde analysis.[1][2]

The DNPH Method: A Deep Dive into the Gold Standard

The most prevalent method for aldehyde analysis relies on derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][3] This technique is endorsed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) in their official methods, such as Method 8315A and TO-11A, underscoring its reliability and robustness.[3][4]

The Underlying Chemistry: Hydrazone Formation

The reaction is an acid-catalyzed nucleophilic addition of the DNPH to the carbonyl carbon of the aldehyde. This is followed by a dehydration step, resulting in the formation of a stable 2,4-dinitrophenylhydrazone derivative.

The acid catalyst (e.g., hydrochloric or phosphoric acid) is critical as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the lone pair of electrons on the terminal nitrogen of DNPH. The resulting hydrazone product incorporates the dinitrophenyl ring, which is an excellent chromophore. This derivative exhibits strong absorbance at approximately 360 nm, a wavelength where many potential interfering compounds from common sample matrices do not absorb, thus providing both sensitivity and selectivity.[5][6]

DNPH_Reaction cluster_reactants Reactants cluster_products Products Aldehyde R-CHO (Aldehyde) Catalyst + H⁺ (Acid Catalyst) DNPH DNPH (2,4-Dinitrophenylhydrazine) DNPH->Catalyst + Hydrazone Aldehyde-DNPH Derivative (Hydrazone) Water H₂O Hydrazone->Water + Detection Strong UV Absorbance (~360 nm) Hydrazone->Detection Catalyst->Hydrazone Reaction

Caption: Acid-catalyzed reaction of an aldehyde with DNPH to form a stable, UV-active hydrazone.

Comprehensive Protocol: Aldehyde Quantification by DNPH-HPLC

This protocol provides a self-validating framework for the accurate quantification of aldehydes in liquid samples.

Required Materials and Reagents
  • Aldehyde Standards: Certified reference standards of the aldehyde(s) of interest (e.g., formaldehyde, acetaldehyde).

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH), high purity.

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and tetrahydrofuran (THF).

  • Acids: Concentrated hydrochloric acid (HCl) or phosphoric acid (H₃PO₄).

  • Water: HPLC-grade, deionized water (18.2 MΩ·cm).

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringes & Filters: 0.45 µm or 0.22 µm PTFE or nylon syringe filters.

Instrumentation and Chromatographic Conditions

The following conditions are a robust starting point and can be optimized as needed.

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, DAD/UV DetectorStandard equipment for reproducible reverse-phase chromatography.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[1]The nonpolar C18 stationary phase provides excellent retention and separation for the relatively nonpolar DNPH derivatives.
Mobile Phase A Water / Tetrahydrofuran (90:10, v/v)THF is often used to improve the resolution of early-eluting, more polar derivatives.
Mobile Phase B AcetonitrileA strong organic solvent for eluting the hydrophobic DNPH derivatives.
Gradient Elution A typical gradient might run from ~60% A to 100% B over 20-30 minutes.Gradient elution is necessary to resolve a wide range of aldehydes, from polar (formaldehyde) to nonpolar (hexanal), in a single run.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[5]
Detection Wavelength 360 nmThis is near the absorbance maximum for most aldehyde-DNPH derivatives, providing optimal sensitivity.[5][6]
Injection Volume 10 - 20 µLA typical volume to balance sensitivity with potential peak distortion from overloading.
Step-by-Step Methodology

Step 1: Preparation of the DNPH Derivatizing Reagent (0.5 mg/mL)

  • Accurately weigh 50 mg of DNPH into a 100 mL amber volumetric flask.

  • Add approximately 90 mL of acetonitrile.

  • Carefully add 0.5 mL of concentrated HCl as the catalyst.

  • Sonicate the flask for 10-15 minutes until the DNPH is completely dissolved.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Self-Validation: Before use, a blank of this reagent should be injected into the HPLC to ensure it is free from significant aldehyde contamination.[7]

Step 2: Preparation of Calibration Standards

  • Stock Standard (e.g., 100 µg/mL): Prepare a stock solution of the target aldehyde-DNPH derivative standard in acetonitrile. If starting from the pure aldehyde, a stoichiometric excess of DNPH reagent must be used to ensure complete conversion.

  • Working Standards: Perform serial dilutions of the stock standard with acetonitrile to create a series of at least five calibration standards that bracket the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

Step 3: Sample Preparation and Derivatization

  • Pipette a known volume (e.g., 1.0 mL) of the liquid sample into a glass vial.

  • Add an equal volume (1.0 mL) of the DNPH Derivatizing Reagent.

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for at least 60 minutes, or at a slightly elevated temperature (e.g., 40-60°C) for a shorter period (e.g., 20-30 minutes) to ensure complete derivatization.[6] The optimal conditions may need to be determined experimentally.

  • After the reaction, filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

Step 4: HPLC Analysis and Quantification

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a solvent blank (acetonitrile) to confirm the system is clean.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the derivatized samples.

    • Periodically inject a continuing calibration verification (CCV) standard to monitor instrument performance.

  • Data Processing:

    • Identify the aldehyde-DNPH derivative peaks in the sample chromatograms by comparing their retention times to those of the standards.

    • Integrate the peak areas.

    • Construct a linear regression calibration curve (Concentration vs. Peak Area) from the standard injections. The curve should have a correlation coefficient (r²) of ≥ 0.999.

    • Calculate the concentration of the aldehyde in the original sample using the calibration curve and accounting for any dilution factors.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Derivatization cluster_analysis Phase 3: Analysis & Quantification Sample 1. Liquid Sample (e.g., Drug Product) Mix 3. Mix Sample & DNPH Reagent Sample->Mix DNPH_Reagent 2. DNPH Reagent (DNPH + ACN + Acid) DNPH_Reagent->Mix React 4. React (60 min @ RT) Mix->React Vortex Filter 5. Filter (0.45 µm) into HPLC Vial React->Filter HPLC 6. Inject into RP-HPLC System Filter->HPLC Chromatogram 7. Detect at 360 nm & Generate Chromatogram HPLC->Chromatogram Quantify 8. Quantify against Calibration Curve Chromatogram->Quantify Result Final Concentration (µg/mL) Quantify->Result

Caption: Complete workflow for aldehyde quantification using DNPH derivatization and HPLC.

Alternative Derivatization Strategies for Enhanced Sensitivity

While DNPH is the workhorse for UV-based detection, certain applications may demand lower detection limits. In such cases, reagents that yield fluorescent derivatives are superior.

  • Dansylhydrazine: This reagent reacts with aldehydes to form highly fluorescent dansylhydrazones. When coupled with a fluorescence detector (FLD), this method can achieve significantly lower limits of detection (LOD) compared to UV-Vis, making it suitable for trace analysis in biological matrices.[4]

  • BODIPY-based Reagents: These reagents form intensely fluorescent hydrazone derivatives that can be detected by HPLC-FLD, offering another high-sensitivity option for measuring trace aldehydes in complex samples like serum.[2]

The choice of derivatization agent is ultimately dictated by the specific analytical requirements, including the sample matrix, target concentration levels, and available instrumentation.

Conclusion

The quantification of aldehydes by HPLC is a mature and reliable science, underpinned by the crucial step of chemical derivatization. The 2,4-dinitrophenylhydrazine (DNPH) method remains the industry standard due to its robust chemistry, the stability of the resulting derivatives, and its compatibility with ubiquitous UV-Vis detectors. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently implement a self-validating system for the accurate and reproducible measurement of aldehydes, ensuring the quality and safety of pharmaceuticals and contributing to a deeper understanding of complex chemical systems.

References

  • Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL: [Link]

  • Title: Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC Source: Agilent Technologies URL: [Link]

  • Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives Source: ResearchGate URL: [Link]

  • Title: Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS Source: Agilent Technologies URL: [Link]

  • Title: Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD Source: SCION Instruments URL: [Link]

  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Methods for Determining Aldehydes in Air Source: University of Canterbury Research Repository URL: [Link]

  • Title: Method for the determination of aldehydes and ketones in ambient air using HPLC Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods Source: California Air Resources Board URL: [Link]

  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters Corporation URL: [Link]

  • Title: Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC Source: Waters Corporation URL: [Link]

Sources

Application Note: High-Purity Extraction and Isolation of 2-Methylundecanal from Fortunella japonica (Kumquat) Peel

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

2-Methylundecanal, also known as Aldehyde C-12 MNA, is a C12 aliphatic aldehyde that imparts a uniquely fresh, waxy, and powerful citrus-peel aroma.[1][2] Its complex scent profile, with nuances of amber and moss, makes it an invaluable component in the fine fragrance, cosmetics, and flavor industries.[2][3][4][5] While it can be synthesized, there is a growing demand in pharmaceutical and high-end consumer product development for compounds derived from natural and sustainable sources.

Kumquat (Fortunella japonica) peel is a recognized natural source of 2-methylundecanal.[2] The valorization of kumquat peel, often a byproduct of juice or food production, represents a sustainable approach to obtaining high-value chemical feedstocks, aligning with green chemistry principles.[6][7][8] However, 2-methylundecanal is a minor component within the essential oil, which is predominantly composed of limonene (>90%), and is susceptible to thermal degradation during traditional extraction processes like hydrodistillation.[9][10][11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction and subsequent high-purity isolation of 2-methylundecanal from kumquat peel. We present and compare several methodologies, offering detailed, field-proven protocols. The core focus is on maximizing yield and purity while preserving the compound's chemical integrity, culminating in a final product suitable for sensitive research and development applications.

Physicochemical Properties of 2-Methylundecanal

A thorough understanding of the target analyte's properties is fundamental to designing an effective extraction and purification strategy.

PropertyValueSource
IUPAC Name 2-methylundecanal[12]
CAS Number 110-41-8[4][12]
Molecular Formula C₁₂H₂₄O[4][12]
Molecular Weight 184.32 g/mol [4][12]
Appearance Colorless to pale yellow liquid[1][4][12]
Boiling Point 259 - 260 °C (at 760 mmHg)[4]
Density ~0.82 g/cm³[4]
Solubility Soluble in ethanol, fixed oils, propylene glycol. Insoluble in water, glycerol.[1][12]

Pre-Extraction: Raw Material Preparation

Causality: The quality and consistency of the starting material directly impact the efficiency of the extraction and the purity of the final product. Proper drying is critical to prevent the co-extraction of excessive water and to concentrate the target analytes, while meticulous cleaning removes surface contaminants that could interfere with analysis.

Protocol 3.1: Sourcing, Cleaning, and Preparation of Kumquat Peels

  • Sourcing: Obtain fresh, ripe kumquats (Fortunella japonica) from a reliable source. Ensure the fruit has not been treated with post-harvest waxes or fungicides that could contaminate the extract.

  • Washing: Thoroughly wash the whole fruits under running deionized water for 2-3 minutes to remove dust and surface residues.

  • Peeling: Carefully peel the fruits using a ceramic or stainless-steel peeler. Isolate the flavedo (the outer, colored part of the peel) as it contains the highest concentration of essential oil glands. Minimize the amount of white pith (albedo).

  • Comminution: Mince the fresh peels into small pieces (approx. 2-4 mm) to increase the surface area available for extraction.

  • Drying: Dry the minced peels using one of the following methods:

    • Lyophilization (Freeze-Drying): Freeze the peels at -80°C for 12 hours, then lyophilize until a constant weight is achieved. This is the preferred method as it best preserves volatile compounds.

    • Low-Temperature Oven Drying: Dry in a convection oven at a low temperature (≤ 40°C) for 24-48 hours, or until brittle. Higher temperatures can lead to the loss of volatile aldehydes.

  • Storage: Store the dried, minced peels in a vacuum-sealed, amber glass container at -20°C until extraction.

Comparative Extraction Methodologies

The choice of extraction method is the most critical factor in obtaining 2-methylundecanal. Due to its thermal lability and low concentration, methods that employ high temperatures are suboptimal.

Method A: Supercritical CO₂ Extraction (SFE) - Recommended for Purity & Thermal Integrity

Expertise & Experience: SFE is the superior method for this application.[13][14] Supercritical CO₂ is a non-polar solvent, ideal for extracting essential oils. The key advantages are the low operating temperatures (typically 40-60°C) which prevent thermal degradation of aldehydes, and the complete removal of the solvent post-extraction by simple depressurization.[15] This yields an exceptionally clean extract free from potentially harmful organic solvent residues. The addition of a polar co-solvent like ethanol can modulate the solvent polarity to improve the extraction efficiency of slightly more polar compounds.[16]

Protocol 4.1.1: Supercritical CO₂ Extraction

  • System Preparation: Ensure the SFE system is clean and rated for the desired pressures.

  • Loading: Load 100 g of the prepared, dried kumquat peel into the extraction vessel.

  • Parameter Setup:

    • Extraction Pressure: 20 MPa (200 bar). This pressure provides a good balance of solvent density and operational cost.[13]

    • Extraction Temperature: 40°C. This temperature is well below the degradation point of most volatile compounds.

    • CO₂ Flow Rate: 2 L/min (gaseous state).

    • Co-Solvent (Optional): Ethanol at 5% (v/v) can be introduced to slightly increase polarity.

  • Extraction: Begin the extraction process. Run for a total of 120 minutes.

  • Separation & Collection: The CO₂-extract mixture is passed into a separator vessel (or series of vessels) at a lower pressure (e.g., 5 MPa) and slightly higher temperature (e.g., 50°C). This causes the CO₂ to return to a gaseous state, precipitating the essential oil.

  • Collection: Collect the crude essential oil from the separator. It will appear as a pale yellow, highly aromatic oil.

  • Yield Calculation: Weigh the collected oil and store it in an amber vial under nitrogen at 4°C.

Method B: Ultrasound-Assisted Solvent Extraction (UASE) - Alternative Method

Expertise & Experience: UASE is a highly efficient alternative that leverages acoustic cavitation to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.[17] This significantly reduces extraction time and can be performed at room temperature, thus avoiding thermal degradation. The choice of solvent is critical; ethanol is a good "green" solvent, while hexane offers excellent selectivity for non-polar compounds.

Protocol 4.2.1: Ultrasound-Assisted Solvent Extraction

  • Setup: Place 50 g of prepared kumquat peel into a 1 L jacketed glass beaker.

  • Solvent Addition: Add 500 mL of n-hexane (HPLC grade). The 1:10 solid-to-solvent ratio ensures complete immersion and effective extraction.

  • Sonication: Immerse an ultrasonic probe (20 kHz) into the center of the slurry. Set the following parameters:

    • Power: 250 W.

    • Time: 30 minutes.

    • Temperature: Maintain at 25°C using a circulating water bath connected to the jacketed beaker.

  • Filtration: After sonication, immediately filter the mixture through a Büchner funnel with Whatman No. 1 filter paper to separate the peel residue from the solvent extract.

  • Solvent Removal: Remove the n-hexane from the filtrate using a rotary evaporator under reduced pressure at a bath temperature no higher than 35°C.

  • Collection: Collect the resulting crude essential oil. Store in an amber vial under nitrogen at 4°C.

Post-Extraction Purification: Isolation of 2-Methylundecanal via Bisulfite Adduction

Trustworthiness: Obtaining the crude essential oil is only the first step. To isolate 2-methylundecanal for high-purity applications, a chemical purification step is necessary. The bulk of the oil is limonene, a non-polar hydrocarbon. Aldehydes, however, undergo a specific and reversible reaction with sodium bisulfite to form a charged, water-soluble adduct.[18] This principle allows for a highly selective separation of aldehydes from the rest of the essential oil matrix via liquid-liquid extraction.

Protocol 5.1: Selective Aldehyde Purification

  • Adduct Formation:

    • Dissolve 10 g of the crude kumquat peel oil (from SFE or UASE) in 100 mL of diethyl ether in a 500 mL separatory funnel.

    • Prepare a 40% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).

    • Add 50 mL of the bisulfite solution to the separatory funnel. Shake vigorously for 5 minutes, periodically venting the funnel.

    • Allow the layers to separate. The aldehyde-bisulfite adduct will move into the lower aqueous layer.

  • Separation:

    • Drain the lower aqueous layer into a clean flask.

    • Re-extract the remaining ether layer with two additional 25 mL portions of the bisulfite solution to ensure complete aldehyde removal. Combine all aqueous extracts.

    • Wash the combined aqueous extracts with 20 mL of diethyl ether to remove any remaining non-polar impurities. Discard this ether wash.

  • Regeneration of Aldehyde:

    • Place the purified aqueous adduct solution into a flask in an ice bath.

    • Slowly add a 10 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH reaches ~10-11. This reverses the reaction and regenerates the free 2-methylundecanal.

    • The solution will become cloudy as the water-insoluble aldehyde is released.

  • Final Extraction:

    • Transfer the basic solution to a clean separatory funnel and extract three times with 50 mL portions of dichloromethane (DCM).

    • Combine the DCM extracts and wash with 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration:

    • Dry the DCM solution over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator (bath temp ≤ 35°C) to yield the purified 2-methylundecanal.

Analytical Validation & Quality Control

Authoritative Grounding: All extracts and the final purified product must be analyzed to confirm identity and determine purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for this purpose.[9][13]

Protocol 6.1: GC-MS Analysis

  • Sample Preparation: Prepare a 1% (v/v) solution of each sample (crude oils and purified fraction) in HPLC-grade hexane.

  • Standard Preparation: Prepare a series of calibration standards of a certified 2-methylundecanal reference standard (e.g., 10, 50, 100, 200 ppm) in hexane.

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injector: Split/splitless, 250°C, 1 µL injection volume, 50:1 split ratio.

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Oven Program: Initial temp 60°C, hold for 2 min. Ramp at 5°C/min to 240°C, hold for 5 min.

    • MS System: Agilent 5977A or equivalent.

    • Interface Temp: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Mass Range: 40-400 amu.

  • Data Analysis:

    • Identify 2-methylundecanal by comparing its retention time and mass spectrum to the certified reference standard.[12]

    • Quantify the concentration in the crude extracts and determine the purity of the final isolated product using the calibration curve.

Expected Results & Data Summary

The different methodologies will yield extracts with varying characteristics. The following table summarizes the expected outcomes and provides a framework for selecting the appropriate method based on experimental goals.

MethodProsConsExpected Yield (Crude Oil)Expected Purity of 2-Methylundecanal (Post-Purification)
Supercritical CO₂ Extraction (SFE) High purity extract, no solvent residue, ideal for thermally sensitive compounds.[14][15]High initial equipment cost.0.8 - 1.5% (w/w)> 98%
Ultrasound-Assisted Solvent Extraction (UASE) Fast, efficient, low temperature operation.[17]Requires solvent removal, risk of residual solvent.1.0 - 2.0% (w/w)> 97%
Hydrodistillation (Comparative) Low cost, simple setup.[19]Thermal degradation of aldehydes, potential loss of target compound.[11]0.5 - 1.2% (w/w)< 90% (if isolatable)

Workflow Visualization

Extraction_Workflow cluster_prep 1.0 Raw Material Preparation cluster_extract 2.0 Extraction A Fresh Kumquat Fruit B Wash & Peel A->B C Mince & Dry Peel B->C D Supercritical CO2 Extraction (SFE) C->D Dried Peel E Ultrasound-Assisted Solvent Extraction (UASE) C->E Dried Peel F Crude Essential Oil D->F E->F G 3.0 Bisulfite Purification F->G H 4.0 GC-MS Analysis G->H Validate Purity I High-Purity 2-Methylundecanal H->I Final Product

Caption: Overall workflow from raw kumquat peel to purified 2-methylundecanal.

Purification_Workflow cluster_layers Separatory Funnel A Crude Oil in Diethyl Ether B Add aq. NaHSO3 (Sodium Bisulfite) A->B C Liquid-Liquid Extraction B->C D Organic Layer (Limonene, etc.) [DISCARD] C->D Top Layer E Aqueous Layer (Aldehyde-Adduct) C->E Bottom Layer F Add NaOH to pH 11 (Regeneration) E->F G Extract with DCM F->G H Dry & Evaporate G->H I Pure 2-Methylundecanal H->I

Caption: Detailed workflow for the bisulfite adduction purification step.

Conclusion

The successful isolation of high-purity 2-methylundecanal from kumquat peel is highly dependent on the chosen methodology. While traditional methods like hydrodistillation are simple, they are unsuitable for this thermally sensitive aldehyde. This guide demonstrates that a workflow combining Supercritical CO₂ Extraction (SFE) with a subsequent bisulfite-adduction purification step is the most robust and effective strategy. This approach minimizes thermal degradation, eliminates residual organic solvents, and achieves excellent selectivity, yielding a final product with purity exceeding 98%. The protocols detailed herein provide a validated, self-consistent system for researchers to produce high-quality, natural 2-methylundecanal for demanding applications in drug development, fine fragrance creation, and scientific research.

References

  • The Good Scents Company. (n.d.). 2-methyl undecanal (aldehyde C-12 mna). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61031, 2-Methylundecanal. Retrieved from [Link]

  • Perflavory. (n.d.). 2-methyl undecanal (aldehyde C-12 mna), 110-41-8. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 2-Methylundecanal. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylundecanal. Retrieved from [Link]

  • Kim, K.-J., & Lee, Y.-W. (2006). Extraction of Essential Oil from Citrus junos Peel using Supercritical Carbon Dioxide. Journal of the Korean Institute of Chemical Engineers, 44(5), 529-534. Retrieved from [Link]

  • Loizzo, M. R., Tundis, R., Bonesi, M., Menichini, F., De Luca, D., Colica, C., & Menichini, F. (2012). Chemical Composition and Antimicrobial Activity of the Essential Oil of Kumquat (Fortunella crassifolia Swingle) Peel. International Journal of Molecular Sciences, 13(10), 12859–12871. Retrieved from [Link]

  • Pădureț, S., Turturică, M., Stănciuc, N., & Bahrim, G. (2025). Valorization of Citrus Peel Byproducts: A Sustainable Approach to Nutrient-Rich Jam Production. Foods, 14(8), 1339. Retrieved from [Link]

  • Boyd, S. L., & Thomson, R. J. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1143–1147. Retrieved from [Link]

  • Chen, J., et al. (2010). Extraction of the Essential Oils from Citrus Peels by Steam Distillation. Modern Food Science and Technology. Retrieved from [Link]

  • Ruiz-de-la-Cruz, S., et al. (2024). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. Molecules, 29(1), 249. Retrieved from [Link]

  • Li, Y., et al. (2019). Effects of ultrasound and microwave pretreatments on hydrodistillation extraction of essential oils from Kumquat peel. Journal of Food Processing and Preservation, 43(10), e14138. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of two-parameter optimization of the extraction process. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of essential oils from Kumquat peel using ultrasound‐assisted vacuum hydrodistillation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chemical Composition of Essential Oils from Citrus fortunella (Kumquat) and Its Mutants. Retrieved from [Link]

  • Chen, Y., et al. (2023). The effects of different extraction methods on essential oils from orange and tangor. Food Science & Nutrition, 11(10), 6176-6186. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Essential Oil Extraction using Liquid CO2. Retrieved from [Link]

  • IntechOpen. (2022). Citrus Peel as a Source for Waste Valorization and Its Greener Processing. Retrieved from [Link]

  • PubMed. (2025). Valorization of Citrus Peel Byproducts: A Sustainable Approach to Nutrient-Rich Jam Production. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effects of ultrasound and microwave pretreatments on hydrodistillation extraction of essential oils from Kumquat peel. Retrieved from [Link]

  • Britton, J., et al. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. Molecules, 27(13), 4257. Retrieved from [Link]

  • Choi, H. S. (2005). Characteristic Odor Components of Kumquat (Fortunella japonica Swingle) Peel Oil. Journal of Agricultural and Food Chemistry, 53(5), 1642–1647. Retrieved from [Link]

  • Hoshino, Y., et al. (2020). Step-Wise Pressure Controlling Approach for Supercritical Carbon Dioxide Extraction of Essential Oil from Thick Peel of Bitter Orange (Citrus Aurantium). Austin Food Sciences, 7(3), 1079. Retrieved from [Link]

  • Rezzadori, K., et al. (2021). Innovation in a Continuous System of Distillation by Steam to Obtain Essential Oil from Persian Lime Juice (Citrus latifolia Tanaka). Processes, 9(7), 1198. Retrieved from [Link]

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The Modern Classic: Application Notes and Protocols for 2-Methylundecanal in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aldehyde That Defined an Era

First brought to prominence in Houbigant’s Quelques Fleurs (1912) and later immortalized in Chanel No. 5, 2-Methylundecanal (CAS: 110-41-8) is arguably one of the most influential synthetic materials in the history of perfumery.[1] Often referred to by its trade name, Aldehyde C-12 MNA (Methyl Nonyl Acetaldehyde), this molecule single-handedly crafted the "aldehydic" fragrance category, a testament to its unique power and character.[2] While its association with classic perfumery is undeniable, its versatility and complex odor profile ensure its relevance in contemporary fragrance creation.

This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective application of 2-Methylundecanal. We will move beyond simple descriptions to provide actionable protocols and field-proven insights, grounded in the physicochemical properties of the material. The causality behind each experimental choice will be explained to foster a deeper understanding of its behavior in various matrices.

Section 1: Physicochemical & Olfactory Properties

A thorough understanding of a material's physical and sensory characteristics is the foundation of its successful application. 2-Methylundecanal is a colorless to pale yellow liquid, a saturated fatty aldehyde that is soluble in alcohol and fixed oils but insoluble in water and glycerin.[1][3][4]

1.1: Physicochemical Data

The following table summarizes the key physical and chemical properties of 2-Methylundecanal, which dictate its handling, storage, and performance in formulations.

PropertyValueSource(s)
IUPAC Name 2-Methylundecanal[2]
CAS Number 110-41-8[5]
Molecular Formula C₁₂H₂₄O[5]
Molecular Weight 184.32 g/mol [5]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point ~259 - 260 °C[5]
Density ~0.822 - 0.830 g/cm³ @ 25°C[4]
Refractive Index ~1.431 - 1.436 @ 20°C[4]
Flash Point 93.4 °C (200.1 °F)[1][3]
Solubility Soluble in alcohol, dipropylene glycol, fixed oils, paraffin oil. Insoluble in water, glycerin.[3]
Shelf Life ≥ 12 months with proper storage[3]
Storage Store in a cool, dry place in tightly sealed containers, protected from heat and light, preferably under nitrogen.[3]
1.2: Olfactory Profile

2-Methylundecanal possesses a high-impact, powerful, and remarkably substantive odor, lasting up to 388 hours on a smelling strip.[3] Its character is multifaceted, making it a versatile tool for the perfumer. It is crucial to evaluate it in dilution (1% or less is recommended) to fully appreciate its nuances without overwhelming the senses.[3]

Olfactory FacetDescriptionSource(s)
Primary Aldehydic, Waxy, Fresh[3]
Secondary Amber, Mossy, Dry, Herbaceous[1][3][4]
Tertiary Citrus (Orange Rind), Metallic, Coumarinic, Tuberose[3][6]
Undertones At high dilution, notes of honey and nuts can be perceived.[1]

Its profile is often described as the quintessential "sparkling" top note, capable of imparting lift and diffusion to a fragrance. However, its exceptional substantivity also allows it to influence the heart and even the dry-down of a composition.

Section 2: Applications in Perfumery

2-Methylundecanal is used across all fragrance genres and product categories, from fine perfumery to functional products like soaps, detergents, and lotions.[1][5] Its stability in a wide range of media, including alkaline conditions, makes it a robust choice for scenting challenging bases.[3]

2.1: Recommended Usage Levels

The International Fragrance Association (IFRA) provides standards for the safe use of fragrance ingredients. For 2-Methylundecanal, the recommendation is a maximum usage level of 2.0% in the fragrance concentrate .[3][4] The final concentration in the consumer product will depend on the "dosage" or "load" of the fragrance concentrate in the product base.

Application CategoryTypical Fragrance Load (%)Max Concentration of 2-Methylundecanal in Final Product (%)
Eau de Parfum (IFRA Cat. 4)15 - 25%0.30 - 0.50%
Eau de Toilette (IFRA Cat. 4)5 - 15%0.10 - 0.30%
Body Lotion (IFRA Cat. 5A)0.5 - 2%0.01 - 0.04%
Bar Soap (IFRA Cat. 9)1 - 2.5%0.02 - 0.05%
Laundry Detergent (IFRA Cat. 10A)0.5 - 2.5%0.01 - 0.05%

Note: These are illustrative calculations. Formulators must always consult the latest IFRA Standards for specific category limits and ensure the final product is safe and compliant.[7]

2.2: Synergistic Blending

The true artistry of using 2-Methylundecanal lies in its interactions with other materials. It is not merely an additive note but a powerful modifier that can enhance and elevate its blending partners.

Blending Partner(s)Resulting EffectRationale / Causality
Floral Accords (Jasmine, Rose, Ylang-Ylang, Tuberose)Adds a diffusive, sparkling, and modern "lift" to the top notes, preventing florals from feeling heavy or dated.The waxy facet of the aldehyde complements the natural waxes in floral absolutes, while its high vapor pressure provides initial impact.
Woody & Chypre Accords (Oakmoss, Vetiver, Sandalwood)Imparts a dry, almost electric, freshness that contrasts beautifully with the earthy, rich base notes.The mossy and amber nuances of 2-Methylundecanal bridge the gap between the top and base, creating a more seamless transition.[3]
Amber & Tobacco Accords Lends a unique, warm, and diffusive top note, contributing to the overall richness and complexity.Its inherent warmth and dry character blend exceptionally well, providing a sophisticated opening to these opulent accords.[3]
Green & Herbal Notes (Galbanum, Clary Sage, Hexenyl Esters)Creates intriguing and complex effects, where the aldehyde's metallic facet can enhance the sharpness of green notes.This is a more abstract synergy, where the juxtaposition of fresh-aldehydic and sharp-green creates a novel, vibrant accord.[3]

Section 3: Application Protocols

The following protocols are designed to be self-validating systems for the evaluation and application of 2-Methylundecanal.

Protocol 3.1: Olfactory Evaluation

Objective: To accurately assess the odor profile of 2-Methylundecanal at various stages of evaporation.

Causality: Direct evaluation of the neat material is impossible due to its high strength. A standardized dilution in a neutral solvent allows for a controlled and reproducible assessment of its complex character over time.

Methodology:

  • Preparation of Stock Solution (10%): Accurately weigh 1.0g of 2-Methylundecanal and add it to 9.0g of perfumer's grade ethanol in a sealed glass vial. Agitate until fully dissolved.

  • Preparation of Evaluation Solution (1%): Take 1.0g of the 10% stock solution and dilute it with 9.0g of perfumer's grade ethanol.

  • Dipping: Dip a standard smelling strip (mouillette) into the 1% solution, ensuring it is saturated to about one-third of its length. Remove any excess liquid by touching the strip to the rim of the vial.

  • Initial Evaluation (Top Note): Immediately after dipping, wave the smelling strip about 5-10 cm from your nose. Record initial impressions, focusing on volatility, impact, and the most prominent facets (e.g., citrus, fresh, metallic).

  • Mid-Stage Evaluation (Heart): Allow the strip to air for 15-30 minutes. Re-evaluate and note the evolution of the scent. Observe the emergence of waxy, amber, and mossy characteristics.

  • Late-Stage Evaluation (Dry-Down): Evaluate the strip again after 2 hours, 6 hours, and 24 hours. Note the remarkable substantivity and the dominant base characteristics.

Protocol 3.2: Incorporation into an Ethanol-Based Fragrance (Eau de Parfum)

Objective: To create a simple floral-aldehydic fragrance sketch to understand the performance and blending characteristics of 2-Methylundecanal.

Causality: This protocol builds a basic structure around the aldehyde, allowing the formulator to observe its modifying effects on well-known materials. The maturation (maceration) step is critical for the chemical reactions and equilibria that meld the ingredients into a cohesive scent.

Methodology:

  • Prepare Accord A (Aldehydic Complex):

    • 2-Methylundecanal: 0.5 parts

    • Aldehyde C-10 (Decanal): 0.5 parts

    • Dipropylene Glycol (DPG): 9.0 parts

  • Prepare Accord B (Floral Heart):

    • Jasmine Absolute (10% in DPG): 10.0 parts

    • Rose Otto (10% in DPG): 5.0 parts

    • Ylang-Ylang Oil: 2.0 parts

    • Hydroxycitronellal: 8.0 parts

  • Prepare Accord C (Woody-Musk Base):

    • Iso E Super: 20.0 parts

    • Sandalwood accord (e.g., Javanol): 2.0 parts

    • Galaxolide (50% in DPG): 15.0 parts

    • Vetiver Oil: 1.0 part

  • Compounding: In a clean glass beaker on a magnetic stirrer, combine the accords in the following order, ensuring each is fully blended before adding the next: C -> B -> A.

  • Maturation: Transfer the resulting fragrance concentrate to a sealed, airtight amber glass bottle. Allow it to mature for a minimum of 48 hours at room temperature, protected from light.

  • Dilution (EdP @ 20%): Weigh 20.0g of the matured concentrate and add 80.0g of perfumer's grade ethanol (SDA 40-B).

  • Maceration & Chilling/Filtration: Allow the final fragrance to macerate for 1-2 weeks. Subsequently, chill the solution to ~4°C for 24 hours to precipitate any insoluble waxes or impurities, then filter cold.

  • Final Evaluation: Evaluate the final Eau de Parfum on skin and smelling strips, comparing it to a control batch made without Accord A to fully appreciate the effect of the 2-Methylundecanal.

G cluster_0 Phase 1: Compounding cluster_1 Phase 2: Maturation & Dilution cluster_2 Phase 3: Finishing A Accord C (Base Notes) D Combine & Mix (C -> B -> A) A->D B Accord B (Heart Notes) B->D C Accord A (Aldehydic Top) C->D E Matured Concentrate (min. 48 hours) D->E Transfer & Seal QC1 QC Check (Olfactory) D->QC1 F Dilute with Ethanol (to 20% load) E->F G Macerate (1-2 weeks) F->G H Chill & Filter (~4°C, 24h) G->H I Final Eau de Parfum H->I QC2 QC Check (Clarity) I->QC2

Workflow for Eau de Parfum Creation

Section 4: Stability and Quality Control

4.1: Stability in Functional Products

Objective: To assess the olfactory performance and chemical stability of 2-Methylundecanal in a representative functional base (e.g., unscented soap noodles).

Causality: Aldehydes can be susceptible to oxidation or reactions within complex matrices, especially at elevated temperatures or extreme pH. This protocol simulates shelf-life and use conditions to ensure the fragrance remains true to character. The stability of 2-Methylundecanal is generally excellent, even in alkaline media like soap, making this a confirmatory test.[3]

G cluster_0 Accelerated Stability Testing cluster_1 Evaluation Criteria start Incorporate Fragrance into Soap Base storage Store Samples: - 40°C (Oven) - 25°C / 60% RH (Control) - Lightbox (UV Exposure) start->storage eval Evaluate at 1, 2, 4, 8, 12 weeks storage->eval olfactory Olfactory Profile (vs. Control) eval->olfactory color Color Stability (Discoloration) eval->color perf Performance (e.g., Lather Test) eval->perf pass Pass olfactory->pass fail Fail / Reformulate olfactory->fail color->pass color->fail perf->pass perf->fail

Decision Workflow for Soap Stability Testing
4.2: Quality Control via Gas Chromatography (GC)

Objective: To verify the purity and identity of incoming raw material.

Causality: Ensuring the purity of 2-Methylundecanal is critical, as impurities (e.g., residual starting materials from synthesis) can negatively impact the final odor profile. GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the industry standard for this analysis.

Protocol Outline:

  • Sample Preparation: Prepare a dilute solution of 2-Methylundecanal (~1000 ppm) in a suitable solvent like hexane or methyl tert-butyl ether (MTBE).

  • Instrumentation:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS) is typically suitable.

    • Injector: Split/splitless injector at ~250°C.

    • Oven Program: A temperature ramp from ~60°C to ~280°C at 10-15°C/min.

    • Detector: FID at ~280°C or MS scanning from m/z 40-300.

  • Analysis: Inject the sample and compare the resulting chromatogram to a certified reference standard.

  • Acceptance Criteria: The purity should be ≥98% by peak area normalization.[5] The retention time and mass spectrum (if using MS) must match the reference standard.

Section 5: Safety & Regulatory Profile

Hazard Identification: According to the Globally Harmonized System (GHS), 2-Methylundecanal is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including protective gloves and eye protection.

  • Avoid breathing vapors.

  • Prevent release to the environment.

  • A 4% solution was reported to cause no irritation or sensitization in human experience tests, but adherence to modern safety standards and GHS precautions is mandatory.[3]

Regulatory Status:

  • IFRA: Its use is regulated by the IFRA Standards, which are based on safety assessments from the Research Institute for Fragrance Materials (RIFM).[2][7] Formulators must adhere to the latest amendments of the IFRA Code of Practice.

  • FEMA GRAS: It is listed as Generally Recognized as Safe (GRAS) for use as a flavoring agent in specific food categories at parts-per-million levels.[4]

Conclusion

2-Methylundecanal is a cornerstone of the perfumer's palette. Its ability to impart a bright, diffusive, and complex character is unmatched. While historically significant, its true value lies in its ongoing utility to bring lift to florals, contrast to woods, and sophistication to ambers. By understanding its properties and applying rigorous, validated protocols, the modern creator can continue to leverage this remarkable material to design the classics of the future.

References

  • The Good Scents Company. (n.d.). 2-methyl undecanal (aldehyde C-12 mna). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylundecanal. Retrieved from [Link]

  • Fragrance University. (n.d.). methyl undecanal (aldehyde C-12 mna). Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 2-Methylundecanal. Retrieved from [Link]

  • PerfumersWorld. (2021). IFRA CONFORMITY CERTIFICATE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-methyl Undecanal (aldehyde C-12 Mna). Retrieved from [Link]

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Application Notes & Protocols: A Researcher's Guide to the Safe Handling and Storage of Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Aliphatic Aldehydes

Aliphatic aldehydes are a cornerstone of modern organic synthesis, valued for their utility as both electrophiles and versatile building blocks in countless chemical transformations. From the simplest member, formaldehyde, used in resins and preservatives, to more complex structures integral to pharmaceutical intermediates, their reactivity is their greatest asset. However, this same reactivity presents significant health and safety challenges in a laboratory environment. Aliphatic aldehydes are often volatile, flammable, and toxic, with some classified as known or suspected carcinogens.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with aliphatic aldehydes. It moves beyond mere procedural checklists to explain the fundamental principles behind safe handling and storage, empowering laboratory personnel to create a self-validating system of safety that protects both the individual and the integrity of their research.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the materials being used. Aliphatic aldehydes exhibit a range of hazards that vary with their molecular weight and structure.

1.1 Toxicological Profile Exposure to aliphatic aldehydes can cause a spectrum of health effects, from acute irritation to long-term, severe illness.

  • Acute Effects: Most low-molecular-weight aldehydes are irritants. Inhalation of vapors can cause irritation to the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[4][5][6] Direct contact with the liquid can cause severe skin and eye irritation or burns.[5] When formaldehyde is present in the air at levels exceeding 0.1 ppm, some individuals may experience watery eyes, burning sensations, nausea, and skin irritation.[3][7]

  • Chronic Effects & Carcinogenicity: Long-term exposure carries more severe risks. Formaldehyde is classified as a "known to be a human carcinogen" by the National Toxicology Program (NTP) and is linked to nasopharyngeal cancer and leukemia.[3][5][7] Acetaldehyde is considered a confirmed animal carcinogen and a human cancer suspect agent.[2] For other aldehydes like glutaraldehyde, repeated exposure can lead to sensitization, causing allergic contact dermatitis and asthma-like conditions.[6][8]

1.2 Physical and Chemical Hazards Beyond their toxicity, the physical properties of aliphatic aldehydes demand rigorous safety controls.

  • Flammability: Lower-molecular-weight aldehydes such as formaldehyde, acetaldehyde, and propionaldehyde are highly flammable, with low flash points, making them significant fire hazards.[2][4][9] Their vapors can form explosive mixtures with air.

  • Peroxide Formation: Aldehydes, particularly acetaldehyde, can undergo autoxidation in the presence of air (oxygen) to form unstable and explosive peroxides.[2] This reaction is often catalyzed by light.

  • Polymerization: Some aldehydes can undergo hazardous polymerization, which can be initiated by contaminants, heat, or changes in pH. This can lead to a rapid increase in pressure within a sealed container.

Table 1: Properties and Exposure Limits of Common Aliphatic Aldehydes

AldehydeFormulaBoiling Point (°C)Flash Point (°C)OSHA PEL (8-hr TWA)NIOSH REL (Ceiling)Key Hazards
Formaldehyde CH₂O-19N/A (Gas)0.75 ppm[10][11]0.1 ppmCarcinogen, Sensitizer, Irritant[4][5][7]
Acetaldehyde C₂H₄O20.2-38200 ppm*20 ppm (8-hr TWA)[12]Flammable, Carcinogen Suspect, Peroxide-former[2]
Propionaldehyde C₃H₆O48-29N/A20 ppm (8-hr TWA)Highly Flammable, Irritant[9][13][14]
Glutaraldehyde C₅H₈O₂100.571N/A0.2 ppm[8]Severe Irritant, Sensitizer, Toxic[6][15][16]

*Note: OSHA's PEL for acetaldehyde was vacated. Current guidance often refers to the NIOSH REL or Cal/OSHA PEL of 20 ppm.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards, followed by implementing engineering controls, administrative controls, and finally, PPE. In a lab setting, a combination of engineering controls and PPE is essential.

2.1 Primary Engineering Control: The Chemical Fume Hood All work with open containers of aliphatic aldehydes must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes:

  • Vapor Containment: It captures and exhausts toxic and flammable vapors, preventing their release into the laboratory environment and protecting the user from inhalation exposure.

  • Explosion Shielding: The sash provides a physical barrier in the event of a splash, fire, or energetic reaction.

To ensure its effectiveness, always work at least 6 inches inside the hood, keep the sash at the lowest practical height, and avoid obstructing the air exhaust slots.[8]

2.2 Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific task.

  • Eye and Face Protection: At a minimum, chemical splash goggles are required. If there is a significant risk of splashing, a full-face shield should be worn over the goggles.[10][17]

  • Hand Protection: Glove selection is critical. Standard latex gloves offer poor protection against most aldehydes.[17] Nitrile gloves provide adequate protection for incidental contact, but for prolonged handling or immersion, more robust gloves are necessary.

    • Butyl rubber gloves are recommended for handling formaldehyde and glutaraldehyde.

    • Silver Shield®/4H® or Viton® gloves offer excellent broad-spectrum resistance. Always consult the manufacturer's glove compatibility chart for the specific aldehyde and task duration.

  • Protective Clothing: A flame-resistant lab coat should be worn and fully buttoned. For tasks involving large quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[17] Closed-toe shoes made of a non-porous material are mandatory.[17][18]

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Aliphatic Aldehydes cluster_0 cluster_1 start Start: Assess Task & Hazards q1 Potential for Splash or Aerosol Generation? start->q1 q2 Working with >100 mL or High Vapor Pressure Aldehyde? q1->q2 No ppe_medium Enhanced PPE: - Goggles + Face Shield - Lab Coat + Apron - Butyl/Silver Shield Gloves - Work in Fume Hood q1->ppe_medium Yes q3 Prolonged Task or Immersion Potential? q2->q3 No q2->ppe_medium Yes ppe_low Minimum PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves (Incidental Contact) - Closed-Toe Shoes q3->ppe_low No ppe_high Maximum PPE: - Goggles + Face Shield - FR Lab Coat + Apron - Task-Specific Gloves (e.g., Viton®) - Verify Fume Hood Function q3->ppe_high Yes

Caption: Figure 1: PPE Selection Workflow for Aliphatic Aldehydes.

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of accidents and exposure.

3.1 Protocol for Dispensing and Handling

  • Preparation: Before starting, review the Safety Data Sheet (SDS) for the specific aldehyde. Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials.

  • Don PPE: Select and don the appropriate PPE as determined by your risk assessment (see Figure 1).

  • Grounding: For transfers of flammable aldehydes in quantities greater than 1 liter from metal containers, ground the dispensing and receiving containers to prevent static discharge.

  • Transfer: Use a bottle carrier for transporting glass containers.[19] When transferring liquids, use a funnel or a cannula to minimize splashing and vapor release. Pour slowly and carefully.

  • Capping: Keep containers tightly sealed when not in use.[20] For aldehydes prone to peroxide formation, consider using a cap with a nitrogen inlet to blanket the headspace with inert gas after each use.[2]

  • Cleanup: Immediately clean up any small drips or spills using a chemical absorbent pad or other suitable material. Dispose of the contaminated material as hazardous waste.

  • Post-Handling: After work is complete, remove PPE carefully to avoid self-contamination and wash hands thoroughly.

3.2 Protocol for Safe Storage Proper storage is crucial for preventing fires, explosions, and degradation of the chemical.

  • Segregation: This is the most critical aspect of chemical storage. Aldehydes must be segregated from incompatible materials.[21] Store them in a dedicated cabinet, preferably a ventilated one.

    • DO NOT Store With:

      • Oxidizing Agents (e.g., nitric acid, perchloric acid, peroxides): Can lead to fire or explosion.[2][21]

      • Acids (e.g., hydrochloric acid, sulfuric acid): Can catalyze violent polymerization.

      • Bases (e.g., sodium hydroxide, amines): Can also catalyze polymerization or other hazardous reactions.[9]

  • Location: Store aldehydes in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[22]

  • Cabinets: Flammable aldehydes should be stored in an approved flammable liquid storage cabinet. Corrosive or highly toxic aldehydes should be stored in a dedicated corrosives or toxics cabinet.[19][23]

  • Peroxide Management: For peroxide-forming aldehydes like acetaldehyde, date the container upon receipt and upon opening.[22] Test for peroxides before use if the container has been open for more than 3 months or if crystals are observed.

  • Container Integrity: Ensure containers are in good condition with legible labels and tightly sealed caps.[20] Use secondary containment (such as a tray) for liquid aldehydes to contain potential leaks.

Caption: Figure 2: Storage Segregation for Aliphatic Aldehydes.

Section 4: Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate the consequences.

4.1 Personnel Exposure

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

4.2 Chemical Spills The response to a spill depends on its size and the specific aldehyde involved.

Spill_Response_Flowchart Figure 3: Aliphatic Aldehyde Spill Response Protocol spill Aldehyde Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. spill->alert assess Assess Spill Size alert->assess small_spill Small Spill (<100 mL & Contained) assess->small_spill Small large_spill Large Spill (>100 mL or Uncontained) assess->large_spill Large ppe_don If trained, don appropriate PPE: - Respirator (if necessary) - Chemical Goggles & Face Shield - Heavy-duty Gloves (Butyl/Viton) - Apron/Coveralls small_spill->ppe_don evacuate Evacuate the laboratory. Close the doors. large_spill->evacuate absorb Cover with an inert absorbent (e.g., vermiculite, sand). Work from outside in. ppe_don->absorb collect Collect absorbed material with non-sparking tools into a labeled hazardous waste container. absorb->collect decontaminate Decontaminate the area. collect->decontaminate call_emergency Call Emergency Services (e.g., EHS, Fire Department). Report substance and quantity. evacuate->call_emergency

Caption: Figure 3: Aliphatic Aldehyde Spill Response Protocol.

Section 5: Waste Disposal

All aliphatic aldehyde waste, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix aldehyde waste with incompatible waste streams (e.g., oxidizers, acids).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is sealed and within secondary containment.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Never pour aliphatic aldehydes down the drain.

Conclusion

Aliphatic aldehydes are powerful tools in the modern laboratory, but their utility is matched by their potential hazards. By integrating a deep understanding of their chemical properties with rigorous adherence to engineering controls, proper PPE use, and standardized protocols, researchers can confidently and safely harness their reactivity. A culture of safety is not a barrier to scientific progress; it is the foundation upon which reliable and reproducible discoveries are built.

References

  • National Center for Biotechnology Information (2024). Environmental Aldehyde Sources and the Health Implications of Exposure. PubMed Central. Available at: [Link]

  • RPS Group (n.d.). Aldehydes exposure analysis. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) (2018). Formaldehyde | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) (2006). Safe Use of Glutaraldehyde in Health Care. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) (2018). ALIPHATIC ALDEHYDES. National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

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  • National Center for Biotechnology Information (NCBI) (n.d.). HEALTH EFFECTS - Toxicological Profile for Glutaraldehyde. Available at: [Link]

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  • The University of Alabama in Huntsville (n.d.). UAH Laboratory Personal Protective Equipment. Available at: [Link]

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  • Agency for Toxic Substances and Disease Registry (ATSDR) (2020). Toxicological Profile for Glutaraldehyde. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) (n.d.). Propionaldehyde. Available at: [Link]

  • University of St Andrews (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

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Application Note: High-Purity 2-Methylundecanal via Optimized Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-methylundecanal (Aldehyde C-12 MNA) using fractional distillation. Authored for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. By implementing the methodologies detailed herein, a final purity of ≥99.5% can be achieved, ensuring the suitability of 2-methylundecanal for sensitive applications such as fragrance compounding, specialty chemical synthesis, and pharmaceutical intermediate production. The protocol emphasizes strategies to mitigate common challenges associated with aldehyde purification, including oxidation and thermal degradation.

Introduction: The Significance of High-Purity 2-Methylundecanal

2-Methylundecanal is a branched-chain fatty aldehyde renowned for its complex and powerful olfactory profile, often described as having fresh, citrus, and ambery notes.[1] This unique characteristic makes it an invaluable component in the fragrance and flavor industries.[2] Beyond its sensory applications, its aldehyde functional group serves as a versatile reactive handle in organic synthesis.

However, the presence of impurities can drastically alter its fragrance profile, introduce unwanted side-reactions in subsequent synthetic steps, and compromise the integrity of toxicological studies. Common impurities stemming from its synthesis, which often involves the hydroformylation of 1-decene followed by reaction with formaldehyde and hydrogenation, can include unreacted starting materials, isomeric aldehydes (e.g., n-dodecanal), and oxidation products like 2-methylundecanoic acid.[3][4] Fractional distillation remains the most effective industrial and laboratory-scale method for removing these closely-related impurities.[3]

Physicochemical Properties and Distillation Strategy

A successful distillation is predicated on a thorough understanding of the target compound's physical properties. Key parameters for 2-methylundecanal are summarized in Table 1.

PropertyValueSource
Molecular FormulaC₁₂H₂₄O[5]
Molecular Weight184.32 g/mol [6]
Boiling Point (atm)259-260 °C (decomposes slightly)[5]
Boiling Point (reduced pressure)~171 °C[2][3]
Density (25°C)~0.83 g/mL[2]
Refractive Index (n²⁰/D)1.430-1.436[7]
Flash Point93.33 °C[7]

The high atmospheric boiling point of 2-methylundecanal necessitates the use of vacuum distillation .[8][9] Distilling at atmospheric pressure would require temperatures that could induce thermal degradation, polymerization, and oxidation, leading to yield loss and the generation of new impurities. By reducing the system pressure, the boiling point is significantly lowered, allowing for a gentler, more controlled separation.[10]

Pre-Distillation Preparation: A Critical First Step

Proper preparation of the crude 2-methylundecanal is essential to prevent unwanted side reactions during heating. Aldehydes are notoriously susceptible to oxidation, converting to the corresponding carboxylic acid.[11]

Protocol 3.1: Neutralization and Drying

Rationale: Crude 2-methylundecanal may contain acidic impurities from synthesis or oxidation. These can catalyze side reactions at elevated temperatures. A mild basic wash neutralizes these acids. Subsequent drying is crucial as water can interfere with the distillation and form azeotropes.

Procedure:

  • Transfer the crude 2-methylundecanal to a separatory funnel.

  • Wash with an equal volume of a 5% (w/v) sodium bicarbonate (NaHCO₃) solution. Shake gently to avoid emulsification.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash with an equal volume of deionized water.

  • Repeat the water wash.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps, indicating the aldehyde is dry.

  • Filter the dried aldehyde to remove the MgSO₄.

Fractional Distillation Protocol

This protocol is designed for a laboratory-scale purification (100-500 mL). All glassware should be oven-dried to eliminate any residual moisture.[12]

Equipment Setup

A meticulously assembled apparatus is key to an efficient separation.

  • Heating Mantle with Magnetic Stirring: Provides uniform heating. Stirring ensures smooth boiling.

  • Round-Bottom Distilling Flask: Sized so the crude material fills it to no more than two-thirds of its volume.

  • Fractionating Column: A Vigreux or packed column (e.g., with Raschig rings or metal structured packing) is recommended. The choice of packing influences the separation efficiency, with structured packing generally offering a lower pressure drop and higher efficiency.[13][14] The column should be insulated (e.g., with glass wool and aluminum foil) to maintain an adiabatic state, ensuring that the vapor-liquid equilibria are established along the length of the column.[15]

  • Distillation Head with Thermometer: The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

  • Condenser: A Liebig or Allihn condenser is suitable.

  • Receiving Flask(s): Multiple flasks are required to collect different fractions. A "cow" or "pig" adapter is highly recommended for changing receiving flasks without breaking the vacuum.

  • Vacuum Source and Gauge: A diaphragm pump or vacuum line capable of achieving a stable pressure in the range of 10-20 mmHg is ideal. A vacuum gauge is essential for monitoring and controlling the pressure.

  • Inert Gas Inlet: A T-adapter to allow for the introduction of a slow stream of nitrogen or argon.

Fractional_Distillation_Setup cluster_heating Heating & Boiling cluster_separation Separation cluster_condensation Condensation & Collection cluster_control Atmosphere Control Distilling_Flask Distilling Flask (Crude 2-Methylundecanal + Stir Bar) Fractionating_Column Insulated Fractionating Column (e.g., Vigreux) Distilling_Flask->Fractionating_Column Vapor Heating_Mantle Heating Mantle (with Stirring) Heating_Mantle->Distilling_Flask Heat Distillation_Head Distillation Head with Thermometer Fractionating_Column->Distillation_Head Condenser Condenser Distillation_Head->Condenser Vacuum_Gauge Vacuum Gauge Distillation_Head->Vacuum_Gauge Cow_Adapter Cow/Pig Adapter (for fraction collection) Condenser->Cow_Adapter Distillate Receiving_Flask Receiving Flask (Pure 2-Methylundecanal) Cow_Adapter->Receiving_Flask Vacuum_Pump Vacuum Pump Vacuum_Pump->Distillation_Head Vacuum Vacuum_Gauge->Vacuum_Pump Inert_Gas Inert Gas Source (N₂ or Ar) Inert_Gas->Distillation_Head Inert Gas Bleed

Step-by-Step Procedure
  • Assembly: Assemble the glassware as shown in Figure 1. Ensure all joints are properly sealed with a suitable vacuum grease.

  • Charging the Flask: Charge the distilling flask with the pre-treated crude 2-methylundecanal and a magnetic stir bar.

  • Inert Atmosphere: Begin a slow bleed of nitrogen or argon into the system. This provides an inert atmosphere, further preventing oxidation during the distillation process.[12][16]

  • Evacuation: Slowly and carefully apply the vacuum. Bumping can be minimized by starting the magnetic stirrer. A stable pressure of 10-20 mmHg should be targeted.

  • Heating: Begin heating the distilling flask gently.

  • Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and refluxes within the column for a period before any distillate is collected. This ensures the establishment of a proper temperature gradient and maximizes separation efficiency.[15]

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities. The temperature at the distillation head will be unstable and lower than the boiling point of the main product.

    • Main Fraction: As the temperature at the distillation head stabilizes at the expected boiling point of 2-methylundecanal at the working pressure, switch to a new receiving flask to collect the main product.

    • Tailings: When the temperature either begins to drop (indicating the product is nearly exhausted) or rise sharply (indicating the distillation of higher-boiling impurities), stop the distillation or collect this final fraction in a separate flask.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum and shutting off the inert gas flow.

Post-Distillation Handling and Purity Assessment

Storage

Purified 2-methylundecanal should be stored in an amber glass bottle under an inert atmosphere (nitrogen or argon) and refrigerated to minimize degradation. The addition of a radical inhibitor, such as a small crystal of hydroquinone or Butylated Hydroxytoluene (BHT), can further prolong its shelf life.[11]

Purity Analysis

The purity of the collected fractions should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity and identifying any remaining impurities. A non-polar column (e.g., DB-5) is typically used.

  • High-Performance Liquid Chromatography (HPLC): Aldehydes can be analyzed by HPLC after derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH), which makes them detectable by UV-Vis.[17][18] This method is particularly useful for quantifying aldehyde content in various matrices.[19]

  • Refractive Index: A quick and simple check of purity can be performed by measuring the refractive index of the main fraction and comparing it to the literature value.

Table 2: Typical Distillation Fraction Analysis

FractionTemperature at Head (°C @ 15 mmHg)Refractive Index (n²⁰/D)Purity by GC (%)Observations
Fore-run80-1051.425-1.430< 90%Unstable temperature, contains volatile impurities.
Main 108-110 1.432 ≥99.5% Stable temperature, clear colorless liquid.
Tailings>112>1.435< 95%Temperature rises, may contain higher-boiling isomers.

Safety Considerations

  • 2-methylundecanal is a skin and eye irritant.[6][20] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the distillation in a well-ventilated fume hood.[21]

  • Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and use a safety shield.

  • The flash point of 2-methylundecanal is 93.33°C.[7] Ensure there are no ignition sources near the apparatus.

Conclusion

The fractional distillation protocol detailed in this application note provides a robust and reliable method for obtaining high-purity 2-methylundecanal. By employing vacuum distillation, ensuring a completely dry and inert system, and carefully collecting fractions, researchers and developers can produce material of a quality suitable for the most demanding applications. The principles and techniques described are broadly applicable to the purification of other high-boiling, sensitive aldehydes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61031, 2-Methylundecanal. Retrieved from [Link]

  • Wikipedia. (2023, November 13). 2-Methylundecanal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl undecanal (aldehyde C-12 mna). Retrieved from [Link]

  • LookChem. (n.d.). 2-METHYLUNDECANAL 110-41-8 wiki. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Vacuum distillation. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylundecanal, 95%. Retrieved from [Link]

  • KLM Technology Group. (n.d.). Kolmetz Handbook of Process Equipment Design: Distillation Column Packing Hydraulics. Retrieved from [Link]

  • Random Experiments. (2015, August 19). How to do a vacuum distillation (Benzaldehyde) [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
  • Kuber Precision Technology. (n.d.). 3 Distillation Column Packing Types: Choose the Best. Retrieved from [Link]

  • ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • ResearchGate. (2020, March 27). Distillation Column Packing Hydraulics Selection, Sizing And Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (1953). The Inhibition of Acetaldehyde Oxidation by of Various Molecular Structures. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Scribd. (n.d.). Packing Selection Guide For Packed Columns. Retrieved from [Link]

  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 8). Fractional distillation [Video]. YouTube. Retrieved from [Link]

  • AZoNetwork. (2021, February 13). Fractional Distillation Lab Experiment Part-2 [Video]. YouTube. Retrieved from [Link]

  • Fragrance University. (n.d.). methyl undecanal (aldehyde C-12 mna). Retrieved from [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Reddit. (2023, June 9). Oxidation of Alcohol to aldehyde, and how to arrest the reaction. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]

  • University of Rochester. (n.d.). Fractional Distillation. Retrieved from [Link]

  • Quora. (2020, June 8). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Retrieved from [Link]

  • Home Revise. (2019, February 4). Introduction to Fractional distillation | Distillation procedure| Home Revise [Video]. YouTube. Retrieved from [Link]

  • DAV University. (n.d.). 11.14. PACKED COLUMNS. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Long-Chain Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of long-chain aliphatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often labile molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their purification, ensuring you can achieve the desired purity while minimizing degradation.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of long-chain aliphatic aldehydes, offering potential causes and actionable solutions.

Issue 1: My purified aldehyde shows a new peak in the NMR around 9.5-10.5 ppm and an IR stretch around 1700-1730 cm⁻¹, but it's not my starting material.

Question: I've just purified my long-chain aliphatic aldehyde by column chromatography, but my NMR and IR data suggest the presence of a new aldehyde. What is happening?

Answer: This is a classic sign of aldol condensation . Long-chain aliphatic aldehydes, especially those with α-hydrogens, are prone to self-condensation under either acidic or basic conditions. Silica gel, while widely used, can be slightly acidic and catalyze this reaction, leading to the formation of α,β-unsaturated aldehyde impurities.

Causality: The slightly acidic surface of the silica gel can protonate the carbonyl oxygen, making the α-hydrogens more acidic and susceptible to removal. This generates an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. Subsequent dehydration leads to the formation of the α,β-unsaturated aldehyde.

Troubleshooting & Optimization:

  • Neutralize Your Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of triethylamine (e.g., 1-2% in your eluent system), followed by flushing with the eluent until the triethylamine is completely removed. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or cyano.[1]

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation. "Flash" chromatography is generally preferred over gravity chromatography for this reason.

  • Work at Low Temperatures: If possible, perform the chromatography in a cold room or using a jacketed column to reduce the rate of the condensation reaction.

Issue 2: My final product is contaminated with a significant amount of a carboxylic acid.

Question: After purification and storage, I've noticed a broad peak in my NMR around 10-12 ppm and a very broad O-H stretch in my IR spectrum (2500-3300 cm⁻¹), indicating carboxylic acid contamination. How can I prevent this and remove the acid?

Answer: Long-chain aliphatic aldehydes are highly susceptible to oxidation to the corresponding carboxylic acids, a reaction that can be initiated by atmospheric oxygen.[2] This process can be accelerated by light and trace metal impurities.

Causality: The aldehyde C-H bond is relatively weak and can be abstracted by radicals. The resulting acyl radical reacts readily with molecular oxygen to form a peroxyacyl radical. This radical can then abstract a hydrogen from another aldehyde molecule, propagating a radical chain reaction and forming the carboxylic acid.

Troubleshooting & Optimization:

  • Prevention During Workup and Purification:

    • Degas Solvents: Use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Whenever possible, perform extractions, solvent removal, and chromatography under a nitrogen or argon atmosphere.

    • Use Antioxidants: A small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to your solvents, but be aware that you will need to remove it later.

  • Removal of Carboxylic Acid Impurity:

    • Aqueous Bicarbonate Wash: Dissolve your crude aldehyde in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] The basic bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The aldehyde will remain in the organic layer.

    • Basic Alumina Plug: Pass a solution of your aldehyde through a short plug of basic alumina. The acidic carboxylic acid will be retained on the alumina, while the less polar aldehyde will elute.[1]

Issue 3: I am struggling to separate my long-chain aliphatic aldehyde from a similarly non-polar impurity using column chromatography.

Question: My aldehyde and a key impurity have very similar Rf values, and I can't get baseline separation on silica gel with any solvent system I've tried. What are my options?

Answer: When dealing with co-eluting non-polar compounds, a change in purification strategy is often necessary. Derivatization to temporarily alter the polarity of the aldehyde is a highly effective method. The most common approach is the formation of a sodium bisulfite adduct .[2][3][4]

Causality: The bisulfite anion (HSO₃⁻) is a good nucleophile and reversibly adds to the electrophilic carbonyl carbon of the aldehyde. This reaction forms an α-hydroxy sulfonic acid salt, which is a charged species.[5] This adduct is typically water-soluble or precipitates as a solid, drastically changing its physical properties and allowing for easy separation from non-reactive, non-polar organic impurities through extraction or filtration.[2][4][5]

Workflow for Purification via Bisulfite Adduct Formation:

bisulfite_purification crude Crude Aldehyde Mixture (in water-miscible solvent like DMF) add_bisulfite Add Saturated Aq. Sodium Bisulfite & Shake crude->add_bisulfite extract Add Water & Immiscible Organic Solvent (e.g., Hexanes) add_bisulfite->extract separate Separate Layers extract->separate organic_layer Organic Layer: Contains Non-Aldehyde Impurities separate->organic_layer Isolate aqueous_layer Aqueous Layer: Contains Water-Soluble Bisulfite Adduct separate->aqueous_layer Isolate basify Add Strong Base (e.g., NaOH) to pH ~12 aqueous_layer->basify Regenerate extract_pure Extract with Organic Solvent basify->extract_pure pure_aldehyde Pure Aldehyde in Organic Layer extract_pure->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Detailed Protocol: Purification of a Long-Chain Aliphatic Aldehyde via Bisulfite Adduct
  • Adduct Formation:

    • Dissolve the crude mixture containing the long-chain aliphatic aldehyde in a minimal amount of a water-miscible co-solvent like dimethylformamide (DMF).[3][5] Using a co-solvent is crucial for bringing the non-polar aldehyde into contact with the aqueous bisulfite.[5]

    • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Use a molar excess of bisulfite relative to the aldehyde.

    • Shake the funnel vigorously for 1-2 minutes. The reaction time can vary from a few hours to a couple of days depending on solubility and stirring.[2]

  • Extraction of Impurities:

    • Add deionized water and an immiscible organic solvent (e.g., hexanes or a 10% ethyl acetate/hexanes mixture).[5]

    • Shake the funnel again and then allow the layers to separate.

    • The non-aldehyde impurities will remain in the organic layer. The water-soluble bisulfite adduct of your aldehyde will be in the aqueous phase.[3][5]

    • Separate and collect the aqueous layer.

  • Regeneration of the Aldehyde:

    • To the collected aqueous layer, add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

    • Slowly add a strong base, such as 50% sodium hydroxide (NaOH) solution, dropwise with stirring until the pH of the aqueous layer is approximately 12.[5] This reverses the reaction and regenerates the pure aldehyde.

    • Shake the funnel to extract the regenerated aldehyde into the organic layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Troubleshooting Bisulfite Adduct Formation:

Problem Potential Cause Solution
Low yield of precipitated adduct Steric hindrance around the carbonyl group may inhibit the reaction.[5] The adduct of your specific aldehyde might be soluble in the reaction mixture.[5]If the adduct is water-soluble, use a liquid-liquid extraction protocol to isolate it in the aqueous phase instead of relying on precipitation.[5] Ensure you are using a freshly prepared, saturated solution of sodium bisulfite.[5]
Solid forms at the interface of organic and aqueous layers The bisulfite adduct of a highly non-polar aldehyde may be insoluble in both the organic and aqueous layers.[3]Filter the entire mixture through a pad of Celite to collect the insoluble adduct before separating the layers.[3] The aldehyde can then be regenerated from the solid adduct on the Celite.
Aldehyde decomposes during regeneration The strongly basic conditions required for regeneration can cause side reactions like aldol condensation, especially for aldehydes with α-stereocenters.[5]Use a weaker base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) for regeneration, although this may be slower.[2] Work at lower temperatures during basification. Minimize the time the aldehyde is in contact with the strong base.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I purify long-chain aliphatic aldehydes using standard silica gel column chromatography?

A1: Yes, it is possible, but with caution.[2] The primary concerns are the potential for oxidation of the aldehyde to a carboxylic acid and acid-catalyzed aldol condensation on the silica surface.[2] To mitigate these issues, it is advisable to use a very non-polar eluent system (e.g., hexane with a small percentage of diethyl ether or ethyl acetate) to elute the aldehyde quickly.[2] The corresponding carboxylic acid and alcohol impurities are more polar and will remain on the column.[2] Deactivating the silica gel with a base like triethylamine is also a common and effective strategy.

Q2: What is the best way to store purified long-chain aliphatic aldehydes?

A2: Due to their sensitivity to air and light, long-chain aliphatic aldehydes should be stored under an inert atmosphere (nitrogen or argon) in an amber vial or a flask wrapped in aluminum foil. Storage at low temperatures (-20°C is ideal) will further slow down potential degradation pathways like oxidation and polymerization.

Q3: Besides the bisulfite method, are there other derivatization techniques for purifying aldehydes?

A3: Yes, other derivatization reagents can be used, particularly for analytical purposes, but some can be adapted for purification. Girard's reagents (T and P) react with aldehydes to form water-soluble hydrazones, which can be separated from non-carbonyl compounds by extraction.[6][7] The aldehyde can then be regenerated under mild acidic conditions. This method is particularly useful for sensitive aldehydes.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: This is one of the most informative methods. Look for the characteristic aldehyde proton signal between 9 and 10 ppm.[8] The absence of peaks corresponding to carboxylic acid (10-12 ppm, broad), alcohol, or aldol condensation products is a good indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[9][10]

  • Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of more polar impurities. A single spot on the TLC plate is indicative of high purity.

Q5: My long-chain aliphatic aldehyde is a waxy solid at room temperature. How does this affect purification?

A5: Working with waxy solids requires some modifications to the standard procedures. For column chromatography, you may need to load your sample onto the column by dissolving it in a minimal amount of a strong solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel, then evaporating the solvent to create a dry powder to load. For extractions, you might need to perform them at a slightly elevated temperature to keep your compound in solution, but be mindful that higher temperatures can accelerate degradation.

References
  • Long-chain aliphatic aldehydes are produced during various metabolic... - ResearchGate. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. Available at: [Link]

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]

  • Pérez-Camino, M. C., Moreda, W., Mateos, R., & Cert, A. (2003). Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils. Journal of Chromatography A, 983(1-2), 283–288. Available at: [Link]

  • Clay, A. S., & Rizzo, W. B. (2013). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(10), 1493–1501. Available at: [Link]

  • Russo, M., Cagnetta, G., & Tufariello, M. (2023). Aldehydes: What We Should Know About Them. Molecules, 28(22), 7567. Available at: [Link]

  • Al-Qahtani, A. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Analytical Methods in Chemistry, 2019, 8954824. Available at: [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57044. Available at: [Link]

  • Wikipedia. (n.d.). Ethanol. Available at: [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]

  • Pérez-Camino, M. C., Moreda, W., & Cert, A. (2001). Waxy fraction containing long-chain aliphatic aldehydes in virgin olive oil. European Journal of Lipid Science and Technology, 103(8), 512–516. Available at: [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). Available at: [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Available at: [Link]

  • JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. Available at: [Link]

  • Al-Dirbashi, O. Y., Jacob, M., Al-Qahtani, K., El-Sabban, F., & Rashed, M. S. (2008). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(15), 2351–2358. Available at: [Link]

  • Gao, Y., Ji, D., & Wang, Y. (2015). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PLoS ONE, 10(12), e0145821. Available at: [Link]

Sources

Technical Support Center: Optimizing Temperature and Pressure in Hydroformylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydroformylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into fine-tuning the critical parameters of temperature and pressure. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve your desired reaction outcomes with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the role of temperature and pressure in hydroformylation.

Q1: What are the typical starting temperature and pressure ranges for a hydroformylation reaction?

A1: For a new substrate, a good starting point for rhodium-catalyzed reactions is a temperature between 80-100°C and a syngas (H₂/CO) pressure of 10-20 bar.[1][2] For cobalt-catalyzed systems, higher temperatures and pressures are generally required, typically in the range of 110-180°C and 100-300 bar.[3] These ranges are starting points and the optimal conditions will be highly dependent on the specific catalyst, ligands, and substrate used.[1][4]

Q2: How does temperature generally affect the rate and selectivity of hydroformylation?

A2: As a general rule, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can have detrimental effects on selectivity.[3] For many catalyst systems, particularly those modified with phosphine ligands, higher temperatures can lead to a decrease in the ratio of linear to branched (l/b) aldehydes.[4] Additionally, side reactions such as alkene isomerization and hydrogenation to alkanes become more prevalent at elevated temperatures.[5]

Q3: What is the primary role of pressure in a hydroformylation reaction?

A3: Pressure plays a multifaceted role. Firstly, it increases the concentration of syngas (H₂ and CO) in the reaction medium, which is necessary for the reaction to proceed.[1] Secondly, the partial pressure of carbon monoxide is crucial for maintaining the stability of many common hydroformylation catalysts, particularly unmodified cobalt carbonyl, preventing its decomposition to inactive cobalt metal.[6] Lastly, pressure, specifically the partial pressure of CO, can significantly influence the regioselectivity of the reaction.[7]

Q4: How does the H₂:CO ratio interact with temperature and pressure?

A4: The ratio of hydrogen to carbon monoxide is a critical parameter that is often optimized in conjunction with temperature and pressure. A 1:1 ratio is a common starting point.[8] Increasing the partial pressure of H₂ can sometimes increase the reaction rate, but it may also lead to an increase in the undesirable side reaction of alkene hydrogenation.[8] Conversely, a high partial pressure of CO can inhibit the reaction rate in some rhodium-phosphine systems, but it can also favor the formation of the linear aldehyde and suppress isomerization.[6][8] Therefore, the optimal H₂:CO ratio is a balance that depends on the desired outcome and the specific catalyst system.

Q5: Can the optimal temperature and pressure change depending on the catalyst (Rhodium vs. Cobalt)?

A5: Absolutely. Rhodium-based catalysts are significantly more active than cobalt catalysts, often by a factor of 100 to 1000.[3] This higher activity allows rhodium-catalyzed reactions to be run at much milder conditions, typically lower temperatures (e.g., 80-120°C) and pressures (e.g., 10-50 atm).[3][9] Cobalt catalysts, while more cost-effective, generally require harsher conditions (e.g., 120-180°C, 100-300 bar) to achieve reasonable reaction rates.[3]

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Conversion

Q: My reaction shows very low conversion of the starting alkene. What are the likely causes related to temperature and pressure?

A: Low conversion is often a result of suboptimal reaction kinetics or catalyst inactivity. Here is a step-by-step troubleshooting workflow:

Workflow for Diagnosing Low Conversion

Caption: Troubleshooting workflow for low conversion.

  • Causality 1: Insufficient Temperature: Hydroformylation, like most chemical reactions, has an activation energy barrier that must be overcome. If the temperature is too low, the kinetic energy of the reactants will be insufficient, leading to a slow reaction rate.

    • Solution: Incrementally increase the reaction temperature in 10°C intervals and monitor the conversion. Be mindful that excessive temperature can lead to side reactions.

  • Causality 2: Insufficient Syngas Pressure: The reaction rate is dependent on the concentration of both H₂ and CO in the liquid phase. Low pressure results in low gas solubility and thus a slower reaction.[8]

    • Solution: Increase the total syngas pressure. This will increase the driving force for the reaction.

  • Causality 3: Catalyst Deactivation: For cobalt carbonyl catalysts, a certain partial pressure of CO is required to maintain the stability of the active HCo(CO)₄ species.[6] If the CO pressure is too low, especially at higher temperatures, the catalyst can decompose to inactive cobalt metal. Rhodium catalysts can also deactivate through various pathways, some of which are temperature-dependent.

    • Solution: Ensure the CO partial pressure is within the recommended range for your catalyst system. For cobalt systems, this may mean increasing the total pressure or adjusting the H₂:CO ratio to favor CO.

Issue 2: Poor Regioselectivity (Undesirable l/b Ratio)

Q: I am getting a mixture of linear and branched aldehydes, but I want to favor the linear (or branched) product. How can I use temperature and pressure to control this?

A: Regioselectivity is a delicate balance of steric and electronic effects, which are influenced by both temperature and pressure.

  • To Favor the Linear (n) Aldehyde:

    • Causality 1: Steric Hindrance: The formation of the linear aldehyde is often favored by bulky ligands that sterically hinder the formation of the branched alkyl-metal intermediate.[10] At higher temperatures, increased molecular motion can sometimes overcome these steric barriers, leading to a decrease in linear selectivity.

      • Solution: Try lowering the reaction temperature. This can enhance the steric influence of the ligands, favoring the formation of the less hindered linear product.

    • Causality 2: CO Partial Pressure: A higher CO partial pressure can favor the formation of the linear aldehyde.[6] The mechanistic explanation is complex, but it is related to the equilibrium between different catalyst-CO species and the relative rates of migratory insertion for the linear and branched alkyl intermediates.

      • Solution: Increase the partial pressure of CO, either by increasing the total syngas pressure or by using a CO-rich syngas mixture (e.g., H₂:CO of 1:1.5 or 1:2).

  • To Favor the Branched (iso) Aldehyde:

    • Causality 1: Electronic Effects and Substrate Type: For certain substrates, like styrene, the branched isomer is electronically favored due to the formation of a stable benzylic intermediate.[1]

      • Solution: In such cases, increasing the temperature may further favor the branched product, although this can come at the cost of side reactions.

    • Causality 2: Low CO Pressure: In some systems, particularly with specific ligands, lower CO pressure can favor the formation of the branched product.[1] This is because the reaction pathway leading to the branched isomer may be less inhibited by CO.

      • Solution: Carefully decrease the CO partial pressure. Be aware that this can risk catalyst instability, especially with cobalt catalysts.

Parameter AdjustmentExpected Effect on l/b RatioRationale
Decrease Temperature IncreaseEnhances steric effects of ligands, favoring the less hindered linear product.
Increase Temperature DecreaseIncreases kinetic energy, potentially overcoming steric barriers; can also promote isomerization.
Increase CO Pressure IncreaseFavors catalyst species that lead to linear products and can suppress isomerization.[6]
Decrease CO Pressure DecreaseMay favor pathways leading to the branched product, but risks catalyst instability.[1]
Issue 3: Formation of Byproducts (Isomerization and Hydrogenation)

Q: I am observing significant amounts of isomerized alkenes and/or alkanes in my product mixture. How can I suppress these side reactions?

A: The formation of these byproducts is often a sign that the reaction conditions are too harsh.

  • Alkene Isomerization:

    • Causality: Alkene isomerization is a common side reaction in hydroformylation, often catalyzed by the same metal-hydride species that is the active catalyst for hydroformylation.[5] Higher temperatures provide the activation energy for this undesired reaction pathway.

    • Solution:

      • Lower the temperature: This is the most direct way to reduce the rate of isomerization.

      • Increase CO partial pressure: A higher concentration of CO can favor the hydroformylation pathway over the isomerization pathway by occupying coordination sites on the metal center.[6]

  • Alkene Hydrogenation:

    • Causality: The H₂ present for the hydroformylation can also directly hydrogenate the alkene to the corresponding alkane. This is particularly problematic at higher temperatures and with a high H₂:CO ratio.

    • Solution:

      • Lower the temperature: Hydrogenation rates are highly temperature-dependent.

      • Adjust the H₂:CO ratio: Decrease the partial pressure of hydrogen by using a syngas mixture with a lower H₂ content (e.g., 1:1 or 1:1.5 H₂:CO).

Section 3: Experimental Protocols

Protocol 1: Systematic Optimization of Temperature and Pressure using a Design of Experiments (DoE) Approach

A Design of Experiments (DoE) approach is highly recommended for efficiently optimizing multiple variables simultaneously.[11] This protocol outlines a 3x3 full factorial design for temperature and pressure.

Objective: To determine the optimal temperature and pressure for maximizing conversion and desired regioselectivity.

Variables:

  • Temperature (T): Low, Medium, High

  • Pressure (P): Low, Medium, High

Methodology:

  • Define Ranges: Based on literature for your catalyst system and substrate, define a reasonable range for temperature and pressure. For a rhodium/phosphine catalyst, you might choose:

    • T: 80°C (Low), 90°C (Medium), 100°C (High)

    • P: 10 bar (Low), 15 bar (Medium), 20 bar (High)

  • Experimental Design: Set up a matrix of 9 experiments covering all combinations of the defined temperature and pressure levels.

ExperimentTemperature (°C)Pressure (bar)
18010
28015
38020
49010
59015
69020
710010
810015
910020
  • Execution:

    • For each experiment, charge a high-pressure reactor with the substrate, solvent, catalyst precursor, and ligand under an inert atmosphere.

    • Seal the reactor, purge with syngas, and then pressurize to the desired pressure with a 1:1 H₂:CO mixture.

    • Heat the reactor to the target temperature while stirring.

    • Run the reaction for a fixed amount of time (e.g., 4 hours).

    • After the reaction, cool the reactor, vent the pressure, and take a sample for analysis.

  • Analysis:

    • Analyze the reaction mixture using Gas Chromatography (GC) or NMR to determine:

      • Conversion of the starting alkene.

      • Yield of the aldehyde products.

      • Ratio of linear to branched aldehydes (l/b ratio).

      • Presence of any byproducts (isomerized alkenes, alkanes).

  • Data Interpretation:

    • Use statistical software to analyze the results of the DoE. This will allow you to determine the individual and interactive effects of temperature and pressure on your key responses (conversion, l/b ratio).

    • Generate response surface plots to visualize the relationship between the variables and the outcomes, helping you to identify the optimal operating window.

Workflow for DoE Optimization

DOE_Workflow A Define Objective (e.g., Maximize Linear Aldehyde) B Select Variables & Ranges (Temperature, Pressure) A->B C Create Experimental Matrix (e.g., 3x3 Factorial Design) B->C D Perform Experiments C->D E Analyze Samples (GC, NMR) D->E F Statistical Analysis (Response Surface Methodology) E->F G Identify Optimal Conditions F->G

Caption: Design of Experiments workflow for optimization.

Protocol 2: Regeneration of Deactivated Cobalt Catalyst

Deactivated cobalt catalysts, often in the form of metallic cobalt deposits, can sometimes be regenerated. This protocol is based on procedures described in the patent literature.[12]

Objective: To regenerate a deactivated cobalt hydroformylation catalyst.

Materials:

  • Deactivated catalyst.

  • Aqueous organic acid solution (e.g., 0.5-5.0 wt% acetic or formic acid).

  • Alcohol solvent (e.g., hexyl alcohol).

  • High-pressure reactor.

  • Syngas (CO/H₂).

Methodology:

  • Catalyst Wash:

    • Place the deactivated catalyst in a high-pressure reactor.

    • Add a mixture of the alcohol solvent and the aqueous organic acid solution.

  • Regeneration Conditions:

    • Seal the reactor and purge with an inert gas.

    • Pressurize the reactor with syngas to a pressure of approximately 20-28 MPa (3000-4000 psig).

    • Heat the reactor to a temperature of 150-160°C.

  • Treatment:

    • Maintain these conditions for a period of 2 to 50 hours, depending on the extent of deactivation. The goal is to convert the inactive cobalt species back into the active hydrido cobalt carbonyl form.

  • Re-introduction:

    • After the treatment, the regenerated catalyst solution can be carefully reintroduced into the hydroformylation process.

Note: This is a general guideline, and the specific conditions may need to be adapted based on the nature of the catalyst and the deactivation process. Always perform such procedures with appropriate safety precautions in a well-ventilated area.

Section 4: Reference Data

The following table provides examples of how temperature and pressure affect the hydroformylation of a common long-chain alkene, 1-dodecene, using a rhodium-based catalyst.

Table 1: Influence of Temperature and Pressure on the Hydroformylation of 1-Dodecene *

Catalyst SystemTemperature (°C)Pressure (bar, H₂/CO = 1)Conversion (%)l/b RatioReference
Rh/Biphephos10010~95~2.4[13]
Rh/Biphephos12010>99~1.9[13]
Rh/Biphephos10020~98~2.8[13]
Rh/2-Naphthyl Phosphite7030High~6[14]
Rh/2-Naphthyl Phosphite9030High~4[14]

*Data is illustrative and sourced from different studies; direct comparison should be made with caution as other reaction parameters may vary.

References

  • Mettler Toledo. "Hydroformylation Process and Applications." Accessed January 24, 2026. [Link]

  • Fablet, P., et al. "Highly (regio)selective hydroformylation of olefins using self-assembling phosphines." Organic & Biomolecular Chemistry, 2024. DOI:10.1039/D4OB00714J
  • "Effect of hydrogen partial pressure on rate of hydroformylation. Reaction conditions." ResearchGate. Accessed January 24, 2026. [Link]

  • Tudor, R., and Ashley, M. "Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I.
  • "The Hydroformylation Reaction." Organic Reactions, 2009. DOI:10.1002/0471264181.or073.01
  • Professor Dave Explains. "Hydroformylation of Alkenes." YouTube, December 5, 2025. [Link]

  • "Low-temperature hydroformylation of ethylene by phosphorous stabilized Rh sites in a one-pot synthesized Rh-(O)-P-MFI zeolite." CORE, 2023.
  • "2. Catalysis Involving CO." Accessed January 24, 2026. [Link]

  • Wikipedia. "Hydroformylation." Accessed January 24, 2026. [Link]

  • "Chemoselectivity and Rate of Hydroformylation Reaction of 1-Dodecene by Rhodium Complex of 2-Naphthyl Monodentate Bulky Phosphite Ligand Catalyst.
  • Hwang, R. "Design of Experiments for Formulation Development." Pharmaceutical Technology, 2005.
  • "Origin of Pressure Effects on Regioselectivity and Enantioselectivity in the Rhodium-Catalyzed Hydroformylation of Styrene with (S,S,S)-BisDiazaphos." Journal of the American Chemical Society, 2000. DOI: 10.1021/ja9943247
  • "Results of hydroformylation case study using different algorithms." ResearchGate. Accessed January 24, 2026. [Link]

  • "US5091599A - Cobalt hydroformylation catalyst recovery in the production of alcohols.
  • "Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite C
  • "Influence of the effective parameters on H2:CO Ratio Of Syngas At Low-Temperature Gasification.
  • "Isomerization–Hydroformylation Tandem Reactions." ACS Catalysis, 2017. DOI: 10.
  • "Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal.
  • "Influence of the Effective Parameters on H2:CO Ratio of Syngas at Low-Temperature Gasification." AIR Unimi. Accessed January 24, 2026. [Link]

  • Mettler Toledo. "Hydroformylation (Oxo Process)." Accessed January 24, 2026. [Link]

  • "Design of experiments methodology to optimize hydrogel for iPSC-NPC culture." PMC, 2021.
  • "Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation." Catalysis Science & Technology, 2022. DOI:10.1039/D2CY00312K
  • "HYDROFORMYLATION OF C3 AND C8 OLEFINS IN HYDROCARBON GAS-EXPANDED SOLVENTS." KU ScholarWorks. Accessed January 24, 2026. [Link]

  • "Operando characterization of rhodium catalyst degradation in hydroformylation." Catalysis Science & Technology, 2023. DOI:10.1039/D2CY01807A
  • "Factors Controlling the Selective Hydroformylation of Internal Alkenes to Linear Aldehydes. 1. The Isomerization Step.
  • "Revisiting the Preparation and Catalytic Performance of a Phosphine-Modified Co(II) Hydroformylation Precatalyst." Journal of the American Chemical Society, 2024.
  • "Design of Experiments (DoE)
  • "Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Comput
  • "Reactivation or regeneration of cobalt preformer catalyst for oxo process.
  • "Kinetics of 1-dodecene hydroformylation in a thermomorphic solvent system using a rhodium-biphephos catalyst.

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Technical Support Center: Stability of 2-Methylundecanal in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methylundecanal. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 2-Methylundecanal in different solvent systems. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for 2-Methylundecanal?

2-Methylundecanal, like other aliphatic aldehydes, is susceptible to degradation through several pathways, primarily oxidation. The aldehyde functional group is readily oxidized to a carboxylic acid, which can impact the odor profile and overall purity of the substance. This process, known as autoxidation, can be initiated by exposure to air (oxygen), light, and elevated temperatures.[1][2]

Key stability concerns include:

  • Oxidation: The most common degradation pathway, leading to the formation of 2-methylundecanoic acid and other oxidative byproducts. This can be accelerated by heat, light, and the presence of metal ions.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially under certain catalytic conditions or upon prolonged storage.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions. Aliphatic aldehydes can absorb UV radiation, leading to electronic excitation and subsequent chemical transformations.

In which common laboratory solvents is 2-Methylundecanal soluble and stable?

2-Methylundecanal is a colorless to pale yellow liquid that is soluble in many organic solvents.[3][4] Its stability, however, can vary significantly depending on the solvent's properties.

SolventSolubilityGeneral Stability Considerations
Ethanol Soluble[3]Generally a good solvent for short-term use. However, the presence of trace impurities or exposure to air can still lead to oxidation. The degradation kinetics of substances in ethanol can be influenced by factors like temperature and the presence of air.[5]
Propylene Glycol Soluble[6]Similar to ethanol, it is a suitable solvent for many applications. Purity of the solvent is crucial to prevent initiation of degradation.
Mineral Oil (Paraffin Oil) Soluble[6]Being a non-polar, inert solvent, mineral oil can offer better protection against oxidative degradation compared to polar protic solvents, especially if the solution is protected from excessive air exposure.
Fixed Oils (e.g., vegetable oils) Soluble[6]The stability in fixed oils can be variable and depends on the composition of the oil itself. Some oils may contain pro-oxidants or antioxidants that can affect the stability of the aldehyde.
Glycerin Insoluble[6]Due to its high polarity and extensive hydrogen bonding network, 2-Methylundecanal is insoluble in glycerin.

Note: The information on stability is based on general chemical principles of aldehydes. It is always recommended to perform a stability study for your specific formulation and storage conditions.

How can I prevent the degradation of 2-Methylundecanal in my formulations?

Preventing degradation is crucial for maintaining the quality and efficacy of your product. Here are some key strategies:

  • Inert Atmosphere: Store solutions of 2-Methylundecanal under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[7] This is a critical step in preventing autoxidation.

  • Light Protection: Use amber glass vials or other light-blocking containers to protect the solution from UV radiation and visible light, which can catalyze degradation.[7]

  • Temperature Control: Store solutions at cool, controlled temperatures as recommended.[7] Avoid exposure to high temperatures, which can accelerate oxidative processes.

  • Use of Antioxidants: The addition of antioxidants can significantly inhibit the oxidation of aldehydes. Common choices for non-polar to semi-polar systems include:

    • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective in preventing autoxidation.[2]

    • Tocopherol (Vitamin E): A natural antioxidant that can be effective, though its performance can be influenced by the solvent system.[8][9]

    • Combination of Antioxidants: In some cases, a synergistic effect can be observed when using a combination of antioxidants, such as BHT and tocopherol.[8][10] The effectiveness of such combinations can be highly dependent on the solvent polarity.[8]

  • Solvent Purity: Use high-purity solvents to avoid contaminants that could act as catalysts for degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in Odor Profile (e.g., rancid or acidic notes) Oxidation of 2-Methylundecanal to 2-methylundecanoic acid and other volatile byproducts.1. Confirm degradation using GC-MS analysis to identify the presence of the carboxylic acid and other oxidation products. 2. Review storage conditions: ensure protection from air and light. 3. Consider adding an appropriate antioxidant (e.g., BHT) to the formulation.
Appearance of Cloudiness or Precipitation in Solution Polymerization of the aldehyde or formation of insoluble degradation products.1. Analyze the precipitate if possible. 2. Evaluate the storage temperature; elevated temperatures can promote polymerization. 3. Ensure the solvent used is of high purity and was dry.
Decrease in Potency or Active Concentration Over Time Degradation of 2-Methylundecanal.1. Perform a stability study under controlled conditions to determine the degradation rate. 2. Implement preventative measures such as inert atmosphere, light protection, and the use of antioxidants. 3. Re-evaluate the choice of solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Methylundecanal

A forced degradation study is essential for understanding the degradation pathways and developing a stability-indicating analytical method.[11][12]

Objective: To identify potential degradation products of 2-Methylundecanal under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Methylundecanal (e.g., 1 mg/mL) in the solvent of interest (e.g., ethanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the stock solution to 80°C for 48 hours in the dark.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as GC-MS or a stability-indicating HPLC method.

Expected Outcome: Identification of major degradation products, which will inform the development of a stability-indicating analytical method. The primary expected degradation product from oxidation is 2-methylundecanoic acid.

Protocol 2: Development of a Stability-Indicating GC-MS Method

A stability-indicating method is crucial for accurately quantifying the active ingredient in the presence of its degradation products.[13][14]

Objective: To develop a GC-MS method capable of separating and quantifying 2-Methylundecanal from its potential degradation products.

Methodology:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection: Splitless injection of 1 µL of the sample.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15] The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the peak for 2-Methylundecanal is well-resolved from any degradation product peaks.

Visualizations

Degradation Pathway of 2-Methylundecanal

2-Methylundecanal 2-Methylundecanal Oxidation (O2, heat, light) Oxidation (O2, heat, light) 2-Methylundecanal->Oxidation (O2, heat, light) 2-Methylundecanoic Acid 2-Methylundecanoic Acid Oxidation (O2, heat, light)->2-Methylundecanoic Acid caption Primary oxidative degradation pathway.

Caption: Primary oxidative degradation pathway.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 2-Methylundecanal Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Heat Thermal Stress Stock_Solution->Heat Light Photostability Stock_Solution->Light Analytical_Method Stability-Indicating GC-MS or HPLC Method Acid->Analytical_Method Base->Analytical_Method Oxidation->Analytical_Method Heat->Analytical_Method Light->Analytical_Method Data_Analysis Quantify Degradation & Identify Products Analytical_Method->Data_Analysis caption Workflow for stability assessment.

Caption: Workflow for stability assessment.

References

  • PubChem. 2-Methylundecanal. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Methylundecanal. [Link]

  • The Good Scents Company. 2-methyl undecanal (aldehyde C-12 mna). [Link]

  • MySkinRecipes. 2-methyl Undecanal (aldehyde C-12 Mna). [Link]

  • Foreverest Resources Ltd. 2-Methylundecanal (CAS 110-41-8). [Link]

  • Perflavory. 2-methyl undecanal (aldehyde C-12 mna), 110-41-8. [Link]

  • PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. Kinetics of ethanol degradation in forensic blood samples. [Link]

  • Beilstein Journal of Organic Chemistry. Aldehydes as powerful initiators for photochemical transformations. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. [Link]

  • ResearchGate. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. [Link]

  • MDPI. Experimental and Kinetic Modelling Study of the Heterogeneous Catalytic Conversion of Bioethanol into n-Butanol Using MgO–Al2O3 Mixed Oxide Catalyst. [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Center for Biotechnology Information. Kinetic and Products Study of the Atmospheric Degradation of trans-2-Hexenal with Cl Atoms. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]

  • ResearchGate. Stability-indicating HPLC method optimization using quality. [Link]

  • ScienceDirect. Forced degradation and impurity profiling. [Link]

  • PubMed. Cinnamyl Alcohol Oxidizes Rapidly Upon Air Exposure. [Link]

  • PubMed. Protective effect of butylated hydroxytoluene on sperm function in human spermatozoa cryopreserved by vitrification technique. [Link]

  • PubMed. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. [Link]

  • ResearchGate. Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. [Link]

  • National Center for Biotechnology Information. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage. [Link]

  • MDPI. Assessment of Lipid Peroxidation Products in Adult Formulas: GC-MS Determination of Carbonyl and Volatile Compounds Under Different Storage Conditions. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Hydrogenation of 2-Methyleneundecanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving challenges in the catalytic hydrogenation of 2-methyleneundecanal. This guide is designed for researchers, scientists, and professionals in drug development who are encountering lower-than-expected yields in their experiments. Here, we move beyond simple procedural lists to delve into the causality behind common experimental pitfalls, offering field-proven insights to enhance your reaction outcomes.

The hydrogenation of α,β-unsaturated aldehydes like 2-methyleneundecanal is a nuanced process where selectivity and yield are highly sensitive to a multitude of factors. The primary goal is typically the selective reduction of the carbon-carbon double bond to yield 2-methylundecanal, or the complete saturation to 2-methylundecanol. Low yields can stem from a variety of issues, ranging from catalyst inefficiency to substrate impurities and suboptimal reaction conditions. This guide provides a structured, question-and-answer approach to systematically diagnose and resolve these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction has stalled, or the conversion of 2-methyleneundecanal is very low. What are the most common initial checks I should perform?

Low or no conversion is a frequent issue that can often be resolved by verifying the fundamental reaction parameters. Before delving into more complex possibilities, a systematic check of the basics is crucial.

Answer:

When faced with a stalled reaction, begin with a methodical assessment of your experimental setup and reagents. The cause is often a simple oversight that is easily corrected.

Initial Troubleshooting Checklist:

  • Hydrogen Gas Supply: Ensure an adequate and uninterrupted supply of high-purity hydrogen gas. Check for leaks in your system, and verify that the pressure regulator is functioning correctly.

  • Catalyst Activity: The catalyst is the heart of your reaction.

    • Proper Handling: Heterogeneous catalysts, particularly those based on palladium and platinum, can be pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation and deactivation.

    • Storage: Confirm that the catalyst has been stored under appropriate conditions, away from air and moisture.

    • Age and Batch: If the catalyst is old or from a previously opened container, its activity may be compromised. Consider using a fresh batch of catalyst.

  • Reaction Temperature and Pressure: These are critical parameters that directly influence reaction kinetics.

    • Verify that your heating and stirring apparatus are functioning correctly and that the set temperature is being maintained within the reaction vessel.

    • Cross-reference your reaction conditions with established protocols for similar α,β-unsaturated aldehyde hydrogenations. While room temperature can be sufficient for some systems, others may require elevated temperatures to achieve reasonable reaction rates[1][2].

  • Solvent Purity: The choice and purity of your solvent are paramount.

    • Ensure the solvent is of an appropriate grade and is free from impurities that can act as catalyst poisons (e.g., sulfur or nitrogen compounds).

    • The solvent should be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.

Question 2: I am observing the formation of multiple products, leading to a low yield of my desired product, 2-methylundecanal. How can I improve the selectivity?

The selective hydrogenation of the C=C bond in the presence of a C=O bond in α,β-unsaturated aldehydes is a well-known challenge.[3] The formation of various side products is a clear indication of a lack of selectivity in your catalytic system.

Answer:

Achieving high selectivity in the hydrogenation of 2-methyleneundecanal requires careful selection of the catalyst and optimization of reaction conditions. The primary competing reactions are the hydrogenation of the aldehyde group to form 2-methyleneundecanol and the subsequent hydrogenation of this unsaturated alcohol to the fully saturated 2-methylundecanol.

Strategies to Enhance Selectivity:

  • Catalyst Selection: The choice of metal and support plays a pivotal role in directing the selectivity.

    • Palladium (Pd)-based catalysts are generally preferred for the selective hydrogenation of C=C bonds.[4]

    • Platinum (Pt), Ruthenium (Ru), and Osmium (Os) catalysts can also be effective but may require more careful optimization of reaction conditions to avoid over-hydrogenation.[5]

    • Bimetallic catalysts can offer enhanced selectivity by modifying the electronic properties of the active sites.[3]

  • Reaction Conditions:

    • Temperature and Pressure: Lower temperatures and pressures generally favor the hydrogenation of the C=C bond over the C=O bond.[1] Experiment with a range of conditions to find the optimal balance for your specific substrate and catalyst.

    • Solvent: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface and, consequently, the selectivity. Protic solvents like ethanol or isopropanol are commonly used.

Potential Reaction Pathways for 2-Methyleneundecanal Hydrogenation

Hydrogenation Pathways 2-Methyleneundecanal 2-Methyleneundecanal 2-Methylundecanal 2-Methylundecanal 2-Methyleneundecanal->2-Methylundecanal H2, Catalyst (Selective C=C reduction) 2-Methyleneundecanol 2-Methyleneundecanol 2-Methyleneundecanal->2-Methyleneundecanol H2, Catalyst (Selective C=O reduction) 2-Methylundecanol 2-Methylundecanol 2-Methylundecanal->2-Methylundecanol H2, Catalyst 2-Methyleneundecanol->2-Methylundecanol H2, Catalyst

Caption: Possible hydrogenation pathways for 2-methyleneundecanal.

Question 3: My reaction starts well but then slows down or stops completely before reaching full conversion. What could be causing this catalyst deactivation?

Catalyst deactivation is a significant issue in industrial and laboratory-scale hydrogenations, leading to premature reaction arrest and low yields.[6][7] Understanding the potential causes is the first step toward mitigation.

Answer:

The premature deactivation of the catalyst can be attributed to several factors, broadly categorized as poisoning, fouling, and changes to the catalyst structure itself.

Common Causes of Catalyst Deactivation:

Deactivation MechanismDescriptionPotential Mitigation Strategies
Poisoning Strong chemisorption of impurities onto the active sites of the catalyst, blocking access to the reactants. Common poisons include compounds containing sulfur, nitrogen, and halogens.- Use high-purity starting materials and solvents.- Purify the 2-methyleneundecanal before use (e.g., by distillation or chromatography).- Employ a guard bed of a scavenger material to remove impurities from the hydrogen stream.
Fouling/Coking Deposition of carbonaceous materials or heavy byproducts on the catalyst surface and within its pores, leading to physical blockage of the active sites.[6][8]- Optimize reaction temperature to minimize side reactions that lead to coke formation.- Consider a different solvent that better solubilizes any polymeric byproducts.
Sintering Agglomeration of metal nanoparticles on the catalyst support at elevated temperatures, resulting in a loss of active surface area.- Operate at the lowest effective temperature.- Choose a catalyst with a support that has strong metal-support interactions to inhibit particle migration.
Leaching Dissolution of the active metal from the support into the reaction medium, which is more common in liquid-phase reactions with certain solvents or additives.- Select a catalyst with a robust support material.- Ensure the pH of the reaction medium is not overly acidic or basic, which can promote metal leaching.

Experimental Protocol for Catalyst Poisoning Test:

To determine if impurities in your substrate are poisoning the catalyst, you can perform the following experiment:

  • Run the hydrogenation reaction as usual and observe the point at which deactivation occurs.

  • Carefully filter the catalyst from the reaction mixture under an inert atmosphere.

  • Add a fresh batch of catalyst to the filtrate.

  • Resume the reaction under the same conditions.

If the reaction proceeds, it is a strong indication that the initial batch of catalyst was deactivated. If the reaction does not restart, it suggests the presence of a soluble poison in the reaction mixture.

Question 4: How can I effectively monitor the progress of my reaction and analyze the product mixture to diagnose yield issues?

Accurate monitoring of reaction progress and detailed analysis of the product distribution are critical for effective troubleshooting.[9] Without this data, it is difficult to determine the root cause of low yields.

Answer:

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose. It allows for the separation, identification, and quantification of the starting material, desired product, and any byproducts.

Step-by-Step Workflow for Reaction Monitoring and Analysis using GC-MS:

  • Sample Preparation:

    • At regular intervals (e.g., every 30-60 minutes), carefully extract a small aliquot of the reaction mixture using a syringe.

    • Quench the reaction in the aliquot immediately to prevent further conversion. This can be done by diluting it in a cold solvent and filtering out the catalyst.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Develop a suitable temperature program for the GC oven to achieve good separation of all components.

    • The mass spectrometer will provide fragmentation patterns that can be used to identify each component by comparing them to a spectral library or known standards.

  • Data Interpretation:

    • By integrating the peak areas of the different components in the chromatogram, you can determine their relative concentrations and track the progress of the reaction over time.

    • This will allow you to identify at what point the reaction slows or stops and which byproducts are being formed.

Workflow for GC-MS Analysis of Hydrogenation Reaction

GCMS_Workflow cluster_0 Reaction Monitoring cluster_1 Analysis Reaction_Vessel Hydrogenation Reaction Sampling Aliquot Sampling Reaction_Vessel->Sampling Quenching Quenching & Filtration Sampling->Quenching GC_MS GC-MS Injection Quenching->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Interpretation Detection->Data_Analysis Troubleshooting Troubleshooting Data_Analysis->Troubleshooting Identify Issues

Caption: A typical workflow for monitoring a hydrogenation reaction using GC-MS.

By implementing these structured troubleshooting strategies, you will be better equipped to diagnose and resolve the underlying causes of low yields in the hydrogenation of 2-methyleneundecanal, leading to more efficient and successful experimental outcomes.

References

  • Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. ACS Sustainable Chemistry & Engineering.
  • Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review.
  • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsatur
  • Hydrogenation of 2-ethyl-hexen-2-al on Ni/Al2O3 catalysts.
  • Hydrogenation and Hydrodeoxygenation of 2-methyl-2-pentenal on supported metal catalysts.
  • Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. RSC Publishing. [Link]

  • US3655777A - Hydrogenation of unsaturated aldehydes to unsaturated alcohols.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). ResearchGate. [Link]

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Technical Support Center: Minimizing Emulsion Formation During Aqueous Extraction of Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet challenging issue in synthetic chemistry: the formation of emulsions during the aqueous extraction of aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter this problem in their daily laboratory work. Here, we will delve into the underlying causes of emulsion formation, provide robust troubleshooting strategies in a direct question-and-answer format, and offer preventative measures to streamline your workflow and enhance product purity.

Understanding the Problem: Why Do Emulsions Form with Aldehydes?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] This stability is often imparted by surfactant-like molecules that reduce the interfacial tension between the two phases.[2] During the aqueous extraction of aldehydes, several factors can contribute to the formation of a persistent emulsion, complicating phase separation and leading to product loss.

Aldehydes themselves, particularly those with longer carbon chains, can exhibit some amphiphilic character. However, the more significant contributors to emulsion formation are often impurities or byproducts present in the reaction mixture. These can include unreacted starting materials, surfactants, or even products from side reactions that act as emulsifying agents.[2] The vigorous shaking or mixing during extraction provides the energy to disperse one liquid phase into the other as fine droplets, which are then stabilized by these emulsifying agents, creating a cloudy or milky layer between the organic and aqueous phases.[1][3]

Key Destabilization Mechanisms

Emulsions are thermodynamically unstable and will eventually separate. However, this process can be impractically slow. The primary mechanisms by which emulsions break are:

  • Creaming/Sedimentation: Droplets of the dispersed phase move to the top or bottom of the continuous phase due to density differences.[4]

  • Flocculation: Droplets clump together without merging.[4]

  • Coalescence: Droplets merge to form larger droplets, eventually leading to phase separation.[4]

  • Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger droplets.[4]

Our goal in breaking an emulsion is to accelerate these natural separation processes.

Troubleshooting Guide: Frequently Asked Questions

This section provides direct answers and actionable protocols for common issues encountered during the aqueous extraction of aldehydes.

Question 1: I've formed a thick, stable emulsion during the aqueous wash of my aldehyde-containing organic layer. How can I break it?

Answer: This is a very common issue. Here is a systematic approach to breaking the emulsion, starting with the simplest and least disruptive methods.

Method 1: The "Salting Out" Approach

The addition of a saturated aqueous solution of sodium chloride (brine) is often the most effective first step.[2]

Causality: Adding brine increases the ionic strength of the aqueous phase.[1] This makes it more difficult for the organic components, including the emulsifying agents, to remain dissolved in the aqueous layer, forcing them into the organic phase and destabilizing the emulsion.[2]

Protocol:

  • Add a volume of saturated brine solution to the separatory funnel, typically 10-20% of the total volume of the emulsion.

  • Gently rock or swirl the funnel. Avoid vigorous shaking, as this can sometimes worsen the emulsion.[2]

  • Allow the mixture to stand and observe if the layers begin to separate. This may take several minutes.

  • If separation is slow, you can gently stir the emulsion layer with a glass rod.[3]

Method 2: Centrifugation

For smaller scale reactions, centrifugation can be a highly effective mechanical method to break emulsions.[1]

Causality: The high centrifugal force accelerates the coalescence of the dispersed droplets, forcing them to merge and separate into distinct layers.[5]

Protocol:

  • Transfer the emulsion to centrifuge tubes.

  • Balance the tubes in the centrifuge.

  • Centrifuge at a moderate to high speed (e.g., 3000-5000 rpm) for 5-15 minutes.

  • Carefully remove the tubes and observe the phase separation. The layers can then be separated by decanting or using a pipette.

Method 3: Filtration

Passing the emulsion through a filter medium can sometimes physically break it apart.

Causality: The filter medium provides a surface that can help to coalesce the dispersed droplets.

Protocol:

  • Place a plug of glass wool or a pad of Celite® in a powder funnel.[1]

  • Pour the emulsion through the filter medium into a clean receiving flask.

  • The filtrate should show improved phase separation. This method can also be combined with the addition of a drying agent like anhydrous sodium sulfate to the filter bed to help break the emulsion by removing water.[6]

Question 2: My aldehyde is sensitive to basic conditions, and I'm worried about side reactions like aldol condensation. Are there pH-neutral methods to break the emulsion?

Answer: Absolutely. The methods described above (salting out, centrifugation, and filtration) are all pH-neutral. Additionally, you can consider the following:

Solvent Addition

Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[1]

Causality: Changing the solvent composition can decrease the solubility of the emulsifying agent in one of the phases, leading to its separation and the breakdown of the emulsion.

Protocol:

  • Add a small volume (5-10% of the organic phase volume) of a solvent like diethyl ether or tert-butyl methyl ether (MTBE) to the separatory funnel.

  • Gently swirl and allow to stand.

Question 3: I am performing a bisulfite extraction to purify my aldehyde, and a solid has formed at the interface. What is this, and what should I do?

Answer: The reaction of an aldehyde with sodium bisulfite forms a charged adduct that is typically soluble in the aqueous phase.[7][8] However, for some aldehydes, particularly non-polar ones, the bisulfite adduct may be insoluble in both the organic and aqueous layers, precipitating as a solid at the interface.[8]

Protocol for Handling Insoluble Adducts:

  • Filter the entire mixture through a pad of Celite® to collect the solid bisulfite adduct.[8]

  • Separate the layers of the filtrate.

  • The aldehyde can be recovered from the solid adduct by suspending it in water, adding an organic solvent, and then adding a base (e.g., sodium hydroxide) to reverse the reaction.[8] The liberated aldehyde will then be extracted into the organic layer.[8]

Preventative Measures: Avoiding Emulsion Formation

Preventing an emulsion is always preferable to breaking one.[1] Here are some proactive strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel.[2] This reduces the energy input that creates fine droplets.

  • Pre-emptive Salting Out: If you anticipate emulsion formation based on the nature of your reaction mixture, add brine to the aqueous wash solution from the beginning.[6]

  • Temperature Control: Sometimes, gentle warming or cooling can help prevent or break an emulsion by changing the viscosity and solubility properties of the phases.[9] However, be cautious with heating to avoid decomposition of your product.[9]

  • Solid-Phase Extraction (SPE): In some cases, switching from liquid-liquid extraction to solid-phase extraction can completely eliminate the problem of emulsion formation.[1]

Summary of Troubleshooting Techniques

TechniquePrinciple of ActionBest For
Salting Out (Brine Wash) Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[1][2]General purpose, often the first method to try.
Centrifugation Mechanically forces coalescence of dispersed droplets through high g-forces.[1][5]Small to medium scale, highly effective for stubborn emulsions.
Filtration (Glass Wool/Celite®) Provides a surface for droplet coalescence and can physically disrupt the emulsion.[1]When solid particulates are also present or as a simple physical method.
Solvent Addition Alters the polarity of the organic phase to decrease the solubility of the emulsifying agent.[1]When salting out is ineffective.
pH Adjustment Modifies the charge of acidic or basic emulsifying agents, increasing their solubility in one phase.[3][6]When the target molecule is stable to pH changes.

Experimental Workflow Diagrams

Standard Troubleshooting Workflow

G start Emulsion Formed brine Add Saturated Brine & Gently Swirl start->brine stand Allow to Stand (5-15 min) brine->stand separated1 Phases Separated? stand->separated1 centrifuge Centrifuge (3000-5000 rpm) separated1->centrifuge No end Separate Layers separated1->end Yes separated2 Phases Separated? centrifuge->separated2 filter Filter through Celite®/Glass Wool separated2->filter No separated2->end Yes filter->end

Caption: Decision workflow for breaking an emulsion.

Bisulfite Extraction Troubleshooting

G start Bisulfite Extraction add_bisulfite Add Saturated NaHSO3 start->add_bisulfite mix Mix and Add Organic Solvent add_bisulfite->mix observe Observe Interface mix->observe clean_sep Clean Separation observe->clean_sep Yes solid_ppt Solid Precipitate at Interface observe->solid_ppt No end Purified Product clean_sep->end filter Filter through Celite® to Isolate Adduct solid_ppt->filter separate_filtrate Separate Filtrate Layers filter->separate_filtrate recover_aldehyde Recover Aldehyde from Solid Adduct (Basify & Extract) filter->recover_aldehyde separate_filtrate->end recover_aldehyde->end

Caption: Troubleshooting solid formation in bisulfite extractions.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Chemistry Chamber. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • LCGC International. (2014, November 1). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57278. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Separations. (2013, June 10). Aldehydes in water: Simultaneous derivatisation and extraction in green process. [Link]

  • Dolphin Centrifuges. Waste Oil Emulsion Breaking with an Industrial Centrifuge. [Link]

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Technical Support Center: Gas Chromatography of Aldehydes - Stationary Phase Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful separation of aldehydes. Aldehydes are a critical class of compounds, but their analysis can be challenging due to their inherent reactivity and polarity. This resource will equip you with the knowledge to select the appropriate stationary phase and troubleshoot common issues encountered during their analysis.

The Challenge of Aldehyde Analysis by GC

Aldehydes are prone to a variety of issues in a GC system. Their polar nature and reactive carbonyl group can lead to interactions with active sites within the GC flow path, resulting in poor peak shape, decreased response, and inaccurate quantification.[1][2] Common problems include peak tailing, ghost peaks, and even sample degradation.[3][4] Therefore, careful consideration of the entire analytical method, starting with the selection of the correct stationary phase, is paramount for achieving robust and reliable results.

Selecting the Optimal Stationary Phase for Aldehyde Separation

The choice of stationary phase is the most critical factor in developing a successful GC method for aldehydes.[5][6] The principle of "like dissolves like" is a good starting point; the polarity of the stationary phase should ideally match the polarity of the analytes.[6]

The Role of Polarity
  • Non-polar stationary phases , such as those based on 100% dimethylpolysiloxane (e.g., DB-1, HP-1), separate analytes primarily based on their boiling points.[7] While useful for general screening, they may not provide sufficient selectivity for complex mixtures of aldehydes or for resolving aldehydes from other compounds with similar boiling points.

  • Polar stationary phases are generally more suitable for aldehyde analysis.[7] These phases interact with the polar carbonyl group of the aldehydes, leading to better retention and selectivity. Polyethylene glycol (PEG) phases, often referred to as WAX columns, are a popular choice for separating compounds with hydrogen bonding capabilities, such as aldehydes and alcohols.[7]

Decision-Making Workflow for Stationary Phase Selection

The following diagram illustrates a logical workflow for selecting an appropriate stationary phase for your aldehyde analysis.

G cluster_0 Analyte & Matrix Characterization cluster_1 Initial Stationary Phase Selection cluster_2 Method Development & Optimization cluster_3 Troubleshooting A Identify Aldehydes of Interest (e.g., volatility, polarity) C Are the aldehydes the primary analytes and is high resolution required? A->C B Assess Sample Matrix (e.g., clean standard, complex mixture) B->C D Consider a mid-polarity phase (e.g., 5% Phenyl Methylpolysiloxane) C->D No E Select a polar Polyethylene Glycol (WAX) phase C->E Yes F Optimize temperature program and flow rate D->F E->F G Evaluate peak shape and resolution F->G H Peak tailing or poor resolution? G->H I Consider derivatization or a more inert column H->I Yes J Method Validation H->J No I->F

Caption: Decision workflow for GC stationary phase selection for aldehyde analysis.

Common Stationary Phases for Aldehyde Analysis
Stationary Phase TypePolarityCommon Trade NamesRecommended ForKey Considerations
5% Phenyl MethylpolysiloxaneLow to MidDB-5, HP-5ms, Rxi-5msGeneral purpose screening, analysis of less polar aldehydes.Good thermal stability, but may not provide optimal resolution for highly polar aldehydes.
35% Phenyl MethylpolysiloxaneMidDB-35, HP-35Aldehydes in moderately complex matrices.Offers a good balance of polarity and thermal stability.
Polyethylene Glycol (PEG)HighDB-WAX, HP-INNOWax, StabilwaxSeparation of polar compounds like aldehydes and alcohols.[7]Excellent selectivity for aldehydes, but lower thermal stability compared to polysiloxane phases. Susceptible to damage from oxygen and water.
Acid-Modified PEGHighCAM, FFAPAnalysis of acidic compounds and aldehydes.Provides good peak shape for acidic analytes that might tail on standard WAX columns.

Troubleshooting Guide for Aldehyde Analysis

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My aldehyde peaks are tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for polar analytes like aldehydes is a common problem and often points to active sites within the GC system.[1][8] These active sites can be exposed silanol groups on the surface of the inlet liner, column, or even metal surfaces in the flow path.[2]

Troubleshooting Steps:

  • Isolate the Problem: Inject a non-polar compound like a hydrocarbon. If the hydrocarbon peak also tails, the issue is likely a physical problem in the flow path (e.g., poor column installation, leak).[1][9] If only the aldehyde peaks tail, the problem is chemical activity.[1][8]

  • Inlet Maintenance: The inlet is a primary source of activity.

    • Replace the Inlet Liner: Use a new, deactivated liner.[2] Consider liners with glass wool, as this can help trap non-volatile residues, but ensure the wool itself is deactivated.[4][10]

    • Check the Septum: A cored or worn septum can release particles into the liner. Replace it if necessary.

  • Column Maintenance:

    • Condition the Column: If the column has been sitting unused, reconditioning it according to the manufacturer's instructions can help remove contaminants and restore performance.

    • Trim the Column: If the front end of the column is contaminated with non-volatile residues, trimming 10-15 cm from the inlet side can often resolve the issue.[2]

  • Consider Derivatization: If the above steps do not resolve the issue, derivatization of the aldehydes can be a powerful solution. This involves chemically modifying the aldehyde to a less polar, more stable compound.[11][12] Common derivatizing agents for aldehydes include PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) and cysteamine.[13][14]

Q2: I am seeing ghost peaks in my chromatogram after injecting an aldehyde standard. What could be the cause?

A2: Ghost peaks are peaks that appear in a blank run after a sample injection. They are often caused by carryover from a previous injection or contamination in the system.

Troubleshooting Steps:

  • Identify the Source:

    • Injector Carryover: The high reactivity of aldehydes can cause them to adsorb to surfaces in the inlet and then slowly desorb in subsequent runs. Cleaning the injector and replacing the liner and septum are the first steps.

    • Syringe Contamination: Ensure your syringe is thoroughly cleaned between injections, especially when working with concentrated standards.

    • Contaminated Carrier Gas or Gas Lines: While less common, impurities in the carrier gas or contaminated gas lines can be a source of ghost peaks. Ensure high-purity gases and consider using in-line traps.[4]

  • Bake Out the System: A system bake-out at a high temperature (below the column's maximum temperature limit) can help to remove contaminants from the column and detector.

Q3: The response for my low-concentration aldehyde standards is inconsistent and often lower than expected. Why is this happening?

A3: Poor reproducibility and loss of response for low-concentration active analytes like aldehydes are often due to irreversible adsorption onto active sites in the GC system.[10]

Troubleshooting Steps:

  • Enhance System Inertness:

    • Use Ultra Inert Components: Whenever possible, use "inert" or "deactivated" liners, columns, and even press-tight connectors. These components have specially treated surfaces to minimize interactions with active compounds.

    • Check for Leaks: Small leaks can introduce oxygen into the system, which can degrade the stationary phase and create active sites.[8] Perform a leak check on your system.

  • Sample and Standard Preparation:

    • Solvent Choice: Ensure your aldehydes are stable in the chosen solvent. Some aldehydes can degrade or polymerize over time, especially in certain solvents.[15] Storing standards at low temperatures can help to prolong their shelf life.[15]

    • Matrix Effects: If you are analyzing aldehydes in a complex matrix, other components in the matrix can interact with the aldehydes or the GC system, affecting their response. Consider matrix-matched standards for calibration.

  • Derivatization: As mentioned previously, derivatization can significantly improve the stability and response of aldehydes, especially at low concentrations.[14][16]

Frequently Asked Questions (FAQs)

Q: Can I analyze formaldehyde by GC?

A: Formaldehyde is a very volatile and reactive aldehyde, making its direct analysis by GC challenging. While some specialized methods exist using specific detectors like a Barrier Discharge Ionization Detector (BID), it is often analyzed after derivatization.[11] Derivatization to a less volatile and more stable compound is the most common approach for reliable quantification of formaldehyde.

Q: How often should I replace my inlet liner when analyzing aldehydes?

A: The frequency of liner replacement depends on the cleanliness of your samples and the number of injections. For aldehyde analysis, it is good practice to replace the liner regularly, perhaps every 50-100 injections, or sooner if you notice a decline in peak shape or response.

Q: What is the best injection technique for aldehydes?

A: The optimal injection technique depends on the concentration of your analytes and the sample matrix. For trace analysis, a splitless injection is often preferred to maximize the amount of sample transferred to the column. However, the longer residence time in the hot inlet during a splitless injection can increase the risk of analyte degradation.[4] A pulsed splitless injection can help to transfer the analytes to the column more quickly, minimizing their time in the inlet.[4] For higher concentration samples, a split injection is suitable.

Q: My WAX column is showing a high baseline bleed. What can I do?

A: High column bleed can be caused by several factors, including operating the column above its maximum temperature limit, oxygen in the carrier gas, or chemical damage to the stationary phase.[4][8]

  • Ensure your oven temperature does not exceed the manufacturer's recommended maximum for the column.

  • Check for leaks in your system to prevent oxygen from entering.

  • If the bleed is severe, the column may be permanently damaged and need to be replaced.

By understanding the unique challenges of aldehyde analysis and implementing the strategies outlined in this guide, you can develop robust and reliable GC methods for accurate quantification of these important compounds.

References

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2000). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 46(5), 345-352. Retrieved from [Link]

  • LCGC International. (2023, March 6). GC Column Killers!. Chromatography Online. Retrieved from [Link]

  • Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). Tips on Making your GC System and Analysis more Robust. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]

  • Chromatography Forum. (2006, August 2). aldehydes by GC. Retrieved from [Link]

  • Miyake, T., & Shibamoto, T. (1993). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture, 44(2), 196-200. Retrieved from [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Agilent. (n.d.). Agilent J&W GC Column Selection Guide. Postnova Analytics. Retrieved from [Link]

  • ResearchGate. (2016, September 11). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 339-379). Elsevier. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Olfactory Analysis of 2-Methylundecanal Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance and flavor chemistry, chirality plays a pivotal role, often dictating the specific sensory perception of a molecule. Enantiomers, non-superimposable mirror-image isomers, can elicit vastly different olfactory responses. However, some chiral molecules present a greater challenge to our sensory systems, exhibiting only subtle differences between their stereoisomers. 2-Methylundecanal, a key aldehydic component in many iconic fragrances, is a prime example of this phenomenon. This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of 2-Methylundecanal, delving into their known olfactory profiles and presenting the rigorous experimental methodologies required to discern their subtle yet significant differences.

The Olfactory Landscape of 2-Methylundecanal

Racemic 2-Methylundecanal is renowned for its complex and powerful odor profile. It is generally described as having herbaceous, orange, and ambergris-like notes.[1] At high dilutions, it can also present nuances of honey and nuts.[1] This multifaceted aroma has made it a staple in perfumery, lending a unique freshness and warmth to compositions.

While the racemic mixture is well-characterized, the individual contributions of its enantiomers are more nuanced. Expert evaluations by professional perfumers have indicated that there is only a slight difference in both the odor quality and intensity between the (R)- and (S)-forms.[1] This subtlety makes the comparative analysis of 2-Methylundecanal enantiomers a compelling case study for the application of advanced sensory and analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Methylundecanal is essential for its analysis. These properties influence its volatility and interaction with analytical instrumentation and sensory receptors.

PropertyValueSource
Molecular FormulaC₁₂H₂₄O[2]
Molar Mass184.32 g/mol [2]
AppearanceColorless to pale yellow liquid[3]
Boiling Point171 °C at 760 mmHg[3]
Refractive Index (n20/D)1.432[1]
SolubilitySoluble in alcohol and fixed oils; insoluble in water.[2][3]

Comparative Odor Profile of 2-Methylundecanal Enantiomers

Although detailed, quantitative descriptive analysis data for the individual enantiomers is not widely published, qualitative descriptions from perfumery literature and suppliers provide a starting point for comparison. The challenge for the researcher is to move beyond these generalities to quantifiable data.

EnantiomerReported Odor Descriptors
(R)-2-Methylundecanal Generally perceived as contributing to the core aldehydic, waxy, and slightly metallic character of the racemate.
(S)-2-Methylundecanal Often described as possessing a slightly more pronounced citrus and floral nuance compared to the (R)-enantiomer.

It is crucial to emphasize that these descriptions are qualitative and may vary between individuals. Rigorous, controlled sensory testing is necessary to validate and quantify these subtle differences.

Experimental Methodologies for Chiral Odor Analysis

To objectively compare the odor profiles of the 2-Methylundecanal enantiomers, a multi-faceted approach combining analytical chemistry and sensory science is required. The following protocols outline the essential experiments for such an investigation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that allows for the separation of volatile compounds, including enantiomers, with simultaneous olfactory evaluation by a trained human assessor.[4] This method is indispensable for pinpointing the specific odor characteristics of each enantiomer as they elute from the gas chromatograph.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

    • Chiral capillary column (e.g., a cyclodextrin-based stationary phase) capable of separating the 2-Methylundecanal enantiomers.

  • Sample Preparation:

    • Prepare solutions of the individual (R)- and (S)-enantiomers, as well as the racemic mixture, in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis (e.g., 100 ppm).

  • GC-O Conditions (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

    • Column Effluent Split: A 1:1 split between the FID and the ODP.

    • ODP: Humidified air should be mixed with the column effluent at the ODP to prevent nasal dehydration of the assessor.

  • Olfactory Evaluation:

    • A trained sensory panelist sniffs the effluent from the ODP throughout the chromatographic run.

    • The panelist records the retention time, duration, and a detailed description of each odor detected.

    • An intensity score (e.g., on a 1-10 scale) should also be assigned to each odor event.

  • Data Analysis:

    • Correlate the odor events with the peaks detected by the FID to assign specific odor descriptors to the (R)- and (S)-enantiomers.

    • Compile the odor descriptors and intensity ratings from multiple assessors to create a comprehensive odor profile for each enantiomer.

GC_O_Workflow cluster_GC Gas Chromatography Injector Sample Injection Column Chiral GC Column (Enantiomer Separation) Injector->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID 50% ODP Olfactory Detection Port (ODP) Splitter->ODP Chromatogram Chromatogram (Retention Time & Abundance) FID->Chromatogram Assessor Human Assessor ODP->Assessor Aromagram Aromagram (Odor Descriptors & Intensity) Assessor->Aromagram

Caption: Workflow for Chiral Gas Chromatography-Olfactometry (GC-O) Analysis.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

To build upon the findings from GC-O, a trained sensory panel can provide a more holistic and statistically robust comparison of the enantiomers. QDA is a method where trained panelists generate and quantify the sensory attributes of a product.

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity and ability to articulate odor perceptions.

    • Train the panel over several sessions to develop a consensus vocabulary of odor descriptors relevant to 2-Methylundecanal (e.g., "aldehydic," "waxy," "citrus," "floral," "metallic," "amber").

    • Use reference standards for each descriptor to ensure calibration among panelists.

  • Sample Preparation and Presentation:

    • Prepare solutions of the (R)- and (S)-enantiomers in an odorless solvent (e.g., diethyl phthalate) at the same concentration.

    • Present the samples blindly and in a randomized order to the panelists on smelling strips.

  • Evaluation:

    • Each panelist independently evaluates the samples and rates the intensity of each agreed-upon descriptor on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Use statistical analysis (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the perceived odor profiles of the two enantiomers.

    • Visualize the results using spider web plots or bar charts to clearly illustrate the comparative sensory profiles.

QDA_Workflow Selection Panelist Selection (n=8-12) Training Panelist Training & Descriptor Development Selection->Training Presentation Blinded Sample Presentation Training->Presentation Evaluation Individual Sensory Evaluation Presentation->Evaluation DataCollection Data Collection (Intensity Ratings) Evaluation->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Visualization Data Visualization (e.g., Spider Plot) Stats->Visualization

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Conclusion

The olfactory comparison of the enantiomers of 2-Methylundecanal exemplifies a common challenge in fragrance research: the characterization of chiral molecules with subtly different odor profiles. While general descriptors suggest slight variations, a definitive comparison requires rigorous, instrument-led sensory analysis. The methodologies of chiral GC-O and Quantitative Descriptive Analysis provide a robust framework for elucidating these differences. By employing these techniques, researchers can move beyond qualitative statements to generate quantitative, actionable data, thereby deepening our understanding of the structure-odor relationships that govern our sense of smell.

References

  • Brattoli, M., Cisternino, E., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 121-126. [Link]

  • Brenna, E., Fuganti, C., & Serra, S. (2003). Enantioselective perception of chiral odorants. Tetrahedron: Asymmetry, 14(1), 1-42. [Link]

  • The Good Scents Company. (n.d.). 2-methyl undecanal (aldehyde C-12 mna). Retrieved January 24, 2026, from [Link]

  • Cagliero, C., Bicchi, C., Rubiolo, P., & Sgorbini, B. (2017). Enantiomer identification in the flavour and fragrance fields by "interactive" combination of linear retention indices from enantioselective gas chromatography and mass spectrometry. Journal of Chromatography A, 1523, 251-259. [Link]

  • Grosch, W. (2001). Evaluation of the key odorants of foods by dilution experiments, aroma models and omission. Chemical Senses, 26(5), 533-545. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (2023, December 2). 2-Methylundecanal. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Perflavory. (n.d.). 2-methyl undecanal (aldehyde C-12 mna), 110-41-8. Retrieved January 24, 2026, from [Link]

  • D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2007). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61031, 2-Methylundecanal. Retrieved January 24, 2026, from [Link].

Sources

A Comparative Sensory Analysis of 10-Methylundecanal and Other C12 Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of sensory science and fragrance chemistry, the C12 aldehydes represent a pivotal class of compounds, renowned for their potent and diverse olfactory profiles. Among these, 10-methylundecanal, a branched-chain aldehyde, presents a unique sensory experience when contrasted with its linear and other isomeric counterparts. This guide provides an in-depth, objective comparison of 10-methylundecanal and other relevant C12 aldehydes, supported by experimental data and established sensory analysis protocols. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these molecules for applications ranging from flavor and fragrance creation to the study of olfactory receptor interactions.

Introduction to C12 Aldehydes: A Tale of Molecular Structure and Scent

The olfactory character of an aldehyde is profoundly influenced by its molecular structure, including chain length and the presence and position of branching. While all C12 aldehydes share the same molecular formula (C12H24O), subtle differences in their arrangement lead to vastly different sensory perceptions. This guide will focus on the comparative sensory analysis of 10-methylundecanal against its more commercially prevalent isomers, 2-methylundecanal and the linear dodecanal.

  • 10-Methylundecanal (iso-Aldehyde C12): A branched-chain aldehyde with a methyl group at the 10th carbon position. Its sensory profile is not as extensively documented in mainstream perfumery literature as its 2-methyl isomer, making a detailed analysis particularly valuable for novel applications.

  • 2-Methylundecanal (Aldehyde C12 MNA): This is a widely used and well-characterized C12 aldehyde in the fragrance industry.[1][2] It is celebrated for its powerful, complex aroma with fresh, amber, citrus, and waxy notes.[3]

  • Dodecanal (Aldehyde C12 Lauric): The linear C12 aldehyde, known for its waxy, floral, and citrus-peel characteristics.[4] It is often described as having a "clean laundry" scent at high dilutions.[4]

The interaction of these molecules with human olfactory receptors (ORs) is a complex process. Aldehydes can be recognized by ORs in both their carbonyl and hydrated gem-diol forms, significantly expanding their potential for diverse receptor activation and, consequently, a wide range of perceived scents.[5]

Physicochemical Properties: The Foundation of Sensory Perception

The volatility and interaction of a fragrance molecule with the olfactory epithelium are governed by its physicochemical properties. Below is a comparison of key properties for the C12 aldehydes under discussion.

Property10-Methylundecanal2-MethylundecanalDodecanal
Molecular Formula C12H24OC12H24OC12H24O
Molecular Weight 184.32 g/mol 184.32 g/mol 184.32 g/mol
Boiling Point Not readily available~171 °C~257-259 °C
Density Not readily available~0.82-0.83 g/cm³~0.83 g/cm³
Refractive Index Not readily available~1.430-1.436~1.433-1.439
CAS Number 68820-37-1110-41-8112-54-9

Data compiled from various chemical supplier and database sources.

Comparative Sensory Profile: A Qualitative Overview

While direct, side-by-side quantitative sensory panel data for 10-methylundecanal against other C12 aldehydes is limited in publicly available literature, a composite olfactory profile can be constructed from industry descriptions and related research.

AldehydeGeneral Odor DescriptionSpecific Nuances
10-Methylundecanal Believed to be in the aldehydic family, likely with fresh and fatty notes. The iso-structure suggests a potentially softer, less harsh profile than linear aldehydes.Limited specific public data.
2-Methylundecanal Powerful, fresh, amber, aldehydic, mossy, citrus, with metallic and waxy undertones.[2][3]Described as having a dry, herbaceous, and amber-like character.[1] At lower concentrations, it can present honey and nut-like flavor notes.[1][6]
Dodecanal Waxy, floral, and citrus-peel.[4] Often associated with a "clean" or "soapy" scent.Can have a sweet, herbaceous, and slightly balsamic undertone. The intense fatty character of the concentrated material becomes pleasant upon significant dilution.[4]

Branched-chain aldehydes, in general, are noted for being potent flavor compounds, often perceived as malty and chocolate-like in food contexts.[7] This suggests that the methyl branching in 10-methylundecanal and 2-methylundecanal likely contributes to a richer and more complex sensory experience compared to the more straightforward profile of the linear dodecanal.

Experimental Protocols for Sensory Analysis

To conduct a rigorous and objective comparison of these aldehydes, standardized sensory analysis methodologies are essential. The following protocols are foundational for generating the kind of quantitative data necessary for definitive characterization.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a mixture and the characterization of their specific sensory attributes.

Experimental Workflow:

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of 10-methylundecanal, 2-methylundecanal, and dodecanal at various concentrations in an appropriate odorless solvent (e.g., diethyl phthalate or ethanol).

  • GC Separation: Inject the samples into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-Wax). The oven temperature should be programmed to ensure good separation of the aldehydes from any impurities.

  • Effluent Splitting: At the end of the column, the effluent is split, with one portion directed to a standard detector like a mass spectrometer (MS) for chemical identification, and the other to a heated sniffing port.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and a detailed description of any detected odors.

  • Data Correlation: The data from the MS and the sensory panelist are correlated to assign specific odor descriptors to the corresponding chemical compounds.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method that uses a trained panel to identify and quantify the sensory attributes of a product. This method is ideal for creating a detailed and reproducible sensory profile of each aldehyde.

Experimental Workflow:

Caption: Quantitative Descriptive Analysis (QDA) Workflow.

Step-by-Step Methodology:

  • Panelist Selection and Training: Recruit and screen a panel of individuals based on their sensory acuity and ability to describe odors. Train the panel extensively on a range of reference standards representing the potential sensory attributes of the C12 aldehydes (e.g., waxy, citrus, floral, green, metallic).

  • Lexicon Development: Through a series of sessions with the trained panel, develop a consensus vocabulary (lexicon) of descriptive terms for the aromas of the C12 aldehydes being tested.

  • Sample Preparation and Presentation: Prepare solutions of the aldehydes at controlled, equi-intense concentrations. The samples should be presented to the panelists in a randomized, blind-coded manner to prevent bias.

  • Sensory Evaluation: Panelists individually evaluate each sample and rate the intensity of each attribute from the developed lexicon on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The collected data is statistically analyzed, typically using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute, and Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory profiles.

The Influence of Molecular Structure on Olfactory Perception

The structural differences between 10-methylundecanal, 2-methylundecanal, and dodecanal are directly responsible for their distinct sensory profiles.

  • Linear vs. Branched: The linear structure of dodecanal presents a more uniform hydrophobic chain to olfactory receptors, which may contribute to its relatively cleaner, though still complex, "waxy-floral" profile.

  • Position of Methyl Group: The position of the methyl group in the branched isomers is critical. In 2-methylundecanal, the methyl group is close to the aldehyde functional group. This steric hindrance can significantly alter how the molecule fits into the binding pocket of an olfactory receptor, leading to its characteristic powerful and multifaceted "amber-herbaceous" scent. For 10-methylundecanal, the methyl group is at the opposite end of the carbon chain from the aldehyde group. This may result in a less impactful modification of the primary aldehydic note compared to the 2-methyl isomer, potentially leading to a profile that is closer to dodecanal but with a subtle richness or "fatty" character.

Conclusion and Future Directions

The sensory world of C12 aldehydes is a clear demonstration of how minor changes in molecular architecture can lead to significant shifts in olfactory perception. While 2-methylundecanal and dodecanal are well-established in the fragrance and flavor industries, 10-methylundecanal represents a less-explored territory with potential for novel sensory applications.

For researchers and developers, a thorough sensory analysis using the methodologies outlined in this guide is paramount. Direct, quantitative comparisons of odor thresholds, intensity profiles, and detailed descriptive analyses will be instrumental in unlocking the full potential of 10-methylundecanal and other novel branched aldehydes. Such studies will not only contribute to the development of new fragrances and flavors but also deepen our fundamental understanding of structure-odor relationships and the molecular mechanisms of olfaction.

References

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  • PubChem. (n.d.). 2-Methylundecanal. Retrieved from [Link]

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  • Wang, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Food Chemistry, 350, 129255.
  • Qian, M., & Reineccius, G. (2003). Goat Cheese Flavor: Sensory Evaluation of Branched-Chain Fatty Acids and Small Peptides. Journal of Food Science, 68(8), 2533-2539.
  • Wang, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Food Chemistry, 350, 129255.
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A Researcher's Guide to Investigating the Cross-Reactivity of 10-Methylundecanal in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Nature of 10-Methylundecanal

10-Methylundecanal, a C12 aliphatic aldehyde, presents a unique challenge for researchers in drug development and the broader life sciences. Unlike its more commercially prevalent isomer, 2-methylundecanal, which is extensively used in the fragrance industry, 10-methylundecanal remains largely uncharacterized in terms of its biological activity and potential for cross-reactivity in common biological assays.[1] The aldehyde functional group is inherently reactive, capable of interacting with various biological macromolecules, which underscores the critical need to understand the specificity of any aldehyde-containing compound under investigation.[2][3]

This guide provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity of 10-Methylundecanal. We will delve into the underlying chemical principles of aldehyde reactivity, propose a suite of robust experimental protocols to assess off-target effects, and offer a comparative perspective with structurally similar aldehydes where data is available. This document is designed to be a practical, hands-on resource for generating critical data and making informed decisions in your research endeavors.

The Chemistry of Aldehyde Reactivity: A Double-Edged Sword

The biological activity and potential for cross-reactivity of aldehydes are intrinsically linked to the electrophilic nature of the carbonyl carbon. This reactivity allows for the formation of covalent bonds with nucleophilic residues on macromolecules, most notably the primary amines of lysine residues and the sulfhydryl groups of cysteine residues in proteins.[3][4] This can lead to the formation of Schiff bases and other adducts, potentially altering the structure and function of the target protein.[4]

While this reactivity is harnessed in some therapeutic contexts, it also presents a significant liability in the form of off-target effects and general cytotoxicity.[2][5] The lipophilicity of a long-chain aldehyde like 10-methylundecanal further complicates its profile, as it may facilitate accumulation in lipid-rich environments such as cell membranes, increasing the likelihood of localized, non-specific interactions.

Comparative Analysis: Learning from Structural Analogs

Given the dearth of specific data for 10-methylundecanal, we can draw valuable inferences from its structural isomers and other long-chain aldehydes that have been more thoroughly studied.

CompoundStructureKnown Biological Interactions/UsesPotential for Cross-Reactivity
10-Methylundecanal CC(C)CCCCCCCCC=OLargely uncharacterized.High, due to the reactive aldehyde group and lipophilic chain.
2-Methylundecanal CCCCCCCCCC(C)C=OPrimarily used as a fragrance ingredient.[1] May cause skin irritation and allergic reactions.[6]Moderate to high, particularly in assays involving skin models or protein binding.
Undecanal CCCCCCCCCCC=OUsed in fragrances and flavorings.Moderate, with potential for non-specific interactions due to its linear alkyl chain.
Dodecanal (Lauric Aldehyde) CCCCCCCCCCCC=OFragrance and flavoring agent.Moderate, similar to undecanal.

Table 1: Structural and Functional Comparison of Long-Chain Aldehydes. This table highlights the structural similarities and known applications of 10-Methylundecanal and related aldehydes, providing a basis for predicting potential cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

A multi-pronged experimental approach is essential to thoroughly characterize the cross-reactivity profile of 10-Methylundecanal. The following protocols are designed to be self-validating and provide a clear, interpretable dataset.

In Vitro Receptor Binding Assays

Rationale: To determine if 10-Methylundecanal directly competes with known ligands for binding to a panel of common off-target receptors. This is a primary screen for identifying potential unintended molecular targets.

Protocol: Radioligand Binding Assay

  • Receptor Panel Selection: Utilize a commercially available panel of G-protein coupled receptors (GPCRs), ion channels, and transporters relevant to your therapeutic area of interest.

  • Preparation of Membranes: Use cell membranes prepared from cell lines overexpressing the target receptors.

  • Assay Conditions:

    • Incubate the receptor-containing membranes with a known radioligand for the target receptor.

    • Add increasing concentrations of 10-Methylundecanal (e.g., from 1 nM to 100 µM).

    • Include a positive control (a known unlabeled ligand for the receptor) and a negative control (vehicle).

  • Detection: After incubation, separate the bound from unbound radioligand by filtration and quantify the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Calculate the percentage of radioligand displacement at each concentration of 10-Methylundecanal. Determine the half-maximal inhibitory concentration (IC50) if significant displacement is observed.

dot

cluster_assay Radioligand Binding Assay Workflow start Prepare Receptor Membranes & Radioligand incubate Incubate with 10-Methylundecanal (Concentration Gradient) start->incubate Add Compound filter Separate Bound & Unbound Ligand incubate->filter Terminate Reaction quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for Radioligand Binding Assay.

Enzyme Inhibition Assays

Rationale: To assess the potential of 10-Methylundecanal to non-specifically inhibit the activity of common metabolic enzymes, such as cytochrome P450s (CYPs), which can lead to drug-drug interactions.

Protocol: Cytochrome P450 Inhibition Assay

  • Enzyme Source: Use human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Substrate Selection: Choose a fluorescent or luminescent probe substrate specific for each CYP isozyme.

  • Assay Procedure:

    • Pre-incubate the CYP enzyme with 10-Methylundecanal at various concentrations.

    • Initiate the enzymatic reaction by adding the probe substrate and NADPH.

    • Monitor the formation of the fluorescent or luminescent product over time using a plate reader.

  • Data Analysis: Calculate the rate of product formation and determine the IC50 of 10-Methylundecanal for each CYP isozyme.

dot

cluster_cyp CYP450 Inhibition Assay enzyme CYP Enzyme (e.g., CYP3A4) product Fluorescent Product enzyme->product Metabolism compound 10-Methylundecanal compound->enzyme Inhibition? substrate Probe Substrate substrate->enzyme

Caption: CYP450 Inhibition Assay Principle.

Cellular Assays for Cytotoxicity and Pathway Activation

Rationale: To evaluate the broader cellular effects of 10-Methylundecanal, including general cytotoxicity and the non-specific activation of signaling pathways.

Protocol: Multiplexed High-Content Imaging

  • Cell Culture: Use a panel of cell lines relevant to your research (e.g., HepG2 for liver toxicity, HEK293 for general screening).

  • Compound Treatment: Treat cells with a concentration range of 10-Methylundecanal for various time points (e.g., 6, 24, 48 hours).

  • Staining: Use a combination of fluorescent dyes to simultaneously assess multiple cellular parameters:

    • Nuclei Stain (e.g., Hoechst): For cell counting and nuclear morphology.

    • Cell Viability Dye (e.g., Calcein AM/Ethidium Homodimer-1): To distinguish live and dead cells.

    • Mitochondrial Membrane Potential Dye (e.g., TMRM): To assess mitochondrial health.

    • Antibodies against Signaling Proteins (e.g., phospho-ERK, phospho-Akt): To detect pathway activation.

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the data to quantify changes in cell number, viability, mitochondrial function, and signaling pathway activation.

Interpreting the Data: Building a Cross-Reactivity Profile

The data generated from these assays will allow you to construct a comprehensive cross-reactivity profile for 10-Methylundecanal.

Assay TypeEndpointHypothetical Strong Cross-Reactivity OutcomeHypothetical Weak Cross-Reactivity Outcome
Receptor BindingIC50< 1 µM for multiple off-target receptors> 10 µM for all tested receptors
Enzyme InhibitionIC50< 10 µM for major CYP isozymes> 50 µM for all tested CYPs
Cellular AssaysCC50 (Cytotoxicity)< 10 µM in multiple cell lines> 100 µM in all cell lines
Signaling Pathway ActivationPotent activation of multiple pathways at sub-micromolar concentrationsNo significant pathway activation below cytotoxic concentrations

Table 2: Hypothetical Data Interpretation Framework. This table provides a guide for interpreting potential outcomes from the proposed assays and classifying the cross-reactivity of 10-Methylundecanal.

Conclusion: A Path Forward for Characterizing 10-Methylundecanal

While the biological landscape of 10-Methylundecanal is currently sparse, a systematic and rigorous investigation into its potential for cross-reactivity is not only feasible but essential for any research or development program involving this compound. By employing the principles of aldehyde chemistry and the robust experimental protocols outlined in this guide, researchers can generate the necessary data to understand the specificity of 10-Methylundecanal, mitigate risks, and ultimately accelerate their scientific discoveries. The path to characterizing this enigmatic molecule lies in a commitment to thorough, evidence-based investigation.

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A Senior Application Scientist's Guide to Validating GC-MS Methods for Trace Aldehyde Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of trace-level aldehydes is a critical, yet often challenging, analytical task. Aldehydes are a class of reactive carbonyl compounds that can arise as impurities, degradants, or metabolites, and their presence, even at minute concentrations, can have significant implications for product safety, stability, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high sensitivity and selectivity. However, a robust GC-MS method is only as reliable as its validation.

This guide provides an in-depth comparison of critical aspects of GC-MS method validation for trace aldehydes, moving beyond a simple checklist of steps to explain the causality behind experimental choices. It is structured to provide field-proven insights and ensure that every described protocol is a self-validating system, grounded in scientific integrity and authoritative standards.

The Analytical Challenge: Why Trace Aldehydes Demand Rigorous Validation

The analysis of trace aldehydes by GC-MS is complicated by their inherent chemical properties. Their volatility, high reactivity, and polarity can lead to analytical inconsistencies if not properly managed.[1][2] Direct analysis is often hampered by poor chromatographic peak shape and instability.[2] Consequently, derivatization is a near-ubiquitous step in the workflow to enhance stability, improve chromatographic separation, and increase sensitivity.[1] This necessity for chemical modification adds layers of complexity to the method, making a thorough and scientifically sound validation paramount.

This guide will navigate the validation landscape by focusing on two key areas: a comparative analysis of derivatization and sample introduction techniques, and a detailed breakdown of the essential validation parameters as prescribed by leading regulatory bodies like the International Council for Harmonisation (ICH).[3]

Methodological Cornerstone: Derivatization and Sample Introduction

The success of any trace aldehyde analysis hinges on the careful selection and optimization of the derivatization agent and the sample introduction technique. This section compares the most common approaches, providing the rationale for selecting the optimal path for your application.

Derivatization Agent Showdown: PFBHA vs. DNPH

Chemical derivatization is employed to convert volatile and reactive aldehydes into more stable, less polar, and more easily detectable compounds.[1] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-Dinitrophenylhydrazine (DNPH) are two of the most common derivatizing reagents.

FeaturePFBHA (for GC-MS)DNPH (Primarily for HPLC)Rationale & Insights
Reaction Product PFB-oximesDNPH-hydrazonesPFBHA reacts with aldehydes to form thermally stable and volatile oximes, which are ideal for GC analysis.[2] DNPH-hydrazones, while stable, are typically analyzed by HPLC-UV as they can decompose at elevated GC temperatures.[4][5]
GC Compatibility ExcellentPoor to FairPFBHA derivatives exhibit outstanding chromatographic properties.[6] In contrast, DNPH derivatives can be problematic for GC, and their analysis often requires extraction or preconcentration steps.[6]
Reaction Conditions Quantitative reaction, often at elevated temperatures (e.g., 60-70°C) for a short duration (e.g., 10-30 min).[5][6]Can yield multiple isomers (E/Z), complicating quantification.[5]The formation of a single, stable derivative with PFBHA simplifies chromatography and improves quantitative accuracy. The potential for multiple isomers with DNPH is a significant drawback.[5]
Sensitivity High, especially with electron capture detection (ECD) or MS in negative chemical ionization (NCI) mode.Good, particularly with UV detection in HPLC.For GC-MS, PFBHA is generally the superior choice for achieving the low detection limits required for trace analysis.[2]

The chemical reaction between an aldehyde and PFBHA is a critical step that underpins the entire analytical method. Understanding this mechanism is key to troubleshooting and optimization.

cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde (R-CHO) Reaction Aldehyde->Reaction PFBHA PFBHA (C₆F₅CH₂ONH₂) PFBHA->Reaction Oxime PFB-Oxime Derivative (R-CH=NOCH₂C₆F₅) Water Water (H₂O) Reaction->Oxime + H₂O

Caption: PFBHA reacts with an aldehyde to form a stable PFB-oxime.

Sample Introduction Techniques: HS-SPME vs. Purge and Trap

Once derivatized, the analytes must be efficiently introduced into the GC-MS system. Headspace Solid-Phase Microextraction (HS-SPME) and Purge and Trap are two prevalent techniques for volatile compounds.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HS-SPME A coated fiber is exposed to the headspace above a sample, adsorbing volatile analytes. Derivatization can occur in the sample vial or on the fiber itself.[4]Simple, fast, solvent-free, and easily automated.[8] Excellent for achieving low detection limits.[6]Susceptible to matrix effects and competitive adsorption on the fiber.[9]Clean to moderately complex liquid and solid matrices where high sensitivity is required.
Purge and Trap An inert gas is bubbled through a liquid sample, "purging" volatile analytes onto an adsorbent trap. The trap is then heated to desorb the analytes into the GC.[10]Excellent for large volume aqueous samples, leading to very low detection limits. Exhaustive extraction technique.More complex instrumentation, potential for analyte breakthrough, and longer cycle times.[11] Can have issues with very water-soluble compounds.[12]Environmental water analysis and other applications requiring the analysis of large volumes of aqueous samples.

The Validation Gauntlet: A Step-by-Step Protocol with Scientific Rationale

Adhering to the principles outlined in the ICH Q2(R1) and the more recent Q2(R2) guidelines is essential for ensuring a defensible and reliable analytical method.[3] The following sections detail the core validation parameters, providing not just the "what" but the critical "why" behind each experimental step.

Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End

Caption: The logical workflow for analytical method validation.

Specificity and Selectivity

What It Is: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

Why It's Critical: For trace analysis, the risk of interference from matrix components is high.[2] A lack of specificity can lead to false positives or inaccurate quantification. In GC-MS, specificity is achieved through a combination of chromatographic retention time and the unique mass spectrum of the analyte.

Experimental Protocol:

  • Analyze a Blank Matrix: Inject a sample of the matrix (e.g., excipient solution, plasma) that is known to be free of the target aldehydes. This establishes the baseline and identifies any interfering peaks.

  • Analyze a Standard Solution: Inject a pure standard of the PFBHA-derivatized aldehyde to determine its retention time and confirm its mass spectrum.

  • Analyze a Spiked Matrix Sample: Spike the blank matrix with a known concentration of the aldehyde standard, perform the derivatization, and analyze.

  • Evaluation: The chromatogram of the spiked sample should show a distinct peak at the expected retention time of the analyte, free from co-eluting peaks from the matrix. The mass spectrum of this peak must match that of the pure standard.[3]

Linearity and Range

What It Is: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.

Why It's Critical: Establishing linearity ensures that the method can accurately quantify the analyte across the expected concentration range in real-world samples.

Experimental Protocol:

  • Prepare a Calibration Curve: Prepare a series of at least five calibration standards by spiking the blank matrix with the aldehyde at different concentrations, spanning the expected range of the samples. A typical range might be from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Analysis: Analyze each calibration standard in triplicate.

  • Evaluation: Plot the peak area response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.[3] The y-intercept should be minimal, and a visual inspection of the plot should confirm a linear relationship.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

What They Are:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Why They're Critical: For trace analysis, the LOD and LOQ define the lower limits of the method's capability and are crucial for determining if the method is sensitive enough for its intended purpose.

Experimental Protocol (based on Signal-to-Noise):

  • Determine LOD: Analyze a series of low-concentration spiked samples. The LOD is generally accepted as the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[3]

  • Determine LOQ: The LOQ is typically established at a concentration that provides an S/N ratio of 10:1.[3]

  • Confirmation: The LOQ must be confirmed by analyzing a minimum of six independent samples prepared at the LOQ concentration. The precision (%RSD) and accuracy (% recovery) at this level must meet pre-defined acceptance criteria (e.g., %RSD ≤ 20%, % Recovery within 80-120%).

Accuracy

What It Is: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often reported as percent recovery.[13]

Why It's Critical: Accuracy demonstrates that the method is free from systematic error and can measure the "true" amount of the aldehyde in the sample matrix.

Experimental Protocol:

  • Spike Recovery Study: Prepare samples by spiking the matrix at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range. Prepare at least three replicates at each level.

  • Analysis: Analyze the spiked samples against a calibration curve.

  • Evaluation: Calculate the percent recovery at each concentration level using the formula: (Measured Concentration / Spiked Concentration) * 100. The mean recovery should typically be within 80-120% for trace analysis.

Precision

What It Is: Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

Why It's Critical: Precision demonstrates the method's reproducibility and reliability. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment, etc.).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration (or three concentrations with three replicates each) on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

  • Evaluation: Calculate the %RSD for each set of measurements. Acceptance criteria for trace analysis are often in the range of ≤15% RSD, but this can vary depending on the application.

Comparative Performance Data

The following table summarizes typical performance data for GC-MS methods for trace aldehydes using PFBHA derivatization and HS-SPME, compiled from various studies. This provides a benchmark for what a well-validated method can achieve.

Validation ParameterTypical Performance MetricSource(s)
Linearity (r²) > 0.99[15]
LOD 0.026 - 1.08 µg/L (ppb)[8][16]
LOQ 0.1 - 3.6 µg/L (ppb)[16][17]
Accuracy (% Recovery) 67.1% - 117%[8]
Precision (%RSD) 5.3% - 13.9%[8][17]

Note: These values are illustrative. Specific performance will depend on the analyte, matrix, and instrumentation.

Conclusion

Validating a GC-MS method for trace aldehydes is a rigorous but essential process that ensures the integrity and reliability of analytical data. By understanding the chemical principles behind derivatization and sample introduction, and by systematically evaluating each validation parameter, researchers can develop robust and defensible methods. The combination of PFBHA derivatization with HS-SPME offers a powerful, sensitive, and efficient approach. This guide, grounded in the principles of scientific integrity and authoritative standards, provides the framework for not only executing a successful validation but also for understanding the critical causality that transforms a good analytical method into a truly great one.

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 10-Methylundecanal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistent and accurate quantification of analytes is the bedrock of reliable data. This guide provides an in-depth comparison of gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography with UV detection (HPLC-UV) following derivatization for the analysis of 10-Methylundecanal. More importantly, it outlines a framework for the inter-laboratory validation of these methods, ensuring robustness and transferability across different laboratory environments. This process is critical for establishing a standardized analytical procedure for regulatory submissions, quality control, and research collaborations.

The Importance of Inter-Laboratory Validation

Before an analytical method can be considered robust and reliable, it must undergo a rigorous validation process. While single-laboratory validation establishes the performance characteristics of a method under specific conditions, inter-laboratory validation challenges the method's transferability and reproducibility in different laboratories, with different analysts, and on different equipment.[1][2][3] This collaborative exercise is the ultimate test of a method's fitness for its intended purpose.[1] The International Council for Harmonisation (ICH), AOAC INTERNATIONAL, and the International Union of Pure and Applied Chemistry (IUPAC) provide comprehensive guidelines for conducting such studies.[1][2][3][4][5][6][7][8]

This guide will compare two common chromatographic techniques for the analysis of 10-Methylundecanal, a volatile aldehyde, and detail the process for their inter-laboratory validation.

Analytical Methodologies for 10-Methylundecanal

Given its volatility, 10-Methylundecanal is an excellent candidate for analysis by gas chromatography.[9] However, HPLC analysis is also feasible, typically requiring derivatization to introduce a chromophore for UV detection, which enhances sensitivity and specificity.[10][11][12]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds. The flame ionization detector is a robust and widely used detector that provides excellent sensitivity for hydrocarbons.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For non-volatile or thermally labile compounds, HPLC is the method of choice. Aldehydes like 10-Methylundecanal lack a strong UV chromophore, necessitating a derivatization step to enable sensitive UV detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that is readily detectable by UV.[10]

Inter-Laboratory Validation Workflow

The inter-laboratory validation process is a structured endeavor to assess the reproducibility of an analytical method. The following diagram illustrates a typical workflow.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Single-Laboratory Evaluation cluster_2 Phase 3: Inter-Laboratory Study cluster_3 Phase 4: Data Analysis & Reporting P1 Define Method & Scope P2 Develop Standardized Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare & Distribute Samples P3->P4 S1 Initial Method Familiarization P4->S1 S2 Single-Lab Validation S1->S2 I1 Analysis of Blind Samples S2->I1 I2 Data Submission I1->I2 D1 Statistical Analysis (e.g., ANOVA) I2->D1 D2 Assessment of Reproducibility & Repeatability D1->D2 D3 Final Report & Method Approval D2->D3

Caption: Workflow for an inter-laboratory validation study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 10-Methylundecanal by GC-FID and HPLC-UV.

Protocol 1: GC-FID Analysis of 10-Methylundecanal

1. Sample Preparation:

  • Prepare a stock solution of 10-Methylundecanal (1 mg/mL) in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Injector: Split/splitless inlet, 250°C, split ratio 20:1.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID), 280°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate the peak corresponding to 10-Methylundecanal.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Determine the concentration of unknown samples using the calibration curve.

Protocol 2: HPLC-UV Analysis of 10-Methylundecanal via DNPH Derivatization

1. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Vortex the mixture and allow it to react at 40°C for 30 minutes.

  • Cool the solution to room temperature.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 360 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak corresponding to the 10-Methylundecanal-DNPH derivative.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Determine the concentration of unknown samples using the calibration curve.

Comparison of Method Performance

The following table summarizes the expected performance characteristics for the two analytical methods, based on typical validation results for similar compounds. The acceptance criteria are based on ICH Q2(R1) guidelines.[4][13][14][15][16]

Performance CharacteristicGC-FIDHPLC-UV (with Derivatization)Acceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.998> 0.998≥ 0.995
Accuracy (% Recovery) 98-102%97-103%80-120% (depending on concentration)
Precision (RSD%)
- Repeatability< 2%< 2%< 15% (at LLOQ), < 10% (other levels)
- Intermediate Precision< 3%< 3%As per repeatability
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mLSignal-to-Noise ratio of 10:1
Robustness HighModerateNo significant change in results with small, deliberate variations in method parameters

Causality Behind Experimental Choices

The choice of analytical method and its specific parameters is driven by the chemical and physical properties of the analyte and the desired performance characteristics of the assay.

  • GC-FID: The choice of a non-polar DB-5ms column is ideal for the separation of relatively non-polar aldehydes. The temperature program is optimized to ensure good separation from potential impurities while minimizing run time. The FID is chosen for its high sensitivity to hydrocarbons and its robustness.

  • HPLC-UV: The C18 column is a versatile reversed-phase column suitable for the separation of the relatively non-polar DNPH derivative. The isocratic mobile phase provides a simple and robust separation. The detection wavelength of 360 nm is selected based on the absorbance maximum of the DNPH derivative, ensuring high sensitivity and selectivity. The derivatization step is essential to introduce a chromophore, as the underivatized aldehyde has poor UV absorbance.[10]

Trustworthiness: The Self-Validating System

An inter-laboratory study is a self-validating system. By design, it exposes the method to a wide range of variables that are not present in a single laboratory. The successful transfer and execution of the method across multiple sites provide a high degree of confidence in its reliability. The statistical analysis of the combined data, particularly the assessment of repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), quantifies the method's performance and establishes its suitability for its intended purpose.

Conclusion

Both GC-FID and HPLC-UV with derivatization are suitable methods for the quantification of 10-Methylundecanal. The choice between the two will depend on the specific application, available instrumentation, and the required sensitivity. GC-FID offers a simpler, direct analysis, while HPLC-UV with derivatization can provide lower detection limits. Regardless of the chosen method, a comprehensive inter-laboratory validation study is essential to ensure the generation of consistent, reliable, and transferable data, which is the cornerstone of sound scientific practice and regulatory compliance.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]

  • Vazvaei-Smith, F., Wickremsinhe, E., Woolf, E., & Yu, C. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(103). Retrieved from [Link]

  • AOAC INTERNATIONAL. (n.d.). AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. Retrieved from [Link]

  • AOAC INTERNATIONAL. (2012). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]

  • LabCompliance. (2006). Validation of Analytical Methods and Procedures. Retrieved from [Link]

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  • Sci-Hub. (n.d.). Various scientific articles. Retrieved from [Link]

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  • Wikipedia. (n.d.). 2-Methylundecanal. Retrieved from [Link]

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  • Al-Adle, B. H., Al-Bayati, Y. K., & Al-Saidi, K. H. (2024). Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO). Molecules, 29(16), 3861. Retrieved from [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

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  • IUPAC. (1995). Harmonised guidelines for the in-house validation of methods of analysis. Retrieved from [Link]

  • Pinheiro, C. S., de Mello, C. G. C., Legramandi, V. H. P., Rodrigues, N. F., & De Falco, A. P. S. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30. Retrieved from [Link]

  • Kumar, P., Kumar, N., Saini, I., & Dubey, S. K. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3895. Retrieved from [Link]

  • ICH. (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

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  • Wang, Y., Yang, L., & He, C. (2019). A microemulsion high-performance liquid chromatography (MELC) method for the separation and determination of hydrolyzed tenuifolin in Radix Polygalae. Journal of Analytical Methods in Chemistry, 2019, 8540393. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

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  • de Oliveira, A. C. S., de Oliveira, J. R. S., de Figueiredo, C. B., & de Lima, Á. D. N. (2017). Validation of a high performance liquid chromatography method to quantify thymol in nanocapsules of bioactive essential oil from Lippia sidoides Cham. MOJ Biorg Org Chem, 1(6), 214-220. Retrieved from [Link]

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  • Yoshikawa, K., et al. (2018). Determination of Formaldehyde in Water Samples by High-Performance Liquid Chromatography with Methyl Acetoacetate Derivatization. Bulletin of environmental contamination and toxicology, 101(5), 633–638. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 10-Methylundecanal: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 10-Methylundecanal, a key component in various research and development applications, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and proper disposal protocols for 10-Methylundecanal, ensuring a secure and efficient workflow.

Understanding the Risks: Hazard Profile of 10-Methylundecanal

10-Methylundecanal, also known as 2-methylundecanal, is an aldehyde that presents several potential hazards upon exposure. It is crucial to recognize these risks to appreciate the necessity of the protective measures outlined in this guide. The primary hazards include:

  • Skin Irritation: Direct contact can lead to skin irritation.[1][2]

  • Allergic Skin Reaction: It may cause an allergic skin reaction in susceptible individuals.[1][2]

  • Eye Irritation: Vapors or splashes can cause eye irritation.[3]

  • Aquatic Toxicity: This substance is very toxic to aquatic life, with long-lasting effects.[1][2]

While specific occupational exposure limits for 10-Methylundecanal have not been established, it is prudent to handle it in a well-ventilated area to minimize inhalation of vapors.[3]

Essential Personal Protective Equipment (PPE) for Handling 10-Methylundecanal

A multi-layered approach to PPE is critical to mitigate the risks associated with 10-Methylundecanal. The following table summarizes the recommended PPE, followed by a detailed explanation of the rationale behind each selection.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Butyl rubber gloves are highly recommended for prolonged contact. For incidental contact, nitrile gloves can be used, but should be replaced immediately upon contamination. Double gloving is a recommended practice.
Body Protection A chemically resistant lab coat or apron should be worn over personal clothing. For larger quantities or in case of a significant spill potential, chemical-resistant coveralls are advised.
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood. In cases of inadequate ventilation or a large spill, an air-purifying respirator with organic vapor cartridges is necessary.
The Rationale Behind Your Protection

Eye and Face Protection: The potential for eye irritation from splashes or vapors necessitates the use of chemical safety goggles that provide a seal around the eyes.[3] Standard safety glasses are insufficient. For tasks with a higher risk of splashing, such as transferring large volumes, a face shield provides an additional layer of protection for the entire face.[4]

Hand Protection: The choice of glove material is critical for preventing skin contact and potential sensitization. Butyl rubber gloves are recommended for their excellent resistance to a wide range of chemicals, including aldehydes.[3][5] While nitrile gloves are a common choice in laboratory settings and offer good chemical resistance for many substances, their effectiveness against specific aldehydes can be more limited and for shorter durations.[1][2][6][7] Therefore, for anything beyond incidental contact, butyl rubber is the preferred material. Always inspect gloves for any signs of degradation or puncture before use and remove them promptly and properly after handling the chemical.

Body Protection: A chemically resistant lab coat or apron is the minimum requirement to protect against accidental spills and contamination of personal clothing.[2] When handling larger quantities or when the risk of a significant spill is higher, wearing chemical-resistant coveralls provides more comprehensive protection.

Respiratory Protection: The use of a chemical fume hood or ensuring adequate general ventilation is the primary engineering control to minimize inhalation exposure.[3] In situations where these controls are not available or are insufficient to maintain low airborne concentrations, respiratory protection is required. An air-purifying respirator equipped with organic vapor cartridges will effectively remove 10-Methylundecanal from the inhaled air.[8] The need for respiratory protection should be determined by a formal risk assessment of the specific procedure being performed.

Procedural Guidance: A Step-by-Step Approach to Safe Handling and Disposal

Adherence to a standardized workflow is essential for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the critical stages of handling and disposing of 10-Methylundecanal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep 1. Conduct Risk Assessment & Assemble PPE verify 2. Verify Fume Hood Functionality prep->verify Ensure containment measure 3. Dispense Chemical in Fume Hood verify->measure use 4. Perform Experimental Procedure measure->use Maintain containment decon 5. Decontaminate Work Area use->decon dispose 6. Segregate & Label Waste decon->dispose Proper waste management remove_ppe 7. Doff PPE Correctly dispose->remove_ppe Final safety step

Caption: Workflow for the safe handling and disposal of 10-Methylundecanal.

Operational Plan:
  • Risk Assessment and PPE Assembly: Before beginning any work, conduct a thorough risk assessment for the specific procedure. Assemble all necessary PPE as outlined in the table above and ensure it is in good condition.

  • Verify Fume Hood Functionality: If using a chemical fume hood, verify that it is functioning correctly and that the airflow is adequate.

  • Dispense Chemical in Fume Hood: All handling and dispensing of 10-Methylundecanal should be performed within a certified chemical fume hood to minimize vapor inhalation.[9]

  • Perform Experimental Procedure: Carry out the experimental work within the fume hood, being mindful of potential splashes and spills.

  • Decontaminate Work Area: Upon completion of the work, decontaminate the work surface with an appropriate cleaning agent.

  • Segregate and Label Waste: Properly segregate all waste materials. 10-Methylundecanal is a non-halogenated organic liquid.[10][11][12] It should be collected in a designated, labeled, and sealed waste container for non-halogenated organic waste.[10][13] Do not mix it with halogenated solvents.[10][12] Contaminated materials such as gloves, pipette tips, and paper towels should be collected in a separate, clearly labeled solid waste container.

  • Doff PPE Correctly: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan:

All waste containing 10-Methylundecanal must be disposed of as hazardous chemical waste.[14] Follow your institution's specific guidelines for hazardous waste disposal. Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.[13]

By adhering to these guidelines, researchers can confidently and safely handle 10-Methylundecanal, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Kao Chemicals. (2021).
  • Cole-Parmer. (2005).
  • ECHEMI. (n.d.).
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  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
  • OSHA. (n.d.). 1910.134 - Respiratory protection.
  • Braun Research Group. (n.d.).
  • PerfumersWorld. (n.d.). Documents.
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  • OSHA. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH | CDC.
  • The Perfumers Apprentice. (2024). Aldehyde C-11 Undecylenic SDS-5991.
  • 3M. (n.d.).
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  • WellBefore. (2022).
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  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Ansell. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
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  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • PK Safety. (2024).
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  • The Glove Guru. (2025). Butyl Gloves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.